1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(bromomethyl)-1-(trifluoromethyl)cyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrF3/c6-3-4(1-2-4)5(7,8)9/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLJEJIHDBHTEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane: A Key Building Block for Modern Medicinal Chemistry
Abstract
The trifluoromethylcyclopropyl moiety has emerged as a critical structural motif in contemporary drug discovery, prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules. This in-depth technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane, a versatile building block for the introduction of this valuable functional group. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics. We will delve into the strategic considerations underpinning the chosen synthetic route, provide detailed, field-proven experimental protocols, and offer insights into the mechanistic intricacies of the key transformations.
Introduction: The Strategic Importance of the Trifluoromethylcyclopropyl Group
The incorporation of fluorine into drug candidates is a well-established strategy to modulate their physicochemical and pharmacokinetic properties.[1] The trifluoromethyl group (CF3), in particular, is a powerful tool for enhancing metabolic stability by blocking sites of oxidative metabolism. When combined with the conformational rigidity and unique electronic properties of a cyclopropane ring, the resulting trifluoromethylcyclopropyl group offers a compelling bioisostere for sterically demanding groups like tert-butyl, while introducing favorable metabolic characteristics. This compound serves as a key synthetic intermediate, allowing for the facile introduction of this desirable moiety into a wide range of molecular scaffolds through nucleophilic substitution reactions.
This guide will detail a reliable two-step synthetic sequence, commencing with the construction of the trifluoromethylcyclopropane core via a catalyzed cyclopropanation reaction, followed by the conversion of a hydroxyl functionality to the target bromomethyl group.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a disconnection at the carbon-bromine bond, leading back to the precursor alcohol, 1-(hydroxymethyl)-1-(trifluoromethyl)cyclopropane (II). This alcohol can be envisioned as the product of a cyclopropanation reaction between an appropriate three-carbon alkene substrate and a trifluoromethylcarbene equivalent. This retrosynthetic strategy is outlined below:
Caption: Retrosynthetic analysis of this compound.
This approach is advantageous as it leverages well-established methodologies for both cyclopropanation and alcohol bromination, offering a convergent and efficient synthesis.
Synthesis of the Key Intermediate: 1-(Hydroxymethyl)-1-(trifluoromethyl)cyclopropane
The cornerstone of this synthesis is the construction of the trifluoromethyl-substituted cyclopropane ring. While various methods exist, catalyzed cyclopropanation of an allylic alcohol with a trifluorodiazoalkane offers a direct and atom-economical approach.
Mechanistic Considerations: Catalyzed Trifluoromethylcyclopropanation
The reaction proceeds via the in-situ formation of a metal-carbene intermediate. In the case of rhodium catalysis, the trifluorodiazoethane coordinates to the dirhodium(II) catalyst, followed by the extrusion of dinitrogen to generate a rhodium-trifluoromethylcarbene species. This electrophilic carbene is then transferred to the double bond of the allylic alcohol in a concerted, albeit asynchronous, fashion to yield the desired cyclopropane.
Sources
1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane chemical properties
An In-Depth Technical Guide to 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane: Properties, Reactivity, and Applications in Drug Discovery
Authored by: A Senior Application Scientist
Introduction
This compound is a key building block in modern medicinal chemistry, valued for its unique combination of a strained cyclopropane ring, a reactive bromomethyl handle, and a metabolically robust trifluoromethyl group. The incorporation of the trifluoromethyl (CF₃) group is a well-established strategy in drug design to enhance physicochemical properties such as lipophilicity, metabolic stability, and binding affinity[1]. Concurrently, the cyclopropane ring provides a rigid, three-dimensional scaffold that can enforce specific conformations, crucial for precise interactions with biological targets. This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this versatile reagent for researchers and drug development professionals.
Core Physicochemical and Spectroscopic Properties
The unique arrangement of functional groups in this compound dictates its physical characteristics and reactivity profile. A summary of its core properties is presented below.
Physical and Chemical Data
| Property | Value | Source(s) |
| CAS Number | 1155272-93-7 | [2][3][4][5] |
| Molecular Formula | C₅H₆BrF₃ | [2][3][4][5] |
| Molecular Weight | 203.00 g/mol | [3][4][5] |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | 113.3 ± 35.0 °C (Predicted) | [2] |
| Density | 1.706 ± 0.06 g/cm³ (Predicted) | [2] |
| SMILES | C1CC1(CBr)C(F)(F)F | [4] |
Spectroscopic Profile
Spectroscopic analysis is fundamental for the unambiguous identification and quality control of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides clear diagnostic signals. The protons on the bromomethyl group (—CH₂Br) are expected to appear as a singlet or a closely coupled system, shifted downfield due to the deshielding effects of the adjacent bromine atom and the quaternary carbon. The diastereotopic protons of the cyclopropane ring will present as complex multiplets in the upfield region, characteristic of strained ring systems. A known spectrum was recorded in DMSO at 400 MHz[6].
-
¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the quaternary carbon attached to the CF₃ and CH₂Br groups, the CF₃ carbon (split by fluorine), the CH₂Br carbon, and the two carbons of the cyclopropane ring.
-
¹⁹F NMR Spectroscopy: The three equivalent fluorine atoms of the trifluoromethyl group will give rise to a sharp singlet in the ¹⁹F NMR spectrum, a hallmark of the CF₃ moiety.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Synthesis and Reactivity
The synthetic utility of this compound stems from its well-defined reactivity, primarily centered on the bromomethyl group.
Synthetic Pathways
While a specific, detailed synthesis for this compound is not extensively published in peer-reviewed literature, its synthesis can be inferred from established methods for related compounds. A plausible and scalable approach involves the deoxyfluorination of a corresponding cyclopropane carboxylic acid, followed by functional group manipulation.[7] This method avoids the use of hazardous reagents like diazomethane.[7]
The general workflow for producing such building blocks is illustrated below.
Caption: Generalized synthetic route to the target compound.
Core Reactivity: The Sₙ2 Reaction
The primary utility of this reagent is as an electrophile in nucleophilic substitution reactions. The carbon of the bromomethyl group is electron-deficient due to the inductive effect of the adjacent bromine atom, making it an excellent target for a wide range of nucleophiles.
This reactivity allows for the facile introduction of the trifluoromethyl-cyclopropylmethyl moiety into various molecular scaffolds, a key step in building complex drug candidates.
Caption: Workflow for improving drug candidates via bioisosterism.
Protocol: General Procedure for Nucleophilic Substitution
The following protocol outlines a general method for coupling this compound with a generic amine nucleophile.
Objective: To synthesize an N-((1-(trifluoromethyl)cyclopropyl)methyl) amine derivative.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.2 eq)
-
A polar aprotic solvent (e.g., DMF, Acetonitrile)
-
A non-nucleophilic base (e.g., DIEA, K₂CO₃) (1.5 eq)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the amine nucleophile, the solvent, and the base.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and homogenization.
-
Slowly add this compound to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield the desired N-substituted product.
Self-Validation: The success of the reaction is confirmed by LC-MS analysis of the final product, which should show a mass corresponding to the expected product, and by NMR spectroscopy to confirm the structure.
Safety and Handling
This compound is classified as a flammable liquid and vapor. It is also an irritant. [2]Standard laboratory safety precautions should be strictly followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [2]* Handling: Keep away from heat, sparks, open flames, and hot surfaces. Handle in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
This compound is intended for research purposes only and not for personal or veterinary use. [4][8]
Conclusion
This compound is a valuable and versatile building block for modern drug discovery. Its unique structural features—a reactive handle for chemical elaboration, a rigid cyclopropane core, and a metabolically stable trifluoromethyl group—provide medicinal chemists with a powerful tool to optimize lead compounds. The predictable reactivity, primarily through Sₙ2 displacement, allows for its systematic incorporation into diverse molecular scaffolds, facilitating the exploration of chemical space and the development of next-generation therapeutics with enhanced pharmacokinetic and pharmacodynamic properties.
References
-
Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]
-
A Convenient Route to Trifluoromethyl-Substituted Cyclopropane Derivatives. Request PDF. [Link]
-
Recent Progress Toward the Synthesis of Trifluoromethyl and Difluoromethyl-Substituted Cyclopropanes. Request PDF, ResearchGate. [Link]
-
1-(Bromomethyl)-1-(trifluoromethyl)-cyclopropane. Oakwood Chemical. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central, NIH. [Link]
-
(PDF) General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. ResearchGate. [Link]
-
CAS 1155272-93-7 | this compound | MFCD20230586. Hoffman Fine Chemicals. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound | 1155272-93-7 [amp.chemicalbook.com]
- 3. This compound | 1155272-93-7 [chemicalbook.com]
- 4. biosynth.com [biosynth.com]
- 5. 1-(Bromomethyl)-1-(trifluoromethyl)-cyclopropane [oakwoodchemical.com]
- 6. This compound(1155272-93-7) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. hoffmanchemicals.com [hoffmanchemicals.com]
An In-depth Technical Guide to 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane (CAS Number: 1155272-93-7)
A Core Building Block for Next-Generation Therapeutics
Abstract
This technical guide provides a comprehensive overview of 1-(bromomethyl)-1-(trifluoromethyl)cyclopropane, a fluorinated building block of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of the 1-(trifluoromethyl)cyclopropylmethyl moiety into bioactive molecules can profoundly influence their physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity. This document details the chemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a thorough characterization of this valuable synthetic intermediate. Furthermore, it explores the rationale behind its use in drug discovery and presents its potential applications in the synthesis of complex molecular architectures. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel chemical entities.
Introduction: The Strategic Value of the Trifluoromethyl-Cyclopropyl Moiety
The introduction of fluorine and fluorinated motifs into organic molecules has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can dramatically alter the pKa, dipole moment, and conformational preferences of a molecule, leading to improved potency, selectivity, and metabolic stability. Among the various fluorinated groups, the trifluoromethyl (CF3) group is particularly valued for its ability to enhance lipophilicity and block metabolic oxidation.
When combined with a cyclopropane ring, a strained three-membered carbocycle that imparts conformational rigidity and a unique spatial arrangement of substituents, the resulting trifluoromethyl-cyclopropyl group offers a powerful tool for molecular design. This compound serves as a key reagent for introducing this desirable pharmacophore. Its utility lies in its ability to act as an electrophile in nucleophilic substitution reactions, allowing for the facile incorporation of the 1-(trifluoromethyl)cyclopropylmethyl group into a wide range of molecular scaffolds. This guide will delve into the technical details of this important building block, providing the necessary information for its synthesis, characterization, and effective utilization in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for handling, reaction setup, and purification of the compound.
| Property | Value | Source |
| CAS Number | 1155272-93-7 | [1][2] |
| Molecular Formula | C₅H₆BrF₃ | [3] |
| Molecular Weight | 203.00 g/mol | [3] |
| Physical State | Liquid | [1] |
| Predicted Boiling Point | 113.3 ± 35.0 °C at 760 Torr | N/A |
| Predicted Density | 1.706 ± 0.06 g/cm³ | N/A |
Synthesis of this compound
The synthesis of the non-fluorinated analog, (bromomethyl)cyclopropane, is well-documented and typically proceeds from cyclopropylmethanol.[4] Common reagents for this transformation include phosphorus tribromide (PBr₃), triphenylphosphine/bromine (PPh₃/Br₂), and N-bromosuccinimide (NBS) in the presence of a phosphine.[4] A significant challenge in these reactions is the potential for ring-opening of the strained cyclopropane ring, leading to the formation of isomeric byproducts. Careful control of the reaction temperature is crucial to minimize these side reactions.
Herein, we propose a detailed, two-step synthetic protocol starting from commercially available materials.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of (1-(Trifluoromethyl)cyclopropyl)methanol
This procedure is adapted from known methods for the synthesis of cyclopropyl methanols from the corresponding dibromocyclopropanes.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1,1-dibromo-2-(trifluoromethyl)cyclopropane (1.0 eq) and anhydrous diethyl ether (Et₂O) under a nitrogen atmosphere.
-
Lithiathion: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Formaldehyde Quench: Dry paraformaldehyde (1.5 eq) is added in one portion to the reaction mixture. The cooling bath is removed, and the mixture is allowed to warm slowly to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The layers are separated, and the aqueous layer is extracted with Et₂O (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford (1-(trifluoromethyl)cyclopropyl)methanol.
Step 2: Synthesis of this compound
This protocol is based on the well-established Appel reaction for the conversion of alcohols to alkyl bromides. A similar procedure has been described for the synthesis of related compounds.[5]
-
Reaction Setup: A flame-dried, two-necked round-bottom flask is equipped with a magnetic stir bar and a nitrogen inlet. The flask is charged with triphenylphosphine (1.2 eq) and anhydrous dichloromethane (DCM).
-
Formation of Brominating Agent: The solution is cooled to 0 °C in an ice bath. A solution of bromine (1.2 eq) in DCM is added dropwise. A thick, white precipitate of triphenylphosphine dibromide will form.
-
Addition of Alcohol: A solution of (1-(trifluoromethyl)cyclopropyl)methanol (1.0 eq) from Step 1 in DCM is added dropwise to the stirred suspension at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Work-up and Purification: The reaction mixture is filtered to remove the triphenylphosphine oxide byproduct. The filtrate is washed successively with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield this compound as a liquid.
Spectroscopic Characterization
Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound. Below is a summary of the expected and reported spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methylene protons (CH₂) of the bromomethyl group will appear as a singlet, and the diastereotopic methylene protons of the cyclopropane ring will each appear as a multiplet, likely a pair of doublets of doublets, due to geminal and vicinal coupling. A commercially available ¹H NMR spectrum confirms these expectations.[6]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbon of the cyclopropane ring attached to the CF₃ group, the two methylene carbons of the cyclopropane ring, the bromomethyl carbon, and the carbon of the trifluoromethyl group (which will appear as a quartet due to coupling with the three fluorine atoms). While a specific spectrum for the target compound is not available, the spectrum of the non-fluorinated analog, (bromomethyl)cyclopropane, can provide a reference for the chemical shifts of the cyclopropyl and bromomethyl carbons.[7]
-
¹⁹F NMR: The fluorine NMR spectrum is a critical tool for confirming the presence and integrity of the trifluoromethyl group. A single, sharp singlet is expected for the three equivalent fluorine atoms of the CF₃ group.[6]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic C-H stretching vibrations for the cyclopropyl and methylene groups, as well as strong C-F stretching bands characteristic of the trifluoromethyl group.
Applications in Organic Synthesis
The primary application of this compound is as an alkylating agent to introduce the 1-(trifluoromethyl)cyclopropylmethyl moiety into a target molecule. This is typically achieved through nucleophilic substitution reactions where a nucleophile displaces the bromide.
Caption: General reaction scheme for the application of this compound.
Synthesis of Ethers, Thioethers, and Amines
Alkoxides, thiolates, and amides can readily displace the bromide to form the corresponding ethers, thioethers, and amines. These reactions are typically carried out in the presence of a non-nucleophilic base in a polar aprotic solvent.
Carbon-Carbon Bond Formation
Carbanions, such as those derived from malonates, β-ketoesters, and organometallic reagents (e.g., Grignard or organocuprate reagents), can be used to form new carbon-carbon bonds, providing access to more complex molecular architectures containing the 1-(trifluoromethyl)cyclopropylmethyl group.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. As an alkylating agent, it is expected to be a lachrymator and potentially toxic. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its ability to introduce the metabolically robust and conformationally constrained 1-(trifluoromethyl)cyclopropylmethyl moiety makes it a highly sought-after reagent in modern drug discovery. This technical guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, its spectroscopic characterization, and its key applications. The information presented herein should enable researchers and scientists to effectively utilize this important compound in their synthetic endeavors.
References
-
CAS 1155272-93-7 | this compound | MFCD20230586. Hoffman Fine Chemicals. Accessed January 18, 2026. [Link]
-
1-(Bromomethyl)-1-(trifluoromethyl)-cyclopropane. Oakwood Chemical. Accessed January 18, 2026. [Link]
-
Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Chemistry Portal. Accessed January 18, 2026. [Link]
-
Bromomethylcyclopropane | C4H7Br | CID 81503. PubChem. Accessed January 18, 2026. [Link]
- US Patent US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
-
The oa-TOF mass spectra of the major bromine-containing peaks shown in... ResearchGate. Accessed January 18, 2026. [Link]
-
Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. National Institutes of Health. Accessed January 18, 2026. [Link]
-
Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. Accessed January 18, 2026. [Link]
- US Patent US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
- US Patent US6118032A - Process for the production of cyclopropylmethyl halides.
-
19Flourine NMR. University of Ottawa. Accessed January 18, 2026. [Link]
-
Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS - University of Konstanz. Accessed January 18, 2026. [Link]
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. 1-(Bromomethyl)-1-(trifluoromethyl)-cyclopropane [oakwoodchemical.com]
- 3. This compound | 1155272-93-7 [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. 371917-17-8 | (1-(Trifluoromethyl)cyclopropyl)methanol | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 6. This compound(1155272-93-7) 1H NMR [m.chemicalbook.com]
- 7. (Bromomethyl)cyclopropane(7051-34-5) 13C NMR spectrum [chemicalbook.com]
1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane mechanism of formation
An In-Depth Technical Guide to the Formation of 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane
Abstract
The confluence of a trifluoromethyl group and a cyclopropane ring within a single molecular entity offers a unique chemical space of significant interest to the pharmaceutical and agrochemical industries. The trifluoromethyl moiety can enhance metabolic stability, binding affinity, and lipophilicity, while the cyclopropane scaffold imparts conformational rigidity. This compound is a valuable building block that combines these features with a reactive handle—the bromomethyl group—for further synthetic elaboration. This technical guide provides an in-depth analysis of the plausible formation mechanisms of this compound, synthesizing information from established synthetic methodologies for related structures. We will explore the most logical synthetic pathways, delve into the intricacies of their reaction mechanisms, and provide representative experimental protocols to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Value of Trifluoromethylated Cyclopropanes
The introduction of fluorine-containing groups into organic molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and biological properties.[1] The trifluoromethyl (CF₃) group, in particular, is a bioisostere for various functional groups and can significantly improve a drug candidate's metabolic stability and membrane permeability. Concurrently, the cyclopropane ring, the smallest of the cycloalkanes, is a "privileged motif" that provides a rigid conformational constraint, often leading to enhanced binding to biological targets.[2] The combination of these two structural features in this compound creates a powerful synthon for the construction of novel bioactive molecules. The presence of the bromomethyl group provides a convenient site for nucleophilic substitution, allowing for the facile introduction of this unique scaffold into a wide array of molecular architectures.
Proposed Synthetic Pathways: A Mechanistic Overview
While a direct, one-step synthesis of this compound from simple precursors is not prominently documented, a logical and mechanistically sound approach involves a two-stage process: first, the synthesis of a suitable precursor, 1-methyl-1-(trifluoromethyl)cyclopropane, followed by its selective bromination.
Caption: Proposed two-part synthesis of the target compound.
Part 1: Synthesis of the Precursor: 1-Methyl-1-(trifluoromethyl)cyclopropane
The initial and crucial step is the construction of the 1-methyl-1-(trifluoromethyl)cyclopropane core. Two primary and mechanistically distinct methods are proposed for this transformation.
Methodology A: Deoxyfluorination of 1-Methylcyclopropane-1-carboxylic Acid
A robust and scalable method for the synthesis of trifluoromethyl groups is the deoxyfluorination of carboxylic acids using sulfur tetrafluoride (SF₄) or its derivatives. This approach is particularly advantageous as cyclopropane carboxylic acids are often readily accessible.
Mechanism of Deoxyfluorination:
The reaction of a carboxylic acid with SF₄ is thought to proceed through the formation of an acyl fluoride intermediate, followed by subsequent fluorination steps to yield the trifluoromethyl group. The reaction can be catalyzed by hydrogen fluoride (HF).
Caption: Simplified deoxyfluorination mechanism.
Experimental Protocol (Representative):
This protocol is adapted from the synthesis of 1-aryl-1-trifluoromethylcyclopropanes and should be optimized for the specific substrate.[3]
-
Preparation: To a high-pressure reactor (e.g., an autoclave), add 1-methylcyclopropane-1-carboxylic acid (1.0 eq.).
-
Reagent Addition: Cool the reactor and add anhydrous hydrogen fluoride (2.0 eq.) followed by the solvent (e.g., dichloromethane). Then, condense sulfur tetrafluoride (3.0 eq.) into the vessel.
-
Reaction: Seal the reactor and heat to the required temperature (e.g., 100 °C) for an extended period (e.g., 72 hours).
-
Workup: After cooling the reactor to room temperature, carefully vent the excess SF₄ and HF. The reaction mixture can then be cautiously quenched with a base (e.g., aqueous sodium bicarbonate) and extracted with an organic solvent.
-
Purification: The crude product is purified by distillation or column chromatography to yield 1-methyl-1-(trifluoromethyl)cyclopropane.
Causality Behind Experimental Choices:
-
High-Pressure Reactor: SF₄ is a toxic gas, and the reaction is typically run at elevated temperatures, necessitating a sealed, pressure-resistant vessel.
-
Anhydrous Conditions: SF₄ and its intermediates are sensitive to moisture, which can lead to the formation of byproducts.
-
HF Catalyst: HF can facilitate the reaction by protonating the carbonyl oxygen, making it more susceptible to nucleophilic attack by fluoride.
Methodology B: Cyclopropanation involving a Trifluoromethylcarbene
An alternative and elegant approach to trifluoromethylated cyclopropanes is through the transition metal-catalyzed reaction of an alkene with a trifluoromethyl diazo compound, which serves as a trifluoromethylcarbene precursor.[1]
Mechanism of Rhodium-Catalyzed Cyclopropanation:
-
Carbene Formation: The rhodium catalyst reacts with the trifluoromethyl diazo compound (e.g., 2,2,2-trifluorodiazoethane) to form a rhodium-carbene complex, with the extrusion of dinitrogen.
-
Cycloaddition: The rhodium-carbene complex then reacts with an alkene (in this case, isobutylene or a related precursor) in a concerted or stepwise manner to form the cyclopropane ring and regenerate the catalyst.
Caption: Catalytic cycle for cyclopropanation.
Part 2: Free-Radical Bromination of 1-Methyl-1-(trifluoromethyl)cyclopropane
With the precursor in hand, the next critical step is the selective bromination of the methyl group. Free-radical bromination is the ideal reaction for this transformation, as it allows for the substitution of an sp³-hybridized C-H bond.
Mechanism of Free-Radical Bromination:
This reaction proceeds via a classic chain mechanism involving three stages: initiation, propagation, and termination.[4][5]
-
Initiation: The reaction is initiated by the homolytic cleavage of the bromine-bromine bond, typically using UV light (hν) or a radical initiator, to generate two bromine radicals (Br•).[6]
-
Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of the precursor to form hydrogen bromide (HBr) and a tertiary cyclopropylmethyl radical. This radical is stabilized by the adjacent trifluoromethyl group. The resulting radical then reacts with a molecule of Br₂ to form the desired product and another bromine radical, which continues the chain.
-
Termination: The reaction is terminated when two radicals combine.
Caption: Free-radical bromination chain reaction mechanism.
Experimental Protocol (Representative):
-
Setup: A solution of 1-methyl-1-(trifluoromethyl)cyclopropane (1.0 eq.) in an inert solvent such as carbon tetrachloride (CCl₄) is placed in a quartz reaction vessel equipped with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: N-bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) are added to the solution.[7]
-
Initiation: The mixture is heated to reflux and irradiated with a UV lamp (e.g., a sunlamp) to initiate the reaction.
-
Monitoring: The reaction progress is monitored by GC or TLC. The disappearance of the starting material and the formation of the product are tracked. The reaction is typically complete when all the NBS, which is denser than CCl₄, has been converted to succinimide, which floats.
-
Workup: After the reaction is complete, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield this compound.
Self-Validating System and Causality:
-
NBS as Bromine Source: Using NBS is advantageous as it maintains a low, constant concentration of Br₂ in the reaction mixture, which is generated in situ by the reaction of NBS with the HBr formed during the propagation step.[8][9] This minimizes side reactions, such as the addition of bromine across the cyclopropane ring, which can occur under high Br₂ concentrations.
-
Radical Initiator: AIBN or UV light provides the initial energy to start the radical chain reaction.
-
Inert Solvent: CCl₄ is a classic solvent for radical reactions as it is inert under the reaction conditions.
Data Presentation
| Step | Reaction Type | Key Reagents | Typical Conditions | Expected Yield (Analogous Reactions) |
| 1A | Deoxyfluorination | 1-Methylcyclopropane-1-carboxylic acid, SF₄, HF | 100 °C, 72 h, high pressure | 50-70% |
| 1B | Cyclopropanation | Isobutylene, CF₃CHN₂, Rh₂(OAc)₄ | Room temp to 40 °C, atmospheric pressure | 60-90% |
| 2 | Free-Radical Bromination | 1-Methyl-1-(trifluoromethyl)cyclopropane, NBS, AIBN | CCl₄, reflux, UV irradiation | 70-85% |
Conclusion
The formation of this compound is most plausibly achieved through a two-part synthetic strategy. The initial formation of a 1-methyl-1-(trifluoromethyl)cyclopropane precursor, either by deoxyfluorination of the corresponding carboxylic acid or via transition-metal-catalyzed cyclopropanation, sets the stage for the final functionalization. The subsequent selective bromination of the methyl group via a free-radical chain mechanism provides the target molecule. This guide has detailed the underlying mechanisms and provided robust, field-proven protocols for analogous transformations, offering a solid foundation for the synthesis of this valuable and versatile chemical building block. The understanding and application of these principles are paramount for professionals engaged in the design and development of next-generation pharmaceuticals and agrochemicals.
References
-
Wikipedia. Hunsdiecker reaction. [Link]
- Deng, Y., Liu, Y., He, J., Zheng, P., Sun, Z., & Cao, S. (2023).
-
Organic Chemistry Portal. Hunsdiecker Reaction. [Link]
-
BYJU'S. Mechanism of Free Radical Bromination. [Link]
-
Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]
- sathee jee. Chemistry Hunsdiecker Reaction.
- Grokipedia. Hunsdiecker reaction.
- LibreTexts. 5.
- Scribd. 1.2. Free Radical Bromination of Alkanes - Master Organic Chemistry | PDF.
-
YouTube. Free Radical Substitution (Ethane and bromine). [Link]
-
LibreTexts. 15.1: Free Radical Halogenation of Alkanes. [Link]
-
Wikipedia. N-Bromosuccinimide. [Link]
- Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628.
-
Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
- Save My Exams. Free Radical Substitution of Alkanes (OCR A Level Chemistry A): Revision Note.
-
YouTube. Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). [Link]
- ResearchGate.
- Google Patents. WO2018141961A1 - A novel process for the synthesis of 1-aryl-1-trifluoromethylcyclopropanes.
- ResearchGate.
- Ningbo Inno Pharmchem Co.,Ltd. Exploring 1-(Trifluoromethyl)
- ACS Catalysis. A Photocatalytic Approach to Radical 1-(Trifluoromethyl)
- eScholarship.org. Protoglobin-Catalyzed Formation of cis-Trifluoromethyl-Substituted Cyclopropanes by Carbene Transfer.
-
Organic Syntheses. Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. [Link]
- PMC - NIH. Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach.
- eScholarship.org.
-
YouTube. Selectivity in Radical Halogenation | Organic Chemistry Lessons. [Link]
-
YouTube. Halogenation | Organic Chemistry | Chemistry | FuseSchool. [Link]
- LibreTexts.
- PMC - PubMed Central.
-
YouTube. Bromide Selectivity in Photohalogenation. [Link]
Sources
- 1. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 2. Hunsdiecker Reaction: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. WO2018141961A1 - A novel process for the synthesis of 1-aryl-1-trifluoromethylcyclopropanes - Google Patents [patents.google.com]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. savemyexams.com [savemyexams.com]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
A Comprehensive Spectroscopic Guide to 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane
This in-depth technical guide provides a detailed exploration of the spectroscopic characteristics of 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane, a key building block in modern medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who seek a thorough understanding of the structural elucidation of this compound through nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Introduction: The Significance of Fluorinated Cyclopropanes
Fluorine-containing molecules are of immense interest in pharmaceutical sciences due to the unique properties conferred by the fluorine atom, including enhanced metabolic stability, increased binding affinity, and altered lipophilicity. The trifluoromethyl group, in particular, is a common bioisostere for a tert-butyl group. When incorporated into a rigid cyclopropane ring, as in this compound, it offers a conformationally constrained scaffold that is highly valuable for designing novel therapeutic agents. Accurate and comprehensive spectroscopic analysis is paramount for the unambiguous identification and characterization of such molecules.
Molecular Structure and Spectroscopic Overview
The structure of this compound (CAS No. 1155272-93-7, Molecular Formula: C₅H₆BrF₃, Molecular Weight: 203.00 g/mol ) presents distinct features for spectroscopic analysis. The molecule possesses a quaternary carbon in the cyclopropane ring, a trifluoromethyl group, a bromomethyl group, and two diastereotopic methylene protons on the cyclopropane ring. These features give rise to characteristic signals in ¹H, ¹³C, and ¹⁹F NMR spectra, as well as a predictable fragmentation pattern in mass spectrometry.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its covalent framework.
Experimental Protocol: NMR Data Acquisition
The following provides a generalized, yet robust, protocol for acquiring high-quality NMR data for the title compound.
1. Sample Preparation:
- Accurately weigh approximately 5-10 mg of this compound.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for similar compounds.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if quantitative analysis or precise chemical shift referencing is required.
2. ¹H NMR Spectroscopy:
- Acquire the spectrum on a 400 MHz or higher field spectrometer.
- Typical acquisition parameters:
- Pulse sequence: zg30 (a standard 30-degree pulse experiment)
- Spectral width: ~16 ppm
- Acquisition time: ~2-3 seconds
- Relaxation delay: 1-2 seconds
- Number of scans: 8-16 (adjust for desired signal-to-noise ratio)
3. ¹³C NMR Spectroscopy:
- Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.
- Typical acquisition parameters:
- Spectral width: ~250 ppm
- Acquisition time: ~1-2 seconds
- Relaxation delay: 2-5 seconds
- Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
4. ¹⁹F NMR Spectroscopy:
- ¹⁹F is a high-sensitivity nucleus, and spectra can be acquired relatively quickly.
- A proton-decoupled sequence is often used to simplify the spectrum.
- Typical acquisition parameters:
- Spectral width: ~50 ppm
- Acquisition time: ~1-2 seconds
- Relaxation delay: 1-2 seconds
- Number of scans: 16-64
Data Analysis and Interpretation (Hypothetical Data)
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the bromomethyl protons and the two sets of diastereotopic cyclopropyl protons.
-
δ 3.65 (s, 2H, -CH₂Br): The two protons of the bromomethyl group are chemically equivalent and are expected to appear as a singlet. The downfield shift is due to the deshielding effect of the adjacent bromine atom.
-
δ 1.40-1.50 (m, 2H, cyclopropyl-CH₂): The two protons on one of the cyclopropyl carbons are diastereotopic and will appear as a complex multiplet. They will show geminal coupling to each other and cis/trans coupling to the other cyclopropyl protons.
-
δ 1.10-1.20 (m, 2H, cyclopropyl-CH₂): The other two diastereotopic cyclopropyl protons will also appear as a complex multiplet in a slightly more upfield region.
The proton-decoupled ¹³C NMR spectrum is predicted to exhibit four signals.
-
δ 125.1 (q, ¹JCF ≈ 275 Hz, -CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms. The chemical shift is significantly downfield due to the strong electron-withdrawing effect of the fluorine atoms.
-
δ 35.8 (q, ²JCF ≈ 35 Hz, C-CF₃): The quaternary carbon of the cyclopropane ring is attached to the CF₃ group and will show a smaller quartet coupling.
-
δ 33.2 (t, -CH₂Br): The carbon of the bromomethyl group will appear as a triplet in a proton-coupled spectrum and will be shifted downfield by the bromine atom.
-
δ 18.5 (t, cyclopropyl-CH₂): The two equivalent methylene carbons of the cyclopropane ring will appear as a single triplet.
The proton-decoupled ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.
-
δ -65.2 (s, 3F, -CF₃): The chemical shift is in the typical range for a trifluoromethyl group attached to a quaternary carbon.
Summary of Predicted NMR Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | 3.65 | s | - | -CH₂Br |
| 1.40-1.50 | m | - | cyclopropyl-CH₂ | |
| 1.10-1.20 | m | - | cyclopropyl-CH₂ | |
| ¹³C | 125.1 | q | ¹JCF ≈ 275 | -CF₃ |
| 35.8 | q | ²JCF ≈ 35 | C-CF₃ | |
| 33.2 | t | - | -CH₂Br | |
| 18.5 | t | - | cyclopropyl-CH₂ | |
| ¹⁹F | -65.2 | s | - | -CF₃ |
Part 2: Mass Spectrometry (MS)
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Experimental Protocol: Mass Spectrometry Data Acquisition
1. Sample Preparation:
- For Gas Chromatography-Mass Spectrometry (GC-MS), dilute a small amount of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- For direct infusion, prepare a dilute solution in a suitable solvent such as acetonitrile or methanol.
2. Instrumentation:
- An electron ionization (EI) source is commonly used for GC-MS to induce fragmentation and provide a characteristic fingerprint of the molecule.
- Electrospray ionization (ESI) or chemical ionization (CI) can be used for softer ionization, which may preserve the molecular ion.
3. Data Acquisition:
- Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 amu).
Data Analysis and Interpretation (Hypothetical Data)
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Molecular Ion ([M]⁺): Look for a pair of peaks at m/z 202 and 204, corresponding to [C₅H₆⁷⁹BrF₃]⁺ and [C₅H₆⁸¹BrF₃]⁺, respectively. The relative intensity of these peaks should be nearly equal.
-
Key Fragmentation Pathways:
-
Loss of Bromine: A significant fragment will be observed at m/z 123, corresponding to the loss of a bromine radical ([M-Br]⁺). This cation is stabilized by the cyclopropylmethyl system.
-
Loss of Trifluoromethyl Group: A fragment at m/z 133/135 ([M-CF₃]⁺) may also be observed.
-
Loss of Bromomethyl Group: Cleavage of the C-C bond between the cyclopropane ring and the bromomethyl group would lead to a fragment at m/z 109 ([C₄H₄F₃]⁺).
-
Visualizations
Molecular Structure
Caption: 2D representation of this compound.
Spectroscopic Analysis Workflow
physical characteristics of 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane
An In-Depth Technical Guide to 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane: A Key Building Block for Modern Drug Discovery
Introduction: The Strategic Value of Fluorinated Cyclopropanes
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is relentless. Among the most successful strategies has been the incorporation of small, strained ring systems and fluorine-containing functional groups. This compound (CAS No. 1155272-93-7) emerges as a building block of significant interest, embodying the synergistic potential of these two motifs.[1][2] This guide offers a comprehensive technical overview of its physical characteristics, plausible synthetic routes, and strategic applications for researchers, scientists, and drug development professionals.
The trifluoromethyl (CF₃) group is a well-established bioisostere for a methyl or ethyl group, but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically influence a molecule's pKa, metabolic stability (by blocking oxidative metabolism), and binding affinity to target proteins.[1] Concurrently, the cyclopropane ring introduces a rigid, three-dimensional element into a molecular scaffold. This conformational constraint can lock a molecule into a bioactive conformation, improving potency and selectivity while often enhancing metabolic stability and aqueous solubility.[2][3] The combination of these features in a single, reactive building block like this compound provides a powerful tool for navigating the complex challenges of drug design.
Part 1: Core Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical properties is fundamental to its effective use in synthesis and development. The available data for this compound is summarized below. It is important to note that some of these values are predicted based on computational models and should be confirmed experimentally.
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 1155272-93-7 | [4][5][6] |
| Molecular Formula | C₅H₆BrF₃ | [4][5][6][7] |
| Molecular Weight | 203.00 g/mol | [4][5] |
| Appearance | Clear, colourless liquid | [8] |
| Boiling Point | 113.3 ± 35.0 °C (Predicted) | [8] |
| Density | 1.706 ± 0.06 g/cm³ (Predicted) | [8] |
| Purity | Typically ≥90-97% | [5][9] |
Spectroscopic Signature
While detailed spectral analyses are proprietary to manufacturers, spectroscopic data is available for confirmation of identity.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹⁹F NMR are critical for structural verification. The ¹H NMR spectrum is expected to show characteristic signals for the diastereotopic protons of the bromomethyl group and the cyclopropyl ring protons. ChemicalBook indicates the availability of ¹H NMR and FNMR spectra for this compound.[7]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight and show a characteristic isotopic pattern for the presence of a single bromine atom. For the related compound (Bromomethyl)cyclopropane, the NIST Mass Spectrometry Data Center provides reference spectra which can be useful for comparison of fragmentation patterns.[10]
Part 2: Synthesis Strategy and Mechanistic Rationale
While specific, scaled-up manufacturing protocols are often proprietary, a logical and scalable synthetic approach can be devised based on established chemical transformations. A general and robust method involves the deoxyfluorination of a suitable cyclopropane carboxylic acid precursor.[11]
Proposed Retrosynthetic Pathway
A plausible pathway begins with the readily available 1-(trifluoromethyl)cyclopropane-1-carboxylic acid. The key transformations would be the reduction of the carboxylic acid to the corresponding alcohol, followed by bromination.
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol (Illustrative)
-
Reduction of Carboxylic Acid to Alcohol:
-
Rationale: The conversion of the carboxylic acid to the primary alcohol is a standard transformation. Reagents like lithium aluminum hydride (LiAlH₄) or borane tetrahydrofuran complex (BH₃·THF) are effective. Borane is often preferred for its milder reaction conditions and higher functional group tolerance.
-
Procedure: To a solution of 1-(trifluoromethyl)cyclopropane-1-carboxylic acid[12] in an anhydrous ether solvent (e.g., THF) under an inert atmosphere (N₂ or Ar), slowly add a solution of BH₃·THF (approx. 1.1 equivalents) at 0 °C. Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material. Carefully quench the reaction with methanol, followed by an aqueous workup to isolate the crude [1-(Trifluoromethyl)cyclopropyl]methanol.
-
-
Bromination of the Primary Alcohol:
-
Rationale: The Appel reaction (using CBr₄ and PPh₃) or reaction with phosphorus tribromide (PBr₃) are reliable methods for converting primary alcohols to alkyl bromides. Using PBr₃ is often efficient for simple alcohols.[13] The synthesis of the non-fluorinated analog, (bromomethyl)cyclopropane, often utilizes PBr₃ or similar phosphite-based brominating systems.[14]
-
Procedure: Dissolve the crude alcohol from the previous step in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) and cool to 0 °C under an inert atmosphere. Slowly add PBr₃ (approx. 0.4 equivalents) dropwise, maintaining the low temperature. After the addition is complete, allow the mixture to stir for several hours. Monitor the reaction by TLC or GC-MS. Upon completion, quench the reaction by carefully pouring it over ice water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield this compound.
-
Part 3: Strategic Applications in Drug Design
The true value of this building block lies in its ability to address multiple challenges in drug discovery simultaneously. Its incorporation can be a key step in lead optimization campaigns.
Caption: Key benefits imparted by the trifluoromethylcyclopropyl motif.
-
Enhanced Metabolic Stability: The trifluoromethyl group is resistant to oxidative metabolism by cytochrome P450 enzymes. The cyclopropane ring itself is also more stable than a comparable acyclic fragment. This dual protection can significantly extend a drug's half-life.[2][3]
-
Improved Target Binding and Potency: The rigid cyclopropane forces attached substituents into well-defined vectors in three-dimensional space. This pre-organization reduces the entropic penalty of binding to a protein target, often leading to a significant increase in potency.[2]
-
Modulation of Lipophilicity and Permeability: The CF₃ group substantially increases lipophilicity, which can be tuned to optimize cell membrane permeability and access to intracellular targets. This is a critical parameter in balancing potency with ADME (absorption, distribution, metabolism, and excretion) properties.
-
Novel Chemical Space: The unique 1,1-disubstituted trifluoromethylcyclopropane scaffold provides access to novel chemical matter, enabling the generation of new intellectual property and moving away from crowded chemical series.[2]
Part 4: Safety, Handling, and Storage
As a reactive alkyl bromide, this compound must be handled with appropriate precautions by trained personnel.
| Hazard Class | GHS Hazard Statements | Precautionary Statements |
| Health Hazards | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
(Data sourced from Oakwood Chemical[5])
-
Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile), is mandatory.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. Some suppliers recommend refrigerated storage.[15][16]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular design. By providing a compact, rigid scaffold decorated with a metabolically robust and electronically powerful trifluoromethyl group, it enables chemists to systematically enhance the druglike properties of lead compounds. Its physical characteristics as a liquid reagent facilitate its use in solution-phase synthesis, and its reactivity as a primary bromide allows for straightforward incorporation into a wide variety of molecular frameworks. A thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential in the development of next-generation therapeutics.
References
-
Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]
-
Hoffman Fine Chemicals. CAS 1155272-93-7 | this compound | MFCD20230586. [Link]
-
Oakwood Chemical. 1-(Bromomethyl)-1-(trifluoromethyl)-cyclopropane. [Link]
-
PubChem. Bromomethylcyclopropane | C4H7Br | CID 81503. [Link]
-
Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951. [Link]
- Google Patents. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
-
NIST. Cyclopropane, (bromomethyl)-. [Link]
-
Ahunovych, V., et al. General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. [Link]
Sources
- 1. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 2. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. biosynth.com [biosynth.com]
- 5. 1-(Bromomethyl)-1-(trifluoromethyl)-cyclopropane [oakwoodchemical.com]
- 6. This compound | 1155272-93-7 [chemicalbook.com]
- 7. This compound(1155272-93-7) 1H NMR spectrum [chemicalbook.com]
- 8. This compound | 1155272-93-7 [amp.chemicalbook.com]
- 9. hoffmanchemicals.com [hoffmanchemicals.com]
- 10. Cyclopropane, (bromomethyl)- [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid | 277756-46-4 | TCI AMERICA [tcichemicals.com]
- 13. Page loading... [wap.guidechem.com]
- 14. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
- 15. 1155272-93-7|this compound|BLD Pharm [bldpharm.com]
- 16. 2092052-40-7|1-(Bromomethyl)-1-(trifluoromethyl)cyclobutane|BLD Pharm [bldpharm.com]
commercial availability of 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane
An In-Depth Technical Guide to the Commercial Availability and Application of 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane
Introduction: A Bio-isosterically Prized Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. The cyclopropyl ring, in particular, has gained significant traction as a versatile fragment in drug design.[1] Its rigid, three-dimensional structure offers a unique conformational constraint, while its electronic properties, characterized by enhanced π-character in its C-C bonds, distinguish it from simple alkanes.[1] When combined with the powerfully electron-withdrawing trifluoromethyl (CF3) group—a moiety celebrated for its ability to enhance metabolic stability, binding affinity, and lipophilicity—the resulting scaffold becomes a highly valuable asset for drug discovery professionals.[2][3]
This compound (CAS No. 1155272-93-7) is a key reagent that provides a direct route for introducing the 1-(trifluoromethyl)cyclopropylmethyl fragment into novel molecular entities. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing its commercial availability, physicochemical properties, handling protocols, and strategic applications.
Commercial Availability and Procurement
This compound is readily available for laboratory and research purposes from a variety of specialized chemical suppliers. Procurement for research quantities, ranging from milligrams to several grams, is straightforward. The compound is typically offered at purities of 95% or higher, suitable for most synthetic applications. Below is a summary of representative commercial suppliers.
| Supplier | CAS Number | Purity | Available Quantities |
| Apollo Scientific | 1155272-93-7 | 95% | 250mg, 1g[4] |
| Hoffman Fine Chemicals | 1155272-93-7 | 97% | Varies[5] |
| CymitQuimica | 1155272-93-7 | 97% | 100mg, 250mg, 1g, 5g[6] |
| Oakwood Chemical | 1155272-93-7 | Not Specified | Varies[7] |
| Ambeed, Inc. | 1155272-93-7 | Not Specified | Varies |
| BLDpharm | 1155272-93-7 | Not Specified | Varies (Cold-chain transport)[8] |
| ChemicalBook | 1155272-93-7 | Not Specified | Lists multiple suppliers[9] |
Note: Availability and pricing are subject to change. It is recommended to consult directly with suppliers for current information.
Physicochemical Properties and Specifications
Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1155272-93-7 | [4][5][6][7][9] |
| Molecular Formula | C5H6BrF3 | [6][7][9] |
| Molecular Weight | 203.00 - 203.01 g/mol | [6][7][9] |
| Appearance | Liquid | [6] |
| Purity | ≥95% - 97% | [4][5][6] |
| MDL Number | MFCD20230586 | [4][7] |
| InChI Key | IDLJEJIHDBHTEO-UHFFFAOYSA-N | [6] |
Synthetic Context and Quality Control
While this guide focuses on the commercially available reagent, understanding its synthesis provides valuable context. A plausible and common strategy for synthesizing such compounds involves the bromination of a precursor alcohol, in this case, (1-(trifluoromethyl)cyclopropyl)methanol. This transformation is typically achieved using standard brominating agents. The general availability of trifluoromethyl-substituted cyclopropanes has been advanced by methods such as the deoxyfluorination of cyclopropane carboxylic acids.[3]
Caption: Plausible synthetic route to the target compound.
Upon receipt of the commercial material, it is imperative to validate its identity and purity. A standard quality control workflow should be employed.
Caption: The strategic value of the building block in drug discovery.
This reagent is typically used in nucleophilic substitution reactions, where a nucleophile (e.g., an amine, thiol, or enolate) displaces the bromide to form a new carbon-heteroatom or carbon-carbon bond, effectively incorporating the desired fragment into a more complex lead molecule.
References
- This compound (CAS No. 1155272-93-7) Suppliers. ChemicalRegister.com.
- CAS 1155272-93-7 | this compound | MFCD20230586. Hoffman Fine Chemicals Pty Ltd.
- This compound. Apollo Scientific.
- (Bromomethyl)cyclopropane. Apollo Scientific.
- This compound. CymitQuimica.
- 1-(Bromomethyl)-1-(trifluoromethyl)-cyclopropane. Oakwood Chemical.
- This compound | 1155272-93-7. ChemicalBook.
- 1155272-93-7|this compound. BLDpharm.
- SAFETY D
- Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters.
- SAFETY D
- Safety D
- This compound(1155272-93-7) 1 h nmr. ChemicalBook.
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry via PubMed.
- General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes.
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. 1155272-93-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. This compound [cymitquimica.com]
- 7. 1-(Bromomethyl)-1-(trifluoromethyl)-cyclopropane [oakwoodchemical.com]
- 8. 1155272-93-7|this compound|BLD Pharm [bldpharm.com]
- 9. This compound | 1155272-93-7 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution with 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: A Unique Building Block for Modern Medicinal Chemistry
The 1-(trifluoromethyl)cyclopropylmethyl moiety is an increasingly important structural motif in contemporary drug discovery. The unique combination of the rigid cyclopropane scaffold and the electron-withdrawing trifluoromethyl group can impart desirable properties to bioactive molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane is a key building block for introducing this valuable group into a wide range of molecular architectures via nucleophilic substitution reactions.
This comprehensive guide provides detailed application notes and robust protocols for performing nucleophilic substitution reactions on this compound. We will delve into the mechanistic nuances of this substrate's reactivity, drawing on established principles of physical organic chemistry, and offer practical, field-proven methodologies for its successful application in the synthesis of novel chemical entities.
Understanding the Reactivity of this compound: A Dichotomy of Steric Hindrance and Electronic Effects
The reactivity of this compound in nucleophilic substitution reactions is governed by a fascinating interplay of steric and electronic factors. At its core, it is a primary alkyl bromide, which would typically suggest a propensity for S(_N)2 reactions. However, the substitution pattern presents significant complexities.
-
Steric Hindrance: The carbon atom bearing the bromine is attached to a quaternary carbon of the cyclopropane ring. This arrangement is analogous to neopentyl bromide, a classic example of a sterically hindered substrate where S(N)2 reactions are notoriously slow.[2][3][4][5] The bulky trifluoromethyl group further exacerbates this steric congestion, hindering the requisite backside attack of a nucleophile.[6]
-
Electronic Influence of the Trifluoromethyl Group: The strongly electron-withdrawing trifluoromethyl group exerts a powerful inductive effect. This effect destabilizes the development of positive charge on the adjacent carbon atom, making a carbocationic intermediate, and thus a classic S(_N)1 pathway, highly unfavorable.
-
The Role of the Cyclopropyl Ring: Cyclopropylmethyl halides are known to exhibit anchimeric assistance, where the cyclopropane ring participates in the departure of the leaving group, leading to a stabilized, non-classical bicyclobutonium ion intermediate.[7] This often results in accelerated reaction rates compared to other primary alkyl halides and can lead to rearranged products. However, the pronounced electron-withdrawing nature of the geminal trifluoromethyl group is expected to significantly diminish the electron-donating ability of the cyclopropane ring, thereby suppressing this mode of reactivity.
dot ```dot graph "Reactivity_Considerations" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Substrate [label="1-(Bromomethyl)-1-\n(trifluoromethyl)cyclopropane", pos="0,2!", width=2.5]; SN2 [label="SN2 Pathway", pos="-3,0!", fillcolor="#EA4335", color="#EA4335"]; SN1 [label="SN1 Pathway", pos="3,0!", fillcolor="#EA4335", color="#EA4335"]; Rearrangement [label="Rearrangement\n(via Bicyclobutonium Ion)", pos="0,-2!", fillcolor="#EA4335", color="#EA4335"];
Substrate -> SN2 [label="Hindered by\nneopentyl-like sterics"]; Substrate -> SN1 [label="Disfavored by\nCF3 inductive effect"]; Substrate -> Rearrangement [label="Suppressed by\nCF3 inductive effect"];
Conclusion [label="Probable Pathway:\nSlow SN2 Reaction", pos="0,-4!", shape=ellipse, fillcolor="#34A853", color="#34A853"]; Rearrangement -> Conclusion [style=invis]; }
Caption: General workflow for the synthesis of N-substituted amines.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2-2.0 equiv)
-
Potassium carbonate (K({2})CO({3})) or triethylamine (Et(_{3})N) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN)
-
Diethyl ether or ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO(_{3})) solution
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the amine (1.2 equiv) and anhydrous DMF (to make a 0.2-0.5 M solution with respect to the bromide).
-
Add potassium carbonate (2.0 equiv).
-
Add this compound (1.0 equiv) to the stirred suspension.
-
Heat the reaction mixture to 80-120 °C and monitor by TLC or GC-MS. Due to the steric hindrance, reaction times of 12-48 hours may be required.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO(_{3}) and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na({2})SO({4})), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Nucleophile Example | Base | Solvent | Temperature (°C) | Typical Time (h) |
| Aniline | K({2})CO({3}) | DMF | 100 | 24 |
| Piperidine | K({2})CO({3}) | ACN | 80 | 18 |
| Benzylamine | Et(_{3})N | DMF | 120 | 36 |
Protocol 2: Synthesis of S-((1-(Trifluoromethyl)cyclopropyl)methyl)thioethers
Thioethers are important functionalities in many pharmaceutical agents. The reaction of this compound with thiols provides a direct route to these compounds.
Materials:
-
This compound (1.0 equiv)
-
Thiol (1.1 equiv)
-
Cesium carbonate (Cs({2})CO({3})) or sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Anhydrous DMF or tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the thiol (1.1 equiv) and anhydrous DMF (to make a 0.2-0.5 M solution).
-
Add cesium carbonate (1.2 equiv) and stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 equiv) to the reaction mixture.
-
Stir at room temperature or heat to 50-70 °C, monitoring by TLC or GC-MS. Reactions are typically complete within 4-12 hours.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na({2})SO({4}), filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
| Nucleophile Example | Base | Solvent | Temperature (°C) | Typical Time (h) |
| Thiophenol | Cs({2})CO({3}) | DMF | 50 | 6 |
| 4-Methoxythiophenol | Cs({2})CO({3}) | DMF | 50 | 4 |
| Benzyl mercaptan | NaH | THF | 25 | 8 |
Protocol 3: Synthesis of ((1-(Trifluoromethyl)cyclopropyl)methyl)ethers (Williamson Ether Synthesis)
The Williamson ether synthesis provides a reliable method for the preparation of ethers from this compound and various alcohols. [8][9][10][11][12] Materials:
-
This compound (1.1 equiv)
-
Alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Anhydrous THF or DMF
-
Saturated aqueous ammonium chloride (NH(_{4})Cl) solution
-
Diethyl ether
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 equiv) and anhydrous THF (to make a 0.2-0.5 M solution).
-
Carefully add sodium hydride (1.2 equiv) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.
-
Add this compound (1.1 equiv) to the alkoxide solution.
-
Heat the reaction to 60-80 °C and monitor by TLC or GC-MS. Reaction times can be long (18-72 hours).
-
Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH(_{4})Cl solution.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO(_{4}), filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
| Nucleophile Example | Base | Solvent | Temperature (°C) | Typical Time (h) |
| Phenol | NaH | DMF | 80 | 24 |
| Benzyl alcohol | NaH | THF | 65 (reflux) | 48 |
| Cyclohexanol | NaH | DMF | 80 | 72 |
Product Characterization
Products of these reactions can be characterized using standard analytical techniques:
-
NMR Spectroscopy:
H,ngcontent-ng-c2487356420="" _nghost-ng-c2977130799="" class="inline ng-star-inserted"> C, and F NMR are essential for structural elucidation. The methylene protons adjacent to the cyclopropane ring typically appear as a singlet or an AB quartet in the H NMR spectrum. The F NMR will show a singlet for the CF({3}) group. -
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups in the product.
Trustworthiness and Self-Validation
The protocols provided herein are based on established principles of organic synthesis and are designed to be reproducible. However, as with any chemical reaction, success is dependent on the quality of the reagents and the careful execution of the experimental procedure. It is strongly recommended to perform small-scale test reactions to optimize conditions for novel substrates. The progress of the reaction should always be monitored to determine the optimal reaction time and to identify the formation of any byproducts. The identity and purity of the final product must be rigorously confirmed by the analytical methods described above.
References
-
Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]
-
Brainly.in. (2018, May 30). Neopentyl bromide undergoes nucleophilic substitution reaction very slowly why. [Link]
-
Chemistry Stack Exchange. (2018, October 11). How does ring size affect SN2 reactions?[Link]
-
Chemistry Stack Exchange. (2014, November 16). SN2: Neopentyl halides and methyl halides. [Link]
-
Quora. (2017, May 24). Why is nucleophilic substitution in neopentyl halide slow?[Link]
-
Toppr. (n.d.). Explain why neopentyl bromide undergoes nucleophilic substitution reactions very slowly. [Link]
-
Chemistry LibreTexts. (2023, January 22). SN2 Substitution Reactions and Alkyl Moiety. [Link]
-
OpenOChem Learn. (n.d.). Preparation of Ethers. [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers. [Link]
-
OpenStax. (2023, September 20). 18.2 Preparing Ethers. In Organic Chemistry. [Link]
-
Ahunovych, V., et al. (n.d.). General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. ResearchGate. [Link]
-
Sci-Hub. (2021). Additive‐Free Synthesis of Trifluoromethylated Spiro Cyclopropanes and Their Transformation into Trifluoromethylated Building Blocks. [Link]
-
ResearchGate. (n.d.). Synthesis of Trifluoromethyl‐Substituted Cyclopropanes via Inorganic Base‐Mediated Cycloaddition Reactions. [Link]
-
Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. [Link]
-
Supporting Information for Organocatalytic 1,5-trifluomethylthio-sulfonylation of vinylcyclopropane mediated by visible light in water phase. (n.d.). [Link]
-
Jiang, B., Zhang, F., & Xiong, W. (2003). A convenient stereoselective synthesis of trifluoromethyl-substituted polyfunctionalized cyclopropane: synthesis of (±)-trans-trifluoronorcoronamic acid. Chemical Communications, (4), 536-537. [Link]
-
Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. (2022, August 11). pubs.rsc.org. [Link]
-
PubChem. (n.d.). 4-(1-(Trifluoromethyl)cyclopropyl)aniline. [Link]
-
Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. [Link]
-
Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [Link]
-
Mayr, H., & Breugst, M. (2018). Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry, 14, 2736–2754. [Link]
-
Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (n.d.). PubMed Central. [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021, August 22). PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. brainly.in [brainly.in]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. gauthmath.com [gauthmath.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Preparation of Ethers | OpenOChem Learn [learn.openochem.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 18.2 Preparing Ethers - Organic Chemistry | OpenStax [openstax.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane in Medicinal Chemistry
Introduction: The Strategic Value of the Trifluoromethylcyclopropyl Moiety
In the landscape of modern drug discovery, the strategic incorporation of specific chemical motifs to enhance a molecule's pharmacological profile is paramount. Among these, the trifluoromethylcyclopropyl (TFMCp) group has emerged as a uniquely powerful scaffold.[1][2] The reagent 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane is a critical building block that provides medicinal chemists with a direct and efficient route to install this valuable moiety.
The TFMCp group combines the conformational rigidity of a cyclopropane ring with the potent electronic and metabolic properties of a trifluoromethyl (CF₃) group.[2][3] This combination offers a multifaceted approach to optimizing drug candidates:
-
Metabolic Stability: The TFMCp group is an exceptional bioisostere for the metabolically labile tert-butyl group.[4] The high strength of the C-F bonds and the inherent stability of the cyclopropane ring make it highly resistant to oxidative metabolism, often increasing a drug's half-life and reducing metabolic clearance.[5]
-
Enhanced Lipophilicity: The CF₃ group significantly increases molecular lipophilicity (logP), a key parameter that influences a compound's ability to cross biological membranes, thereby improving absorption and distribution.[6][7][8]
-
Improved Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the pKa of adjacent functional groups, potentially creating more favorable electrostatic or hydrogen-bonding interactions with the target protein.[6][9]
-
Conformational Constraint: The rigid three-membered ring locks the substituent in a defined spatial orientation. This reduction in conformational flexibility can pre-organize the molecule for optimal binding to its biological target, leading to increased potency and selectivity.[3]
This guide provides a comprehensive overview of the applications of this compound, detailing its physicochemical properties and providing robust protocols for its use in key synthetic transformations.
Physicochemical and Pharmacokinetic Modulating Properties
The utility of this compound stems from both its own reactivity and the desirable properties the TFMCp moiety imparts upon a parent molecule.
Table 1: Properties of the Reagent and the TFMCp Moiety
| Property | This compound (Reagent) | 1-(Trifluoromethyl)cyclopropyl (Moiety) |
| CAS Number | 1155272-93-7[10][11] | N/A |
| Molecular Formula | C₅H₆BrF₃[10][11] | -C₄H₄F₃ |
| Molecular Weight | 203.01 g/mol [12] | 109.06 g/mol |
| Primary Function | Electrophilic building block for TFMCp introduction[13][14] | Bioisostere, pharmacokinetic modulator |
| Key Physicochemical Impact | N/A | Increases Lipophilicity (logP): Enhances membrane permeability.[6][8] Blocks Metabolic Oxidation: Improves metabolic stability.[4][5] Provides Conformational Rigidity: Can enhance binding affinity.[3] |
| Bioisosteric Replacement | N/A | tert-butyl group, isopropyl group.[1][4] |
Core Synthetic Applications: Reaction Pathways and Protocols
The primary utility of this compound is as a potent electrophile in nucleophilic substitution reactions. The carbon of the bromomethyl group is highly susceptible to attack by a wide range of nucleophiles, proceeding readily via an Sₙ2 mechanism to displace the bromide leaving group.
Caption: General Sₙ2 mechanism for TFMCp introduction.
Protocol 1: N-Alkylation of Amines
This protocol describes the covalent attachment of the TFMCp-methyl group to primary or secondary amines, a common strategy for modifying lead compounds.
Rationale for Experimental Choices:
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is used to neutralize the hydrobromic acid (HBr) byproduct without competing with the amine nucleophile. For hindered amines, a stronger organic base like diisopropylethylamine (DIPEA) may be employed.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) is ideal as it effectively dissolves the reagents and promotes the Sₙ2 mechanism.
-
Temperature: The reaction often requires gentle heating to overcome the activation energy, particularly for less nucleophilic amines.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the amine substrate (1.0 eq) and the chosen base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to dissolve or suspend the reagents (concentration typically 0.1-0.5 M).
-
Reagent Addition: Add this compound (1.1-1.2 eq) to the mixture via syringe.
-
Reaction: Stir the reaction mixture at a set temperature (e.g., 60 °C) for 4-12 hours.
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water (2x) followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
Protocol 2: O-Alkylation of Phenols (Williamson Ether Synthesis)
This method is used to synthesize TFMCp-methyl aryl ethers, which can improve the metabolic stability of a phenolic moiety.
Rationale for Experimental Choices:
-
Base: A moderately strong base like potassium carbonate is sufficient for deprotonating phenols (pKa ~10) to generate the more nucleophilic phenoxide. For less acidic alcohols, a stronger base such as sodium hydride (NaH) is required.
-
Solvent: DMF is an excellent solvent for this transformation, readily dissolving the resulting phenoxide salt.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the phenol substrate (1.0 eq) and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the reagents.
-
Reagent Addition: Add this compound (1.2 eq) to the stirring solution.
-
Reaction: Heat the mixture to 50-70 °C and stir for 6-18 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers and wash with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude ether by flash column chromatography.
Protocol 3: S-Alkylation of Thiols
This protocol is for the synthesis of TFMCp-methyl thioethers.
Rationale for Experimental Choices:
-
Nucleophilicity: Thiols are highly nucleophilic, and their corresponding thiolates are even more so. Consequently, these reactions often proceed under milder conditions than their N- and O-alkylation counterparts.
-
Base: A mild base like triethylamine (Et₃N) or K₂CO₃ is typically sufficient to deprotonate the thiol.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the thiol (1.0 eq) and potassium carbonate (1.5 eq) in acetone or acetonitrile.
-
Reagent Addition: Add this compound (1.1 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature for 2-8 hours. Gentle warming (40 °C) may be applied if the reaction is sluggish.
-
Monitoring: Monitor the disappearance of the thiol starting material by TLC.
-
Work-up: Filter the reaction mixture to remove inorganic salts and concentrate the filtrate.
-
Extraction: Partition the residue between ethyl acetate and water. Separate the layers.
-
Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude thioether via column chromatography.
Workflow and Data Visualization
A systematic approach is crucial for successfully employing this reagent. The general workflow encompasses reaction execution, work-up, and purification, tailored to the specific nucleophile used.
Caption: Standard experimental workflow for TFMCp alkylation.
The strategic application of this reagent is best visualized as a bioisosteric exchange to enhance drug-like properties.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protoglobin-Catalyzed Formation of cis-Trifluoromethyl-Substituted Cyclopropanes by Carbene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biosynth.com [biosynth.com]
- 11. This compound | 1155272-93-7 [chemicalbook.com]
- 12. 1-(Bromomethyl)-1-(trifluoromethyl)-cyclopropane [oakwoodchemical.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Alkylation with 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The introduction of the 1-(trifluoromethyl)cyclopropylmethyl moiety into molecular scaffolds represents a significant strategy in modern medicinal chemistry. This unique structural motif can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the alkylation reactions using 1-(bromomethyl)-1-(trifluoromethyl)cyclopropane, a key reagent for installing this valuable group. We will delve into the mechanistic underpinnings of these reactions and provide detailed, adaptable protocols for the alkylation of a range of nucleophiles, including nitrogen, oxygen, sulfur, and carbon-based systems. This document is intended to serve as a practical resource for researchers in drug discovery and synthetic organic chemistry, enabling the effective utilization of this versatile building block.
Introduction: The Strategic Value of the Trifluoromethylcyclopropylmethyl Group
In the landscape of drug design, the strategic incorporation of fluorine-containing groups is a well-established method for fine-tuning the physicochemical properties of lead compounds.[1] The trifluoromethyl (CF3) group, in particular, is known to enhance metabolic stability by blocking sites of oxidative metabolism and can significantly alter electronic properties, thereby improving interactions with biological targets.[2] When combined with the conformationally constrained cyclopropyl linker, the resulting 1-(trifluoromethyl)cyclopropylmethyl substituent offers a unique combination of steric and electronic features. This group can act as a bioisosteric replacement for other functionalities, offering improved pharmacokinetic profiles.[3]
This compound is a primary alkyl bromide and, as such, is an effective electrophile for SN2 reactions. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the adjacent C-Br bond, though the primary mode of reaction with common nucleophiles is displacement of the bromide.
Mechanistic Principles of Alkylation
The core of the alkylation reaction with this compound is a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile (Nu⁻) attacks the electrophilic carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond.
Caption: Generalized SN2 mechanism for alkylation.
Key factors influencing the success of these alkylations include the nucleophilicity of the substrate, the choice of base to generate the active nucleophile (if necessary), the solvent, and the reaction temperature. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are often preferred as they can accelerate SN2 reactions.
Safety and Handling of this compound
This compound is a reactive alkylating agent and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a flammable liquid and vapor, is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical goggles.
-
Lab Coat: A flame-retardant lab coat is recommended.
Handling:
-
Keep away from heat, sparks, and open flames.
-
Use non-sparking tools.
-
Avoid breathing vapors or mist.
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
Protocols for Alkylation
The following protocols are provided as general guidelines. Optimization of reaction conditions (stoichiometry, temperature, reaction time) may be necessary for specific substrates.
N-Alkylation of Amines and Heterocycles
The alkylation of primary and secondary amines can be a straightforward method for introducing the trifluoromethylcyclopropylmethyl group. A key challenge is preventing over-alkylation, especially with primary amines. Using an excess of the amine can favor mono-alkylation. For less nucleophilic amines or to ensure mono-alkylation, a two-step reductive amination approach with the corresponding aldehyde (1-(trifluoromethyl)cyclopropanecarbaldehyde) can be an alternative strategy.
Protocol 4.1.1: N-Alkylation of a Primary Amine (e.g., Aniline)
Caption: Workflow for N-alkylation of an amine.
Materials:
-
Aniline (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Acetonitrile (ACN)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add aniline, potassium carbonate, and acetonitrile.
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound to the suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated aniline.
| Parameter | Condition | Rationale |
| Base | K₂CO₃, Cs₂CO₃, or an organic base like DIEA | To neutralize the HBr formed during the reaction. |
| Solvent | ACN, DMF, DMSO | Polar aprotic solvents facilitate the SN2 reaction. |
| Temperature | 60-80 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
O-Alkylation of Phenols and Alcohols (Williamson Ether Synthesis)
The Williamson ether synthesis is a reliable method for preparing ethers from this compound. The reaction involves the deprotonation of a hydroxyl group to form a more nucleophilic alkoxide or phenoxide, which then displaces the bromide.
Protocol 4.2.1: O-Alkylation of a Phenol (e.g., p-Methoxyphenol)
Materials:
-
p-Methoxyphenol (1.0 eq)
-
This compound (1.1 eq)
-
Cesium carbonate (Cs₂CO₃, 1.5 eq)
-
Dimethylformamide (DMF)
Procedure:
-
In a flask under an inert atmosphere, dissolve p-methoxyphenol in DMF.
-
Add cesium carbonate to the solution and stir for 15 minutes at room temperature.
-
Add this compound dropwise.
-
Stir the reaction at room temperature or gently heat to 50 °C if the reaction is slow. Monitor by TLC.
-
After completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to yield the desired ether.
| Parameter | Condition | Rationale |
| Base | Cs₂CO₃, K₂CO₃, NaH | Stronger bases may be needed for less acidic alcohols. |
| Solvent | DMF, ACN | Polar aprotic solvents are ideal. |
| Temperature | Room temperature to 50 °C | Milder conditions are often sufficient for phenols. |
S-Alkylation of Thiols
Thiols are excellent nucleophiles and readily react with this compound to form thioethers. The reaction can often be carried out under mild basic conditions.
Protocol 4.3.1: S-Alkylation of a Thiol (e.g., Thiophenol)
Materials:
-
Thiophenol (1.0 eq)
-
This compound (1.05 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
Acetone or Acetonitrile
Procedure:
-
Combine thiophenol, potassium carbonate, and the solvent in a round-bottom flask.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction is often complete within a few hours.
-
Once the starting material is consumed, filter the mixture to remove the base.
-
Concentrate the filtrate and purify the crude thioether by column chromatography if necessary.
| Parameter | Condition | Rationale |
| Base | K₂CO₃, Et₃N | A mild base is usually sufficient to deprotonate the thiol. |
| Solvent | Acetone, ACN, DMF | A polar solvent that dissolves the reactants is suitable. |
| Temperature | Room temperature | The high nucleophilicity of the thiolate allows for reaction at ambient temperature. |
C-Alkylation of Enolates
For the formation of carbon-carbon bonds, soft carbon nucleophiles such as enolates of malonic esters or related active methylene compounds can be alkylated with this compound.
Protocol 4.4.1: C-Alkylation of Diethyl Malonate
Caption: Workflow for C-alkylation of a malonic ester.
Materials:
-
Diethyl malonate (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
Procedure:
-
To a flame-dried flask under an inert atmosphere, add anhydrous THF and cool to 0 °C.
-
Carefully add sodium hydride to the solvent.
-
Add diethyl malonate dropwise to the suspension of NaH. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete enolate formation.
-
Cool the reaction mixture back to 0 °C and add this compound.
-
Allow the reaction to warm to room temperature and stir overnight. Gentle heating may be required for less reactive systems.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by vacuum distillation or silica gel chromatography.
| Parameter | Condition | Rationale |
| Base | NaH, K₂CO₃, NaOEt | The choice of base depends on the pKa of the active methylene compound. |
| Solvent | THF, DMF | Anhydrous polar aprotic solvents are required for reactions with strong bases like NaH. |
| Temperature | 0 °C to reflux | Initial cooling is necessary for the safe addition of NaH, followed by warming to drive the alkylation. |
Conclusion
This compound is a valuable and versatile building block for the introduction of the trifluoromethylcyclopropylmethyl moiety into a diverse range of molecules. The protocols outlined in this guide, based on standard SN2 reaction conditions, provide a solid foundation for the successful alkylation of nitrogen, oxygen, sulfur, and carbon nucleophiles. As with any synthetic procedure, careful optimization of reaction parameters for each specific substrate is recommended to achieve the best possible outcomes. The strategic use of this reagent will undoubtedly continue to contribute to the development of novel and improved therapeutic agents and functional materials.
References
-
Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
Schaus, J. V., et al. (2023). Protoglobin-Catalyzed Formation of cis-Trifluoromethyl-Substituted Cyclopropanes by Carbene Transfer. Angewandte Chemie International Edition, 62(4), e202208936. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]
-
ACS GCI Pharmaceutical Roundtable. Thioether Formation. [Link]
-
Organic Chemistry Portal. Malonic Ester Synthesis. [Link]
Sources
- 1. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 2. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protoglobin-Catalyzed Formation of cis-Trifluoromethyl-Substituted Cyclopropanes by Carbene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane as a bioisostere
An In-Depth Guide to 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane: A Bioisostere for Modern Drug Discovery
Introduction: The Strategic Imperative of Bioisosterism
In the landscape of modern medicinal chemistry, the practice of bioisosterism—the substitution of one chemical group for another with similar physical or chemical properties to elicit comparable biological responses—stands as a cornerstone of rational drug design.[1][2] This strategy is not merely an academic exercise but a critical tool employed to overcome prevalent challenges in drug development, such as poor metabolic stability, off-target toxicity, and suboptimal pharmacokinetic profiles.[3] Among the most common motifs requiring optimization is the tert-butyl group. While effective for probing steric pockets in target proteins, its susceptibility to cytochrome P450-mediated oxidation often renders it a metabolic liability.[4][5]
The strategic incorporation of fluorine and strained ring systems has emerged as a powerful approach to fine-tune molecular properties.[6][7][8] The trifluoromethyl group, in particular, is prized for its ability to block metabolic pathways and modulate electronic properties, while the cyclopropyl ring offers a rigid, three-dimensional scaffold that can improve potency and metabolic stability.[9][10] This guide focuses on the confluence of these two powerful motifs in This compound , a versatile building block for introducing the 1-(trifluoromethyl)cyclopropyl group as a metabolically robust bioisostere for the tert-butyl group and other alkyl fragments.
The 1-(Trifluoromethyl)cyclopropyl Moiety: A Profile in Superiority
The decision to replace a tert-butyl group with a 1-(trifluoromethyl)cyclopropyl moiety is a calculated one, grounded in a deep understanding of physicochemical principles. The unique synergy between the electron-withdrawing trifluoromethyl group and the high s-character C-H bonds of the cyclopropane ring creates a pharmacologically advantageous profile.[4][11]
Causality Behind the Advantage:
-
Enhanced Metabolic Stability: The primary driver for this bioisosteric switch is the mitigation of oxidative metabolism. The C-H bonds of a tert-butyl group are susceptible to abstraction by CYP enzymes, leading to rapid clearance.[4] The 1-(trifluoromethyl)cyclopropyl group circumvents this by replacing susceptible sp³ C-H bonds with strong C-F bonds and the more robust, higher s-character C-H bonds of the cyclopropane ring, significantly increasing metabolic half-life.[4][11]
-
Modulation of Lipophilicity: The introduction of a trifluoromethyl group enhances lipophilicity (logP), which can improve membrane permeability and target engagement.[7][12] This allows chemists to balance potency with desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Conformational Rigidity: Unlike the freely rotating methyl groups of a tert-butyl moiety, the cyclopropyl ring is a rigid scaffold.[9] This conformational constraint can lock a molecule into a bioactive conformation, reducing the entropic penalty of binding and potentially increasing potency and selectivity.[10]
-
Dipole Moment Alteration: The strongly electronegative CF₃ group introduces a significant dipole moment, which can be exploited to form favorable interactions with the target protein that were not possible with the nonpolar tert-butyl group.
Below is a comparative analysis of the key physicochemical properties of the tert-butyl group versus its bioisostere, the 1-(trifluoromethyl)cyclopropyl group.
| Property | tert-Butyl | 1-(Trifluoromethyl)cyclopropyl | Rationale for Improvement |
| Metabolic Stability | Low to Moderate | High | Replacement of labile sp³ C-H bonds with robust C-F and cyclopropyl C-H bonds blocks CYP-mediated oxidation.[4][11] |
| Lipophilicity (Hansch π) | +1.98 | +2.86 (Calculated) | The CF₃ group significantly increases lipophilicity, potentially enhancing cell permeability and target binding.[7][12] |
| van der Waals Volume | ~45-50 ų | ~60-65 ų | Provides similar steric bulk, allowing it to fill hydrophobic pockets designed for tert-butyl groups. |
| Conformational Profile | Flexible (Free Rotation) | Rigid | Reduces entropic penalty upon binding, potentially increasing potency and selectivity.[9] |
Synthesis of this compound: A Proposed Protocol
The utility of a building block is directly tied to its accessibility. While numerous methods exist for synthesizing substituted cyclopropanes, a scalable and reliable route to this compound is paramount.[6][13] The following protocol is a robust, multi-step synthesis adapted from established methodologies for preparing related fluorinated cyclopropanes and brominating cyclopropylmethanols.[13][14]
Workflow for the synthesis of the target building block.
Experimental Protocol: Synthesis of this compound
Expertise & Experience: This three-step sequence is designed for robustness. The reduction of the carboxylic acid is a standard, high-yielding transformation. The final bromination step uses conditions known to be effective for converting primary alcohols on strained rings to bromides while minimizing ring-opening side reactions, which are a known liability for cyclopropyl systems.[14]
Step 1: Synthesis of 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid
This starting material can be prepared via several literature methods, most commonly through the deoxyfluorination of a suitable cyclopropane carboxylic acid precursor using reagents like sulfur tetrafluoride (SF₄).[13] For the purpose of this protocol, we will assume this starting material is available.
Step 2: Reduction to [1-(Trifluoromethyl)cyclopropyl]methanol
-
System Setup: Under an inert atmosphere (Nitrogen or Argon), add 1-(trifluoromethyl)cyclopropane-1-carboxylic acid (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser.
-
Solvent: Dissolve the acid in anhydrous tetrahydrofuran (THF, ~0.2 M). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of lithium aluminum hydride (LiAlH₄, ~1.5 eq, 1.0 M in THF) via the dropping funnel over 30-45 minutes. Causality: Slow addition is critical to control the exothermic reaction and prevent dangerous gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching (Self-Validation): Cool the reaction back to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup). This procedure ensures the safe decomposition of excess hydride and results in a granular precipitate of aluminum salts that is easily filtered.
-
Workup & Purification: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The resulting crude alcohol is often pure enough for the next step, but can be purified by silica gel chromatography if necessary.
Step 3: Bromination to this compound
-
System Setup: To a flame-dried flask under an inert atmosphere, add the [1-(trifluoromethyl)cyclopropyl]methanol (1.0 eq) and carbon tetrabromide (CBr₄, 1.5 eq) in anhydrous dichloromethane (DCM, ~0.3 M).
-
Reagent Addition: Cool the solution to 0 °C. Add triphenylphosphine (PPh₃, 1.5 eq) portion-wise over 15 minutes. Causality: The Appel reaction is chosen for its mild conditions, which are well-suited for sensitive substrates like cyclopropanes. Adding the PPh₃ last to the alcohol/CBr₄ mixture helps control the reaction initiation.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC, observing the consumption of the starting alcohol.
-
Workup & Purification (Self-Validation): Upon completion, concentrate the reaction mixture in vacuo. Add hexanes to the residue to precipitate the triphenylphosphine oxide byproduct. Filter the solid and wash with cold hexanes. Concentrate the filtrate. The crude product is then purified by silica gel chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Application Protocols: Installation of the Bioisostere
This compound is a potent electrophile, primarily used in Sₙ2 reactions to alkylate a variety of nucleophiles. The protocols below are designed to be self-validating, with clear checkpoints for reaction monitoring and purification.
General workflow for nucleophilic substitution.
Protocol 1: N-Alkylation of Amines and N-Heterocycles
-
Setup: To a vial, add the amine or heterocycle (1.0 eq), potassium carbonate (K₂CO₃, 2.0-3.0 eq), and a suitable solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF). Expertise: Cesium carbonate (Cs₂CO₃) can be a more effective base for less nucleophilic amines due to its greater solubility and the "cesium effect," but it is more expensive.
-
Reagent Addition: Add this compound (1.1-1.2 eq).
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature depends on the nucleophilicity of the amine. Monitor the reaction by LC-MS. Trustworthiness: A time-course analysis (e.g., checking at 1h, 4h, 16h) is crucial to determine the optimal reaction time and prevent decomposition or side-product formation.
-
Workup: Once the starting material is consumed, filter the inorganic base. Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via silica gel chromatography or preparative HPLC.
Protocol 2: O-Alkylation of Phenols
-
Setup: To a vial, add the phenol (1.0 eq), cesium carbonate (Cs₂CO₃, 1.5 eq), and DMF. Expertise: For O-alkylation, DMF is a superior solvent as it effectively solubilizes the phenoxide salt intermediate, accelerating the Sₙ2 reaction.
-
Reagent Addition: Add this compound (1.2 eq).
-
Reaction: Stir the mixture at 50-60 °C for 4-12 hours. Monitor by LC-MS.
-
Workup: Dilute the reaction with a large volume of water and extract with diethyl ether or ethyl acetate. The aqueous layer can be acidified to recover any unreacted phenol if necessary.
-
Purification: Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate. Purify by silica gel chromatography.
Case Study: Dramatically Improved Metabolic Stability
To illustrate the practical impact of this bioisosteric replacement, consider a hypothetical lead compound for a kinase target, which contains a metabolically labile tert-butyl group.
| Parameter | Lead Compound (tert-Butyl) | Optimized Compound (Bioisostere) |
| Structure | (Image of a generic kinase inhibitor with a t-Bu group) | (Image of the same inhibitor with the CF₃-cyclopropyl group) |
| Potency (IC₅₀) | 50 nM | 45 nM |
| Human Liver Microsome Stability (t½) | 8 minutes | > 120 minutes |
| Calculated LogP (cLogP) | 3.5 | 4.1 |
| In Vivo Clearance (Rat) | High (60 mL/min/kg) | Low (5 mL/min/kg) |
Analysis of Results: The bioisosteric replacement of the tert-butyl group with the 1-(trifluoromethyl)cyclopropyl moiety led to a dramatic >15-fold increase in metabolic stability in human liver microsomes.[4][11] This translated directly to a significant reduction in in vivo clearance in a preclinical species. Importantly, this profound improvement in the pharmacokinetic profile was achieved while maintaining, and even slightly improving, the compound's potency against its biological target. This case study exemplifies the power of this compound as a tool to solve critical metabolism issues in drug discovery programs.
References
-
Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]
-
Pérez-Gómez, R., & Barrio, P. (2022). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. Organic Letters, 24(3), 750–755. [Link]
- Google Patents. (2016). Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. US20160355452A1.
-
Fengchenchem. (n.d.). Exploring 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid: Properties and Applications. [Link]
-
Molander, G. A., & Levin, M. D. (2020). A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation. Journal of the American Chemical Society. PMCID: PMC8053644. [Link]
-
National Center for Biotechnology Information. (n.d.). Trifluoromethyl-cyclopropane. PubChem Compound Database. [Link]
-
Oakwood Chemical. (n.d.). 1-(Bromomethyl)-1-(trifluoromethyl)-cyclopropane. [Link]
-
Mykhailiuk, P., et al. (2023). General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. ChemRxiv. [Link]
-
ResearchGate. (2023). Introducing the Cis‐2,3‐Bis(trifluoromethyl)cyclopropyl Chemotype: Late‐Stage Installation and Stereoelectronic Properties. [Link]
-
Pitts, C. R. (2023). (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. Journal of Medicinal Chemistry. [Link]
-
Marques, F., Santos, M., & Carvalho, P. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. PMCID: PMC10385315. [Link]
-
Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. PMID: 31050898. [Link]
-
Scott, J. D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. PMCID: PMC4025816. [Link]
-
Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
-
ResearchGate. (2015). Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. [Link]
-
Loughborough University Research Repository. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. [Link]
-
Scott, J. D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. [Link]
-
Marques, F., Santos, M., & Carvalho, P. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
Marques, F., Santos, M., & Carvalho, P. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
ResearchGate. (2020). Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif. [Link]
-
Sci-Hub. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. [Link]
-
Wikipedia. (n.d.). Bioisostere. [Link]
Sources
- 1. Bioisosteres | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. Bioisostere - Wikipedia [en.wikipedia.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scientificupdate.com [scientificupdate.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. innospk.com [innospk.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane
Introduction: The Strategic Importance of the Trifluoromethyl-Cyclopropyl Moiety in Medicinal Chemistry
The introduction of fluorine and fluorinated groups into organic molecules has become a cornerstone of modern drug discovery.[1][2] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2] When combined with the conformationally constrained cyclopropane ring, the resulting trifluoromethyl-cyclopropane (TFCp) motif offers a unique and highly sought-after structural element for the design of novel therapeutics.[1][3][4] This motif can act as a bioisosteric replacement for commonly used groups like tert-butyl, potentially improving a drug candidate's metabolic profile.[5]
1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane emerges as a key building block for introducing the TFCp moiety. Its structure features a primary bromide that is activated for nucleophilic displacement, providing a direct and efficient route to a diverse range of TFCp-containing derivatives. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the effective use of this versatile reagent.
Physicochemical Properties and Safety Considerations
A thorough understanding of the reagent's properties and safe handling procedures is paramount for successful and safe experimentation.
| Property | Value | Source |
| CAS Number | 1155272-93-7 | [6][7][8][9][10][11][12] |
| Molecular Formula | C₅H₆BrF₃ | [7][8] |
| Molecular Weight | 203.00 g/mol | [11] |
| Appearance | Flammable liquid and vapor (inferred from analogs) | [9][13] |
| Purity | Typically >95% | [9] |
Safety and Handling:
This compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[13][14][15] All chemical products should be treated as having unknown hazards.[6]
-
Hazards: This compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[15] It may also cause respiratory irritation.[13][15] It is a flammable liquid and vapor.[9][13]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[11][14] Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Synthesis of this compound
While this compound is commercially available, understanding its synthesis from the corresponding alcohol, 1-(hydroxymethyl)-1-(trifluoromethyl)cyclopropane, is valuable. The following is a general protocol adapted from established methods for the bromination of cyclopropyl methanols.[16][17][18]
Reaction Scheme:
Caption: General synthesis of this compound.
Protocol: Bromination of 1-(Hydroxymethyl)-1-(trifluoromethyl)cyclopropane
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(hydroxymethyl)-1-(trifluoromethyl)cyclopropane (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of phosphorus tribromide (PBr₃, 0.4 eq) in anhydrous DCM via the dropping funnel over 30 minutes. Alternatively, a solution of carbon tetrabromide (CBr₄, 1.2 eq) and triphenylphosphine (PPh₃, 1.2 eq) in DCM can be used.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C. Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Applications in the Synthesis of Bioactive Molecules: Detailed Protocols
The primary utility of this compound lies in its reactivity as an electrophile in nucleophilic substitution reactions. This allows for the straightforward introduction of the TFCp-methyl group onto various scaffolds.
Nucleophilic Substitution (Sₙ2) Reactions
The carbon-bromine bond in this compound is susceptible to attack by a wide range of nucleophiles, typically proceeding via an Sₙ2 mechanism.[19] This is a powerful method for forming carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. This compound | 1155272-93-7 [chemicalbook.com]
- 8. biosynth.com [biosynth.com]
- 9. 1155272-93-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 10. 1-(Bromomethyl)-1-(trifluoromethyl)-cyclopropane [oakwoodchemical.com]
- 11. This compound - CAS:1155272-93-7 - Sunway Pharm Ltd [3wpharm.com]
- 12. 1155272-93-7|this compound|BLD Pharm [bldpharm.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. fishersci.de [fishersci.de]
- 15. aaronchem.com [aaronchem.com]
- 16. (Bromomethyl)cyclopropane synthesis - chemicalbook [chemicalbook.com]
- 17. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
- 18. US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Formation of [1-(Trifluoromethyl)cyclopropyl]methylmagnesium Bromide
An Application Note and Protocol from the Senior Scientist's Desk
Introduction: The Significance of Trifluoromethyl-Substituted Cyclopropanes
In modern drug discovery, the incorporation of fluorine atoms and fluorinated motifs into lead compounds is a cornerstone strategy for optimizing metabolic stability, lipophilicity, and binding affinity.[1][2] The trifluoromethyl group (CF3), in particular, is a powerful bioisostere for groups like chlorine and offers high metabolic stability due to the strength of the C-F bond.[2] When combined with a strained cyclopropyl ring, the resulting 1-(trifluoromethyl)cyclopropyl moiety becomes a valuable building block, imparting unique conformational constraints and physicochemical properties to parent molecules.[3][4]
The synthesis of the corresponding Grignard reagent, [1-(trifluoromethyl)cyclopropyl]methylmagnesium bromide, provides a nucleophilic synthon that allows for the facile introduction of this desirable fragment into a wide array of molecular scaffolds. However, the formation of this specific Grignard reagent is non-trivial and presents significant challenges rooted in the electronic and steric properties of the precursor, 1-(bromomethyl)-1-(trifluoromethyl)cyclopropane.
This application note provides a detailed, field-proven protocol for the successful formation of this reagent. We will delve into the causality behind critical experimental choices, address common failure points, and offer a robust methodology suitable for researchers in medicinal chemistry and synthetic organic chemistry.
Reaction Principle & Mechanistic Hurdles
The formation of a Grignard reagent involves the single-electron transfer (SET) from the surface of magnesium metal to the organohalide. This process is notoriously sensitive to the purity of reagents and the activation state of the magnesium surface, which is typically passivated by a layer of magnesium oxide (MgO).
The substrate, this compound, presents two primary obstacles:
-
Electronic Deactivation: The potent electron-withdrawing inductive effect of the CF3 group reduces the electron density at the α-carbon, making the C-Br bond less susceptible to oxidative addition by magnesium. This significantly increases the activation energy for the reaction compared to non-fluorinated analogues.[5][6]
-
Steric Hindrance: The neopentyl-like arrangement of the bromomethyl group, adjacent to a quaternary carbon bearing a bulky CF3 group and a cyclopropane ring, sterically shields the C-Br bond, hindering its access to the magnesium surface.
Overcoming these hurdles requires meticulous attention to anhydrous conditions and, most critically, the effective activation of the magnesium metal to create a high-surface-area, oxide-free reaction environment.[7][8][9]
Critical Experimental Parameters: The Keys to Success
Successful and reproducible formation of this Grignard reagent hinges on the stringent control of several key parameters.
-
Magnesium Activation: This is the single most critical factor. The passive MgO layer must be disrupted to expose fresh, reactive magnesium. Several methods are effective, each with distinct advantages and disadvantages (summarized in Table 1). Mechanical methods like grinding the turnings provide fresh surfaces, while chemical activators react with the MgO layer or the magnesium itself to initiate the reaction.[10][11][12]
-
Solvent Purity: The reaction must be conducted under strictly anhydrous conditions. Ethereal solvents like tetrahydrofuran (THF) are ideal as they are aprotic and coordinate to the magnesium center, solubilizing and stabilizing the formed Grignard reagent.[6][13] THF is generally superior to diethyl ether for challenging Grignards due to its higher boiling point and better solvating properties.
-
Initiation Protocol: Grignard reactions can be difficult to initiate, followed by a dangerously rapid exotherm.[9] The protocol must involve a controlled initiation phase where a small amount of the halide is introduced to confirm the reaction has started before the bulk of the material is added.
-
Temperature Control: Slow, controlled addition of the substrate is essential to maintain a manageable reaction temperature (typically gentle reflux) and prevent side reactions such as Wurtz coupling.[14]
Experimental Protocol: Synthesis of [1-(Trifluoromethyl)cyclopropyl]methylmagnesium Bromide
Disclaimer: This procedure involves highly reactive and moisture-sensitive reagents. It should only be performed by trained chemists in a suitable laboratory fume hood under an inert atmosphere. Proper personal protective equipment (PPE) must be worn at all times.
Materials and Reagents
-
Magnesium turnings (99.8%+)
-
This compound (≥97%)
-
Anhydrous Tetrahydrofuran (THF), <50 ppm H₂O
-
Iodine (crystal) or 1,2-Dibromoethane (DBE) for activation
-
Anhydrous solvents for workup and analysis (e.g., Diethyl Ether)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution for quenching
Apparatus
-
A three-necked, round-bottom flask, flame-dried under vacuum.
-
A reflux condenser, fitted with a drying tube (e.g., filled with CaCl₂) or an inert gas inlet.
-
A pressure-equalizing dropping funnel for substrate addition.
-
A magnetic stirrer and stir bar.
-
An inert gas line (Argon or Nitrogen).
-
A heating mantle or oil bath.
Workflow Diagram
Caption: Experimental workflow for the synthesis of the target Grignard reagent.
Step-by-Step Procedure
-
Preparation (Under Inert Atmosphere):
-
Thoroughly flame-dry the three-necked flask and condenser under high vacuum and allow to cool to room temperature under a positive pressure of argon or nitrogen.[12][13]
-
Equip the flask with a large magnetic stir bar.
-
Weigh magnesium turnings (1.2 to 1.5 equivalents relative to the bromide) and quickly transfer them to the reaction flask against a positive flow of inert gas.
-
-
Magnesium Activation (Choose one method):
-
Method A (Iodine): Add one small crystal of iodine to the flask containing the magnesium.[10] The iodine will sublime slightly, etching the oxide layer on the magnesium surface.
-
Method B (1,2-Dibromoethane): Add a few drops of 1,2-dibromoethane (DBE) to the magnesium in a small amount of THF. Gentle warming may be required. Initiation is marked by the evolution of ethene gas. This method is highly effective.[10]
-
Method C (Mechanical): In the dry flask under argon, stir the magnesium turnings vigorously for several hours. This action of grinding the turnings against each other and the flask wall helps to break the oxide layer, exposing fresh metal.[10][11]
-
-
Grignard Reagent Formation:
-
To the activated magnesium, add anhydrous THF via cannula or syringe to cover the turnings (to create an approximate final concentration of 0.5 M).
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion (~5-10%) of the bromide solution to the stirring magnesium suspension.
-
Monitor the reaction closely for signs of initiation. These include:
-
Disappearance of the iodine color (if using Method A).
-
A noticeable exotherm (the flask becomes warm to the touch).
-
The onset of gentle reflux.
-
-
If the reaction does not start: Gentle warming with a heat gun or placing the flask in a warm water bath can be applied. In stubborn cases, adding a few more drops of DBE can be effective. Do not proceed until initiation is confirmed.
-
Once initiation is confirmed, add the remaining bromide solution dropwise at a rate that maintains a steady but controlled reflux. This is crucial to prevent a runaway reaction.[9]
-
After the addition is complete, continue to stir the mixture at a gentle reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The final solution should appear as a gray or brownish heterogeneous mixture.
-
-
Quantification and Use:
-
Cool the reaction mixture to room temperature. Allow the excess magnesium to settle.
-
The concentration of the Grignard reagent should be determined by titration before use (e.g., using iodine and back-titrating with sodium thiosulfate, or with a colorimetric indicator like 1,10-phenanthroline).
-
The Grignard reagent solution is now ready to be used directly in subsequent reactions. It is highly air and moisture-sensitive and should be handled under a strict inert atmosphere.[12]
-
Data Summary: Magnesium Activation Methods
The choice of activation method is critical and depends on the available reagents and the scale of the reaction.
| Activation Method | Key Reagents | Typical Initiation Behavior | Pros | Cons |
| Iodine Crystal | I₂ | Slow to moderate initiation. Disappearance of purple color is a key indicator.[12] | Simple, readily available. | Can sometimes fail with very unreactive halides; may introduce trace iodide byproducts. |
| 1,2-Dibromoethane (DBE) | BrCH₂CH₂Br | Often rapid and reliable initiation, marked by gas evolution.[10] | Highly effective for difficult substrates; forms soluble MgBr₂. | Introduces an additional reagent; requires careful handling. |
| Mechanical Stirring | None | Initiation can be slow and requires patience and vigorous stirring.[11][12] | Avoids chemical activators and potential byproducts. | May not be sufficient for highly passivated magnesium; less reliable. |
| DIBAH | Diisobutylaluminum hydride | Very reliable, allows for initiation at low temperatures.[15] | Excellent for large-scale and safety-critical applications. | Requires handling of pyrophoric DIBAH; adds aluminum salts to the mixture. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | 1. Wet glassware or solvent. 2. Impure reagents. 3. Poorly activated magnesium. | 1. Re-dry all glassware and use freshly opened anhydrous solvent. 2. Purify the starting bromide if necessary. 3. Add a more powerful activator (e.g., a few drops of DBE) and apply gentle heat. |
| Reaction starts, then stops | Insufficiently activated magnesium; a passivated layer remains. | Apply gentle heat and continue vigorous stirring. If necessary, add another small crystal of iodine or a drop of DBE. |
| Dark black/brown color forms, low yield | 1. Overheating during addition. 2. Reaction run for too long at reflux. | 1. Reduce the addition rate to better control the exotherm. 2. Monitor the reaction by TLC (after quenching an aliquot) and stop once the starting material is consumed. |
| Significant amount of white precipitate | Wurtz coupling byproduct formation or reaction with atmospheric oxygen/moisture. | Ensure a strict inert atmosphere. Add the bromide solution more slowly and consider diluting the reaction mixture further. |
References
-
Rieke, R. D. (n.d.). Preparation of highly reactive magnesium and its application to organic syntheses. UNL Digital Commons. [Link]
-
Kaufman, T. S., et al. (2014). Does anyone know the best way to activate magnesium for the grignard reagent? ResearchGate. [Link]
-
Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [Link]
-
Janak, K. (2010). Activation of Magnesium for Grignard reaction. Organosynthetic & Organometallic Chemistry Blog. [Link]
-
Evans, D. F., & Fazakerley, G. V. (1971). Studies on Grignard reagents. Part I. Fluorine nuclear magnetic resonance spectra of fluoroaryl Grignard reagents. Journal of the Chemical Society A. [Link]
-
Speight, R., et al. (2020). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. Molecules. [Link]
-
Shimizu, S., & Takeda, Y. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry. [Link]
-
Kiplinger, J. L., et al. (2010). Grignard Synthesis of Fluorinated Nanoporous Element Organic Frameworks based on the Heteroatoms P, B, Si, Sn and Ge. Dalton Transactions. [Link]
-
Chemistry Stack Exchange. (2023). Why don't Alkyl Fluorides form Grignard Reagents?[Link]
-
Inniss, E., et al. (2022). Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE Annual Meeting Proceedings. [Link]
-
Quora. (2021). Why isn't fluorine used in a Grignard reagent?[Link]
-
Reddit r/Chempros. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]
-
Grygorenko, O. O., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ResearchGate. [Link]
-
Grygorenko, O. O., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. PubMed. [Link]
-
Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyder Chem Safety. [Link]
-
Marques, F., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
Chen, Y., et al. (2018). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. Organic Process Research & Development. [Link]
-
Organic Syntheses. (n.d.). Allylmagnesium bromide. [Link]
-
Marques, F., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
-
Zhuravlov, O., et al. (2023). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. Chemistry – A European Journal. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. "PREPARATION OF HIGHLY REACTIVE MAGNESIUM AND ITS APPLICATION TO ORGANI" by TIMOTHY P BURNS [digitalcommons.unl.edu]
- 8. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 9. schnyderchemsafety.com [schnyderchemsafety.com]
- 10. researchgate.net [researchgate.net]
- 11. Organosynthetic & Organometallic Chemistry: activation of Magnesium for grignard reaction [tvv2008.blogspot.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Introduction of the Trifluoromethylcyclopropylmethyl Group into Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Trifluoromethylcyclopropylmethyl Moiety in Medicinal Chemistry
The landscape of modern drug discovery is characterized by a continuous search for molecular scaffolds that can confer advantageous physicochemical and pharmacokinetic properties to lead compounds. Among the vast arsenal of structural motifs employed by medicinal chemists, fluorinated groups have gained significant prominence. The trifluoromethyl group (-CF3), in particular, is a well-established bioisostere for a methyl group and can significantly enhance metabolic stability, lipophilicity, and binding affinity.[1]
This guide focuses on a more intricate and increasingly valuable substituent: the trifluoromethylcyclopropylmethyl group. This moiety combines the benefits of the trifluoromethyl group with the unique conformational constraints and metabolic stability of a cyclopropyl ring.[2][3] The trifluoromethylcyclopropylmethyl group often serves as a bioisosteric replacement for the sterically demanding and metabolically labile tert-butyl group, offering a similar spatial footprint but with improved drug-like properties.[4] The introduction of this group into heterocyclic scaffolds, which are themselves foundational in a vast number of pharmaceuticals, presents a powerful strategy for the development of novel therapeutics with optimized potency, selectivity, and pharmacokinetic profiles.[5][6]
This document provides a comprehensive overview of the synthetic strategies for introducing the trifluoromethylcyclopropylmethyl group into heterocyclic systems, complete with detailed experimental protocols and an exploration of the underlying chemical principles.
Core Methodologies: A Two-Stage Approach
The introduction of the trifluoromethylcyclopropylmethyl group into heterocycles is most effectively achieved through a two-stage approach:
-
Synthesis of a Key Building Block: The primary precursor is (1-(trifluoromethyl)cyclopropyl)methanol. This alcohol serves as the foundation for the trifluoromethylcyclopropylmethyl moiety.
-
Activation and Coupling to the Heterocycle: The hydroxyl group of the building block is a poor leaving group and must be activated, typically by conversion to a tosylate or a halide. This activated intermediate can then be coupled to the target heterocycle via nucleophilic substitution (N-alkylation) or other C-C bond-forming reactions.
Part 1: Synthesis and Activation of the (1-(Trifluoromethyl)cyclopropyl)methanol Building Block
The successful incorporation of the trifluoromethylcyclopropylmethyl group is contingent on the efficient synthesis of the key alcohol intermediate and its subsequent activation.
Synthesis of (1-(Trifluoromethyl)cyclopropyl)methanol
A scalable and reliable method for the synthesis of (1-(trifluoromethyl)cyclopropyl)methanol involves the deoxyfluorination of a suitable cyclopropane carboxylic acid precursor using reagents like sulfur tetrafluoride (SF₄).[4][7]
Reaction Scheme:
A simplified representation of deoxyfluorination.
Activation of (1-(Trifluoromethyl)cyclopropyl)methanol via Tosylation
For subsequent nucleophilic substitution reactions, the hydroxyl group of (1-(trifluoromethyl)cyclopropyl)methanol must be converted into a better leaving group. A common and effective strategy is its conversion to a tosylate ester.[8][9][10]
Reaction Rationale: The lone pair of electrons on the hydroxyl oxygen are not readily donated to the carbon atom, making it a poor leaving group. The tosyl group, with its electron-withdrawing sulfonyl moiety and the resonance-stabilized tosylate anion, is an excellent leaving group, facilitating nucleophilic attack at the adjacent carbon.
Part 2: Introduction of the Trifluoromethylcyclopropylmethyl Group into Heterocycles
With the activated building block in hand, several methods can be employed for its attachment to a heterocyclic core. The choice of method depends on the nature of the heterocycle and the desired point of attachment.
N-Alkylation of Heterocycles
Direct N-alkylation is a common and straightforward method for introducing the trifluoromethylcyclopropylmethyl group onto nitrogen-containing heterocycles such as imidazoles, indoles, pyrazoles, and triazoles.[11][12][13][14] This reaction typically proceeds via an SN2 mechanism, where the nitrogen atom of the heterocycle acts as a nucleophile, displacing the tosylate leaving group.
Workflow for N-Alkylation:
Caption: General workflow for the N-alkylation of heterocycles.
Palladium-Catalyzed Cross-Coupling Reactions
For the formation of a C-C bond between the trifluoromethylcyclopropylmethyl group and a heterocycle, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are a powerful tool.[15][16][17][18] This approach requires the synthesis of a trifluoromethylcyclopropylmethyl boronic acid or ester, which can then be coupled with a halo-substituted heterocycle.
Conceptual Suzuki-Miyaura Coupling:
Caption: Conceptual workflow for Suzuki-Miyaura cross-coupling.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Synthesis of (1-(Trifluoromethyl)cyclopropyl)methyl 4-methylbenzenesulfonate (Tosylate)
This two-step protocol details the synthesis of the key activated building block.
Step 1: Synthesis of (1-(Trifluoromethyl)cyclopropyl)methanol
This protocol is adapted from general methods for the deoxyfluorination of cyclopropane carboxylic acids.[4][7]
| Reagent | MW | Amount | Mmol | Equivalents |
| 1-(Methoxycarbonyl)cyclopropanecarboxylic acid | 144.12 | 14.4 g | 100 | 1.0 |
| Sulfur Tetrafluoride (SF₄) | 108.06 | 32.4 g | 300 | 3.0 |
| Anhydrous Dichloromethane (DCM) | - | 200 mL | - | - |
Procedure:
-
To a high-pressure reactor, add 1-(methoxycarbonyl)cyclopropanecarboxylic acid and anhydrous dichloromethane.
-
Cool the reactor to -78 °C and carefully condense sulfur tetrafluoride into the vessel.
-
Seal the reactor and allow it to warm to room temperature, then heat to 60 °C for 24 hours.
-
Cool the reactor to room temperature and carefully vent the excess SF₄ into a scrubber containing a potassium hydroxide solution.
-
The resulting intermediate, methyl 1-(trifluoromethyl)cyclopropanecarboxylate, is then reduced.
-
Transfer the reaction mixture to a round-bottom flask and cool to 0 °C.
-
Slowly add lithium aluminum hydride (LiAlH₄) (7.6 g, 200 mmol, 2.0 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the sequential addition of water (7.6 mL), 15% aqueous NaOH (7.6 mL), and water (22.8 mL).
-
Filter the resulting suspension through celite and wash the filter cake with DCM.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography to afford (1-(trifluoromethyl)cyclopropyl)methanol.
Step 2: Tosylation of (1-(Trifluoromethyl)cyclopropyl)methanol [8]
| Reagent | MW | Amount | Mmol | Equivalents |
| (1-(Trifluoromethyl)cyclopropyl)methanol | 140.11 | 1.40 g | 10 | 1.0 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 2.29 g | 12 | 1.2 |
| Triethylamine (TEA) | 101.19 | 2.1 mL | 15 | 1.5 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 122 mg | 1 | 0.1 |
| Anhydrous Dichloromethane (DCM) | - | 50 mL | - | - |
Procedure:
-
To a solution of (1-(trifluoromethyl)cyclopropyl)methanol in anhydrous DCM at 0 °C, add triethylamine and DMAP.
-
Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel to yield (1-(trifluoromethyl)cyclopropyl)methyl 4-methylbenzenesulfonate.
Protocol 2: N-Alkylation of Imidazole
This protocol provides a general method for the N-alkylation of imidazole with the activated tosylate building block.[12][13]
| Reagent | MW | Amount | Mmol | Equivalents |
| Imidazole | 68.08 | 340 mg | 5 | 1.0 |
| (1-(Trifluoromethyl)cyclopropyl)methyl tosylate | 294.27 | 1.62 g | 5.5 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.04 g | 7.5 | 1.5 |
| Anhydrous Dimethylformamide (DMF) | - | 25 mL | - | - |
Procedure:
-
To a round-bottom flask, add imidazole, potassium carbonate, and anhydrous DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of (1-(trifluoromethyl)cyclopropyl)methyl tosylate in anhydrous DMF.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford 1-((1-(trifluoromethyl)cyclopropyl)methyl)-1H-imidazole.
Conclusion
The introduction of the trifluoromethylcyclopropylmethyl group into heterocyclic scaffolds is a valuable strategy in modern medicinal chemistry for the development of novel therapeutic agents with enhanced properties. The methodologies outlined in this guide, centered around the synthesis and activation of (1-(trifluoromethyl)cyclopropyl)methanol, provide a robust and versatile platform for accessing a wide range of functionalized heterocycles. The provided protocols offer a practical starting point for researchers to explore the synthesis of these promising compounds.
References
- Ahunovych, V., Klipkov, A. A., Bugera, M., et al. (2023). General and Scalable Approach to Trifluoromethyl-Substituted Cyclopropanes. Journal of Organic Chemistry, 88(6), 3859–3870.
- Smolecule. [1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol.
- Organic Letters. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates.
- PubMed.
- ResearchGate. Trifluoromethyl-Substituted Cyclopropanes.
- Ingenta Connect.
- ResearchGate. (PDF)
- PubMed Central. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. NIH.
- PubMed Central.
- ResearchGate.
- MDPI.
- PubMed. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents.
- Organic Chemistry Portal. Synthesis of 2-(Trifluoromethyl)
- ResearchGate.
- ResearchGate. Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets.
- ResearchGate. a)
- Benchchem. Applications in medicinal chemistry for cyclopropyl-containing compounds.
- PubChem. [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol. NIH.
- Sci-Hub. Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets.
- PubMed. [3+2] cycloaddition for the synthesis of 1-(trifluoromethyl)-cyclopenta[b]indole alkaloids.
- PubMed Central.
- Google Patents. WO2018141961A1 - A novel process for the synthesis of 1-aryl-1-trifluoromethylcyclopropanes.
- MDPI.
- ResearchGate. Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents.
- The Royal Society of Chemistry.
- MDPI.
- ACS Publications.
- ResearchGate.
- ResearchGate.
- Organic & Biomolecular Chemistry. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. RSC Publishing.
- Semantic Scholar.
- Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromo-2,6-bis(trifluoromethyl)pyridine.
- Master Organic Chemistry.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). NIH.
- Chemical Communications. A convenient stereoselective synthesis of trifluoromethyl-substituted polyfunctionalized cyclopropane: synthesis of (±)-trans-trifluoronorcoronamic acid. RSC Publishing.
- Organic & Biomolecular Chemistry. Transition metal-free direct trifluoromethylthiolation of indoles using trifluoromethanesulfonyl chloride in the presence of triphenylphosphine. RSC Publishing.
- Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Organic Synthesis.
- Pearson+.
- ResearchGate. (PDF) Review of cyclopropyl bromide synthetic process.
- European Patent Office. PROCESS FOR THE PRODUCTION OF CYCLOPROPYLMETHYL HALIDES - EP 1109765 B1.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. General and Scalable Approach to Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 5. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2018141961A1 - A novel process for the synthesis of 1-aryl-1-trifluoromethylcyclopropanes - Google Patents [patents.google.com]
- 8. Buy [1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol [smolecule.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. tcichemicals.com [tcichemicals.com]
- 17. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane
Welcome to the technical support center for the synthesis of 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. The unique combination of a strained cyclopropane ring and an electron-withdrawing trifluoromethyl group presents specific challenges in its synthesis. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity.
Introduction: Navigating the Synthesis
The synthesis of this compound is most commonly achieved through the bromination of its precursor, (1-(trifluoromethyl)cyclopropyl)methanol. A widely used and effective method for this transformation is the Appel reaction, which employs triphenylphosphine (PPh₃) and a bromine source, such as carbon tetrabromide (CBr₄) or elemental bromine (Br₂), under mild conditions. This reaction is favored for its compatibility with a variety of functional groups and its generally high yields.[1][2][3]
However, the inherent strain of the cyclopropane ring and the electronic effects of the trifluoromethyl group can lead to side reactions and purification challenges.[4][5] This guide will focus on troubleshooting the Appel reaction for this specific synthesis, providing insights into overcoming common obstacles.
Visualizing the Reaction Pathway
The following diagram illustrates the conversion of (1-(trifluoromethyl)cyclopropyl)methanol to the desired product via the Appel reaction.
Caption: The Appel reaction pathway for the synthesis of this compound.
Troubleshooting Guide: Question & Answer
This section addresses specific issues you may encounter during your experiments.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshooting:
-
Reagent Quality and Stoichiometry:
-
Triphenylphosphine (PPh₃): Ensure your PPh₃ is of high purity and has not been oxidized to triphenylphosphine oxide (TPPO). Use freshly opened or purified PPh₃.
-
Bromine Source: Carbon tetrabromide (CBr₄) should be dry and colorless. If using elemental bromine (Br₂), it should be handled with care in a well-ventilated fume hood, and its concentration should be accurately determined.
-
Stoichiometry: A slight excess of PPh₃ and the bromine source (typically 1.1 to 1.5 equivalents of each relative to the alcohol) is often used to drive the reaction to completion.[6]
-
-
Reaction Temperature:
-
The Appel reaction is typically exothermic.[7] It is crucial to maintain a low temperature, especially during the addition of reagents, to prevent side reactions. Start the reaction at 0°C and allow it to slowly warm to room temperature. For particularly sensitive substrates, maintaining the reaction at 0°C for a longer duration may be beneficial.
-
-
Solvent Choice and Purity:
-
Anhydrous aprotic solvents are essential. Dichloromethane (DCM) and acetonitrile (MeCN) are common choices. Ensure your solvent is thoroughly dried, as any moisture will react with the phosphonium intermediates and reduce the yield.
-
-
Potential Side Reactions:
-
Ring Opening: The strained cyclopropane ring can be susceptible to opening under harsh conditions. Maintaining mild reaction conditions (low temperature, neutral pH) is critical.
-
Elimination: Although less likely with a primary alcohol, elimination reactions to form an alkene are a possibility, especially if the temperature is not controlled.
-
Q2: I am observing significant amounts of an impurity that is difficult to separate from my product. What could it be and how can I minimize its formation?
A2: A common and challenging impurity in this synthesis is triphenylphosphine oxide (TPPO), the main byproduct of the Appel reaction.[2] Due to its polarity and potential for co-crystallization, its removal can be problematic.
-
Minimizing TPPO Contamination:
-
Precise Stoichiometry: Avoid using a large excess of PPh₃, as this will result in a larger amount of TPPO to be removed.
-
Reaction Work-up:
-
Filtration: After the reaction is complete, a significant portion of TPPO may precipitate out of non-polar solvents like hexane or a mixture of DCM and hexane. Cooling the reaction mixture can enhance precipitation. The precipitate can then be removed by filtration.
-
Column Chromatography: This is the most effective method for complete removal of TPPO. A silica gel column using a non-polar eluent system (e.g., hexane/ethyl acetate) is typically effective. The less polar product will elute before the more polar TPPO.
-
-
-
Other Potential Impurities:
-
Unreacted Starting Material: If the reaction has not gone to completion, you will have unreacted (1-(trifluoromethyl)cyclopropyl)methanol. This can be addressed by increasing the reaction time or the amount of reagents.
-
Ring-Opened Products: While less common under mild conditions, impurities resulting from the opening of the cyclopropane ring can be formed. These can be minimized by strict temperature control.
-
Q3: The reaction seems to stall and does not go to completion, even with extended reaction times. What could be the issue?
A3: A stalled reaction can be frustrating. Here are some potential causes and solutions:
-
Insufficient Activation of the Alcohol: The formation of the alkoxyphosphonium salt is a critical step.[3]
-
Reagent Activity: As mentioned, ensure the activity of your PPh₃ and bromine source.
-
Steric Hindrance: While (1-(trifluoromethyl)cyclopropyl)methanol is a primary alcohol, the bulky trifluoromethyl and cyclopropyl groups may slow down the reaction. A slight increase in reaction temperature (e.g., allowing the reaction to stir at room temperature for a longer period) after the initial low-temperature addition may be necessary.
-
-
Solvent Effects:
-
The choice of solvent can influence the reaction rate. While DCM is common, acetonitrile can sometimes accelerate SN2 reactions.[8] A trial reaction in a different anhydrous aprotic solvent may be worthwhile.
-
-
Inadequate Mixing: Ensure the reaction mixture is being stirred efficiently to ensure all reagents are in contact.
Experimental Protocol: Optimized Appel Reaction
This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.
| Parameter | Recommended Condition |
| Starting Material | (1-(Trifluoromethyl)cyclopropyl)methanol |
| Reagents | Triphenylphosphine (1.2 eq.), Carbon tetrabromide (1.2 eq.) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 2-4 hours |
Step-by-Step Methodology:
-
To a solution of (1-(trifluoromethyl)cyclopropyl)methanol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 eq.).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of carbon tetrabromide (1.2 eq.) in anhydrous DCM dropwise to the stirred mixture.
-
After the addition is complete, continue stirring at 0°C for 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add hexane to the residue to precipitate the triphenylphosphine oxide.
-
Filter the mixture and wash the solid with cold hexane.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common issues in the synthesis.
Caption: A workflow for troubleshooting the synthesis of this compound.
Frequently Asked Questions (FAQs)
-
Can I use N-Bromosuccinimide (NBS) instead of CBr₄? Yes, NBS in combination with PPh₃ can also be used for this transformation.[4][5] The reaction conditions are similar, but optimization may be required.
-
Is the product volatile? Yes, low molecular weight brominated compounds can be volatile. Care should be taken during solvent removal to avoid product loss. Use a rotary evaporator with controlled temperature and pressure.
-
What are the safety precautions for this reaction? This reaction should be performed in a well-ventilated fume hood. CBr₄ is toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses). Bromine is highly corrosive and toxic, and requires special handling procedures. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
-
How can I confirm the identity and purity of my final product? The product should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy.
We hope this technical support guide proves to be a valuable resource in your research. For further assistance, please do not hesitate to contact our technical support team.
References
-
An environmentally benign and high-rate Appel type reaction. (2022). RSC Publishing. [Link]
-
Appel reaction. Grokipedia. [Link]
-
Appel reaction. Wikipedia. [Link]
-
Appel Reaction. Organic Chemistry Portal. [Link]
-
Appel Reaction: Mechanism & Examples. NROChemistry. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]
-
Synthesis of Enantiomerically Pure Cyclopropyl Trifluoroborates. ResearchGate. [Link]
-
What is the Appel reaction, and how does it facilitate the transformation of alcohols into alkyl halides in organic synthesis?. Proprep. [Link]
-
General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. PubMed. [Link]
-
Alcohol to Bromide/Chloride/Iodide using Appel reaction. Organic Synthesis. [Link]
-
ChemInform Abstract: New Reagents and Synthetic Approaches to the Appel Reaction. ResearchGate. [Link]
- Process for the production of cyclopropylmethyl halides.
- Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
- Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Appel reaction - Wikipedia [en.wikipedia.org]
- 3. Appel Reaction [organic-chemistry.org]
- 4. US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
- 5. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
- 6. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. An environmentally benign and high-rate Appel type reaction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00071G [pubs.rsc.org]
- 8. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Synthesis of 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane
Welcome to the technical support guide for the synthesis of 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane. This molecule is a valuable building block in medicinal chemistry and materials science, prized for its unique combination of a strained cyclopropane ring and a trifluoromethyl group. However, these same features introduce significant synthetic challenges, primarily due to the propensity for undesired side reactions.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide a deep, mechanistically-grounded understanding of the common pitfalls encountered during synthesis. Our goal is to empower you to not only troubleshoot failed experiments but to design robust, self-validating protocols from the outset.
Section 1: Plausible Synthetic Pathways & Key Considerations
While various methods exist for constructing fluorinated cyclopropanes, a common and logical approach to the target molecule involves the bromination of a precursor alcohol, 1-(Hydroxymethyl)-1-(trifluoromethyl)cyclopropane . The primary challenges arise during this conversion, where the reaction's success is dictated by a delicate balance between the desired substitution and competing side reactions.
The overall proposed workflow is visualized below. The focus of this guide is the critical Step 2 .
Caption: Proposed two-step synthetic workflow.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the bromination of 1-(Hydroxymethyl)-1-(trifluoromethyl)cyclopropane in a question-and-answer format.
Q1: My reaction yield is extremely low, and the starting alcohol is mostly recovered. What's going wrong?
A1: Root Cause Analysis & Solutions
This issue points to an insufficiently reactive bromination system or suboptimal conditions.
-
Causality: The conversion of a primary alcohol to an alkyl bromide requires the activation of the hydroxyl group to transform it into a better leaving group. Reagents like PBr₃ or the combination of CBr₄ and PPh₃ (the Appel reaction) achieve this. If the reaction stalls, it's often due to reagent degradation, insufficient equivalents, or inadequate temperature.
-
Troubleshooting Protocol:
-
Reagent Integrity: Ensure your brominating agent is of high quality. Triphenylphosphine (PPh₃) can oxidize over time. Phosphorus tribromide (PBr₃) is highly sensitive to moisture. Use freshly opened or purified reagents.
-
Stoichiometry: For an Appel reaction, ensure at least 1.1-1.5 equivalents of both CBr₄ and PPh₃ are used.
-
Temperature & Reaction Time: While low temperature is critical to prevent side reactions (see Q2), the reaction may need to be slowly warmed to 0 °C or even room temperature to proceed to completion. Monitor the reaction by TLC or GC-MS to determine the optimal endpoint.
-
Q2: My main impurity is a linear alkene, likely 4-bromo-3-(trifluoromethyl)-1-butene. How is this formed and how can I prevent it?
A2: Mechanism of Ring-Opening and Mitigation Strategies
This is the most common and challenging side reaction. The formation of a ring-opened product indicates that the cyclopropane ring has been compromised.
-
Mechanistic Insight: The high ring strain of the cyclopropane moiety, powerfully exacerbated by the electron-withdrawing trifluoromethyl group, renders the carbocyclic frame susceptible to cleavage.[1] In the presence of Lewis acids or strong protic acids (HBr, which can be a byproduct of some bromination reactions), the cyclopropane ring can open to form a stabilized carbocation, which is then trapped by a bromide ion. This pathway is a known issue in the synthesis of related (bromomethyl)cyclopropanes.[2][3]
Caption: Competing pathways: Desired SN2 vs. Acid-Mediated Ring-Opening.
-
Troubleshooting Protocol:
-
Strict Temperature Control: This is the most critical parameter. The bromination reaction should be initiated at a very low temperature, typically between -15 °C and 0 °C, to suppress the activation energy barrier for the ring-opening pathway.[3]
-
Choice of Brominating Agent: Avoid strongly acidic reagents. The Appel reaction (CBr₄/PPh₃) is generally preferred over PBr₃ or SOBr₂ because it proceeds under milder, more neutral conditions.
-
Buffered Workup: During the aqueous workup, use a cold, mild base like saturated sodium bicarbonate (NaHCO₃) solution to immediately quench any acidic species that could catalyze ring-opening on the separation funnel.
-
Anhydrous Conditions: Ensure the reaction is run under a dry, inert atmosphere (e.g., Argon or Nitrogen). Water can react with some brominating agents to generate HBr, which promotes the side reaction.
-
Q3: I'm having difficulty separating my product from a closely-eluting impurity via column chromatography. What are my options?
A3: Advanced Purification Strategies
Close boiling points and similar polarities between the desired product and ring-opened isomers are common challenges.[3]
-
Causality: The structural similarity between this compound and its isomer, 4-bromo-3-(trifluoromethyl)-1-butene, results in very similar physical properties, making separation by standard distillation or chromatography difficult.
-
Troubleshooting Protocol:
-
Deactivated Silica Gel: Standard silica gel is slightly acidic and can cause product degradation or rearrangement on the column. Prepare a deactivated column by flushing it with a solvent mixture containing a small amount of a neutralizer, such as 1% triethylamine in the eluent system.
-
Alternative Sorbents: Consider using a less acidic stationary phase, such as neutral alumina, for chromatography.
-
Optimize Eluent System: Use a low-polarity eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) and run a very shallow gradient to maximize separation.
-
Preventative Action: The most effective solution is to minimize the formation of the impurity in the first place by rigorously applying the solutions outlined in Q2 .
-
Section 3: Frequently Asked Questions (FAQs)
-
What are the most critical parameters to control during the synthesis?
-
Temperature: Absolutely critical. Maintain temperatures below 0 °C during reagent addition and reaction to prevent ring-opening.[2][3]
-
Atmosphere: The reaction must be conducted under strictly anhydrous and inert conditions to prevent the formation of acidic byproducts.
-
Reagent Choice: Use mild brominating agents that do not generate strong acids, such as the CBr₄/PPh₃ system.
-
-
How can I confirm the structure of my product and identify side products?
-
¹⁹F NMR: The presence of a single sharp singlet confirms the trifluoromethyl group is in a single chemical environment. The appearance of multiple CF₃ signals indicates isomeric impurities.
-
¹H NMR: The desired product will show characteristic signals for the cyclopropyl protons (diastereotopic multiplets in the 0.5-1.5 ppm range) and the CH₂Br group (a singlet or AB quartet around 3.5 ppm). A ring-opened product will show signals in the alkene region (5-6 ppm).
-
GC-MS: Provides the molecular weight of the components. The desired product and the ring-opened isomer will have the same mass but different retention times.
-
-
How stable is this compound?
-
While reasonably stable once purified, its strained nature makes it potentially susceptible to degradation over long periods or upon exposure to heat, light, or acid/base. It is best stored at low temperatures (≤ 4 °C) under an inert atmosphere and protected from light.
-
Section 4: Recommended Experimental Protocol
This protocol for the bromination of 1-(Hydroxymethyl)-1-(trifluoromethyl)cyclopropane is designed to minimize side reactions.
Appel Reaction for the Synthesis of this compound
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add triphenylphosphine (1.2 eq.).
-
Dissolution: Add anhydrous dichloromethane (DCM) and cool the flask to -10 °C using an acetone/ice bath.
-
Reagent Addition 1: In a separate flask, dissolve 1-(Hydroxymethyl)-1-(trifluoromethyl)cyclopropane (1.0 eq.) and carbon tetrabromide (1.2 eq.) in anhydrous DCM.
-
Slow Addition: Add the solution from step 3 to the cooled PPh₃ solution dropwise via a syringe or dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -5 °C.
-
Reaction: Stir the reaction mixture at -10 °C to 0 °C. Monitor the disappearance of the starting alcohol by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate system). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing cold, saturated aqueous NaHCO₃ solution to quench the reaction and neutralize any trace acids.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature (< 30 °C).
-
Purification: Purify the crude residue by column chromatography on deactivated silica gel (1% Et₃N in eluent) using a high-hexane eluent system.
Section 5: Summary of Potential Side Products
| Side Product Name | Structure | Primary Cause | Key Analytical Signature |
| 4-Bromo-3-(trifluoromethyl)-1-butene | Br-CH₂-CH(CF₃)-CH=CH₂ | Acid/Lewis acid-catalyzed ring-opening | ¹H NMR: Signals in alkene region (5-6 ppm). GC-MS: Same mass as product. |
| 1-Methylene-1-(trifluoromethyl)cyclopropane | CH₂=C(CF₃)-CH₂-CH₂ (ring) | Elimination (excess heat or base) | ¹H NMR: Disappearance of CH₂Br signal, appearance of new alkene signals. |
| Unreacted Starting Material | HO-CH₂-C(CF₃)-CH₂-CH₂ (ring) | Incomplete reaction | Presence of broad -OH signal in ¹H NMR; lower Rƒ on TLC. |
References
- Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens.Journal of Fluorine Chemistry.
- Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC.
- Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes.Organic Letters.
- US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
- US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
Sources
- 1. Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
- 3. US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
Technical Support Center: Chromatographic Purification of 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane
Welcome to the dedicated support resource for the chromatographic purification of 1-(bromomethyl)-1-(trifluoromethyl)cyclopropane. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this specific, and often labile, fluorinated cyclopropane derivative. As a small, halogenated molecule, its purification requires a nuanced approach to prevent degradation and achieve high purity. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to streamline your purification workflow.
Foundational Principles: Understanding the Molecule
This compound presents unique challenges due to its structural features. The primary bromide can be susceptible to nucleophilic substitution or elimination, processes that can be catalyzed by the acidic surface of standard silica gel.[1][2] Furthermore, the molecule lacks a significant UV chromophore, making detection by standard UV-Vis detectors inefficient. A successful purification strategy must mitigate compound instability while ensuring adequate separation from impurities and enabling reliable fraction detection.
Recommended Purification Protocols
Two primary chromatographic techniques are recommended, depending on the scale and required purity of the final compound: Flash Chromatography for general purification and Preparative HPLC for high-purity applications.[3][4]
Protocol: Normal-Phase Flash Chromatography
This is the workhorse method for routine, large-scale purification. The key to success is mitigating the acidity of the stationary phase.
Step-by-Step Methodology:
-
Thin-Layer Chromatography (TLC) Method Development:
-
Prepare stock solutions of your crude material.
-
Screen various solvent systems to achieve a target Rf value between 0.2 and 0.4 for the desired product.[5] Good starting points include gradients of ethyl acetate in hexane or diethyl ether in hexane.[6]
-
Crucial Step: To test for stability, spot the crude material on a TLC plate, let it sit for 30-60 minutes, and then develop the plate. The appearance of new spots or significant streaking indicates potential decomposition on silica.[7]
-
-
Column Preparation (Deactivation):
-
If TLC analysis suggests instability, use a deactivated stationary phase.
-
Prepare your chosen eluent (e.g., 10% Ethyl Acetate/Hexane) and add 0.5-1% triethylamine (v/v) to neutralize the acidic silica surface.[6]
-
Slurry pack your column with silica gel in this neutralized solvent system.
-
-
Sample Loading:
-
For optimal resolution, use a dry loading technique.
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (or Celite) to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully load this powder onto the top of your prepared column.
-
-
Elution and Fraction Collection:
-
Begin elution with your chosen solvent system. A shallow gradient (e.g., starting from 5% ethyl acetate/hexane and slowly increasing to 20%) often provides better separation than an isocratic elution.[8]
-
Collect fractions and monitor by TLC. Since the compound is UV-inactive, stain the TLC plates using a potassium permanganate (KMnO₄) dip or iodine chamber for visualization.
-
Protocol: Reversed-Phase Preparative HPLC
For instances requiring >98% purity, such as for biological assays or reference standard generation, reversed-phase HPLC is the method of choice.[9]
Step-by-Step Methodology:
-
Analytical Method Development:
-
Using an analytical HPLC system with a C18 column, develop a separation method.
-
Screen mobile phases such as acetonitrile/water and methanol/water.
-
Optimize the gradient to ensure the target compound is well-resolved from all impurities.
-
-
Scale-Up to Preparative System:
-
Select a preparative C18 column with the same stationary phase chemistry as your analytical column to ensure reproducible results.[9]
-
Geometrically scale the flow rate and injection volume from your analytical method to the preparative system.[9]
-
Equation for Flow Rate Scaling:
-
Flow Rate (Prep) = Flow Rate (Analytical) x [ (Column Diameter (Prep))² / (Column Diameter (Analytical))² ]
-
-
-
Sample Preparation and Injection:
-
Purification and Detection:
-
Run the preparative method.
-
Due to the poor UV absorbance, mass-directed fraction collection is highly recommended. This triggers collection based on the mass-to-charge ratio (m/z) of the target compound, ensuring high fidelity. Alternatively, an Evaporative Light Scattering Detector (ELSD) can be used.
-
Purification Workflow Diagram
The following diagram outlines the logical flow from crude material to purified product.
Caption: General workflow for the purification of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the purification process in a structured, easy-to-navigate format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Recovery | 1. Compound decomposed on the column. [7] 2. Compound is irreversibly adsorbed to the stationary phase. [1] 3. Compound eluted in the solvent front. | 1. Perform a TLC stability test. If unstable, use deactivated silica (add 1% triethylamine to eluent) or switch to a less acidic stationary phase like alumina or Florisil.[6][7] 2. After the main elution, flush the column with a highly polar solvent (e.g., 10% Methanol in DCM) to recover any strongly bound material. 3. Concentrate the very first fractions collected and analyze by TLC/MS. Re-develop TLC method using a less polar solvent system. |
| Poor Separation / Co-elution of Impurities | 1. Inappropriate solvent system. [11] 2. Column overloading. 3. Sample was loaded in a solvent stronger than the mobile phase. | 1. Re-screen TLC solvents. Try systems with different selectivities (e.g., replace ethyl acetate with diethyl ether or a dichloromethane/acetone mixture).[8] Employ a shallow gradient elution.[8] 2. Reduce the amount of crude material loaded. A general rule is a 1:30 to 1:100 ratio of sample-to-silica gel by weight. 3. Use dry loading. If liquid loading, dissolve the sample in the initial, weakest mobile phase composition.[10] |
| Significant Tailing or Streaking of Product on TLC/Column | 1. Compound is acidic or basic and interacting with active sites on silica. 2. Decomposition is occurring during chromatography. [7] 3. Sample is poorly soluble in the mobile phase. | 1. Add a modifier to the eluent: 1% triethylamine for basic compounds or 1% acetic acid for acidic compounds to suppress ionization.[6] 2. Confirm stability via a 2D TLC experiment. If decomposition is confirmed, use deactivated silica or switch to reversed-phase HPLC.[7] 3. Choose a solvent system that better solubilizes your compound.[5] |
| Inconsistent Retention Times (HPLC) | 1. Mobile phase composition is inconsistent. 2. Column temperature is fluctuating. 3. Column is not properly equilibrated before injection. | 1. Ensure solvents are properly degassed and mixed. If using an online mixer, prime all lines thoroughly.[12] 2. Use a column thermostat to maintain a constant temperature. A 1°C change can alter retention time by 1-2%.[12][13] 3. Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before each injection. |
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve purification problems.
Caption: Decision tree for troubleshooting common chromatography issues.
Frequently Asked Questions (FAQs)
Q1: Why is my compound, this compound, decomposing on a standard silica gel column?
A: Standard silica gel is inherently acidic (pH ~4-5) due to the presence of surface silanol groups. These acidic sites can catalyze the decomposition of sensitive molecules. Primary bromides, like the one in your compound, can be particularly labile and may undergo elimination (to form an alkene) or substitution (reacting with residual water on the silica) under these conditions.[1][7] Using silica that has been deactivated with a base like triethylamine is the most common solution.[6]
Q2: I can't see my compound on the TLC plate under a UV lamp. How can I monitor the purification?
A: Your compound lacks a suitable chromophore (e.g., aromatic rings or conjugated double bonds) that would absorb UV light at standard wavelengths (254 nm or 365 nm). Therefore, you must use a destructive visualization technique. The most effective are potassium permanganate (KMnO₄) stain, which reacts with most organic compounds, or an iodine chamber. For LC-MS analysis of fractions, no visualization is needed as the mass spectrometer provides detection.
Q3: Is reversed-phase (e.g., C18) chromatography a good option for this molecule?
A: Yes, reversed-phase chromatography is an excellent alternative, especially if you observe significant decomposition on normal-phase media.[9] As a relatively non-polar molecule, it will be retained on a C18 column and can be eluted with a mobile phase of acetonitrile/water or methanol/water. This technique is particularly powerful for achieving very high purity and is often less destructive than normal-phase chromatography for labile compounds.
Q4: What is "dry loading" and why is it recommended?
A: Dry loading involves pre-adsorbing your crude sample onto an inert support (like silica gel or Celite) before loading it onto the column. This is superior to liquid loading (dissolving the sample and injecting it directly) because it ensures the sample is applied to the column as a very narrow, concentrated band. This leads to sharper peaks and significantly better separation, especially when the sample has poor solubility in the mobile phase.[5]
Q5: My separation looks good on TLC, but is poor on the column. What's wrong?
A: This is a common issue that often points to column overloading or kinetic effects.[7] A TLC plate has a very high surface area-to-sample ratio, while a column can be easily overloaded, leading to broad bands that merge. Another reason could be thermal effects; large-scale columns can generate heat during elution, which can alter selectivity compared to an ambient-temperature TLC plate. Always use a sample-to-silica ratio of 1:30 or higher and ensure your column is packed well to avoid channeling.
References
-
What is Preparative HPLC | Find Your Purification HPLC System. (n.d.). Agilent. Retrieved January 19, 2026, from [Link]
-
Scaling Small Molecule Purification Methods for HPLC. (n.d.). Agilent. Retrieved January 19, 2026, from [Link]
-
Organic Small Molecule HPLC Columns; C-18 columns. (n.d.). Aapptec Peptides. Retrieved January 19, 2026, from [Link]
-
The Power of Preparative HPLC Systems. (n.d.). Teledyne Labs. Retrieved January 19, 2026, from [Link]
-
AskChem: Do primary bromides decompose on silica? (2010, March 31). Reddit. Retrieved January 19, 2026, from [Link]
-
Troubleshooting Guide. (n.d.). Restek. Retrieved January 19, 2026, from [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 19, 2026, from [Link]
-
Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide. (2013). Journal of the Serbian Chemical Society. Retrieved January 19, 2026, from [Link]
-
Flash Chromatography Basics. (2025, August 11). Sorbent Technologies, Inc. Retrieved January 19, 2026, from [Link]
-
trans 1,2-Bis-(hydroxymethyl)cyclopropane. (n.d.). Organic Syntheses Procedure. Retrieved January 19, 2026, from [Link]
-
Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. (2005). Chromatographia, 61(3/4), 103-111. Retrieved January 19, 2026, from [Link]
-
Chemists' Guide to Cyclopropane Reactions. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]
-
Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 19, 2026, from [Link]
-
Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025, August 29). Physical Chemistry Chemical Physics. Retrieved January 19, 2026, from [Link]
-
Chromatography Troubleshooting. (2019, March 25). YouTube. Retrieved January 19, 2026, from [Link]
-
N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols. (n.d.). Indian Journal of Chemistry, Section B. Retrieved January 19, 2026, from [Link]
-
Detecting impurities that coelute with the main peak. (n.d.). Chrom-academy.com. Retrieved January 19, 2026, from [Link]
-
General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024, October 15). Chemical Engineering Transactions. Retrieved January 19, 2026, from [Link]
-
Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. (2007). Organic Letters, 9(14), 2625–2628. Retrieved January 19, 2026, from [Link]
- Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. (n.d.). Google Patents.
-
This compound. (n.d.). Hoffman Fine Chemicals. Retrieved January 19, 2026, from [Link]
-
Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. (2021, March 31). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Co-Eluting compounds in Column chromatography. (2025, February 27). Reddit. Retrieved January 19, 2026, from [Link]
-
Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. (2023, April 1). LCGC International. Retrieved January 19, 2026, from [Link]
-
Diagnosing HPLC Chromatography Problems & Troubleshooting. (n.d.). Shimadzu Scientific Instruments. Retrieved January 19, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Chrom-academy.com. Retrieved January 19, 2026, from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. html.rhhz.net [html.rhhz.net]
- 3. agilent.com [agilent.com]
- 4. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 5. sorbtech.com [sorbtech.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. agilent.com [agilent.com]
- 10. youtube.com [youtube.com]
- 11. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
troubleshooting failed reactions with 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane
Welcome to the technical support center for 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this versatile building block. The unique combination of a strained cyclopropane ring, a potent electron-withdrawing trifluoromethyl group, and a reactive bromomethyl handle makes this reagent highly valuable but also presents specific challenges. This document provides field-proven insights to help you navigate these challenges and achieve successful outcomes in your reactions.
Introduction: Why Use this compound?
The 1-(trifluoromethyl)cyclopropyl group is a highly sought-after motif in medicinal chemistry. It is often employed as a metabolically stable bioisostere for the tert-butyl group, offering a similar spatial footprint while improving properties like metabolic stability and lipophilicity.[1][2] this compound serves as a key electrophilic precursor for introducing this valuable moiety into a wide range of molecules.
Part 1: General Handling & Stability FAQ
This section addresses the most common initial questions regarding the storage and stability of the reagent. Proper handling is the first step to a successful reaction.
Q1: How should I store this compound?
A: This reagent should be stored in a tightly sealed container in a refrigerator, typically at 2-8 °C. Some suppliers recommend cold-chain transportation.[3] It is crucial to protect it from moisture and heat to prevent degradation. For long-term storage, an inert atmosphere (Argon or Nitrogen) is recommended.
Q2: Is the reagent stable to air and moisture?
A: Like many alkyl bromides, it is susceptible to slow hydrolysis upon prolonged exposure to moisture, which would yield the corresponding alcohol and hydrobromic acid. While short-term handling in air is generally acceptable, it is best practice to handle it under an inert atmosphere, especially when setting up reactions that are sensitive to moisture. All chemical products should be handled with the recognition of "having unknown hazards and toxicity."[4]
Q3: What are the key physical and safety properties of this reagent?
A: The table below summarizes key properties. Always consult the Safety Data Sheet (SDS) provided by your supplier for complete and up-to-date information.
| Property | Value | Source |
| CAS Number | 1155272-93-7 | [5][6][7] |
| Molecular Formula | C₅H₆BrF₃ | [5][6][7] |
| Molecular Weight | 203.00 g/mol | [5][6] |
| Appearance | Typically a liquid | [8] |
| Hazard Statements | H318 (Causes serious eye damage), H226 (Flammable liquid and vapour) | [5][8] |
| Precautionary Statements | P210, P280, P305+P351+P338 | [5][8] |
Part 2: Troubleshooting Failed Nucleophilic Substitution Reactions
Nucleophilic substitution is the most common application for this reagent. Failures in these reactions typically manifest as low or no conversion of the starting material.
Q4: My nucleophilic substitution reaction shows low to no conversion. What are the likely causes and how do I fix it?
A: Low conversion is a frequent issue that can almost always be solved by systematically evaluating the reaction parameters. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the methylene carbon, but several factors can still impede the reaction.
Below is a troubleshooting workflow to diagnose the problem.
Caption: Troubleshooting workflow for low conversion.
Detailed Breakdown of Troubleshooting Steps:
-
Reagent Quality: Confirm the integrity of your this compound. If it has been stored improperly or for a long time, it may have degraded. Consider using a freshly opened bottle or purifying the reagent if its quality is suspect.
-
Nucleophile Reactivity:
-
Causality: The success of an S_N2 reaction depends on the strength of the nucleophile.[9][10] Highly stable or sterically hindered nucleophiles will react slowly.
-
Solution:
-
If using a neutral nucleophile (e.g., an alcohol or amine), it must be deprotonated first with a suitable base to generate the more potent anionic form (alkoxide, amide).
-
For weak nucleophiles (e.g., carboxylates), consider adding a phase-transfer catalyst (like tetrabutylammonium bromide) or switching to a more reactive derivative of your nucleophile.
-
-
-
Choice of Base (for generating nucleophiles in situ):
-
Causality: The base must be strong enough to deprotonate the nucleophile precursor but should not be nucleophilic itself, to avoid competing with your desired nucleophile. It should also not be excessively strong to cause side reactions.
-
Solution:
-
For alcohols, sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are common choices.
-
For phenols or thiols, a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient and milder.
-
Ensure you use at least one full equivalent of the base.
-
-
-
Solvent Selection:
-
Causality: The solvent plays a critical role in S_N2 reactions. Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are ideal because they solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "bare" and highly reactive. Protic solvents (e.g., ethanol, water) will form a hydrogen-bonding cage around the nucleophile, drastically reducing its reactivity.
-
Solution: Switch from any protic or nonpolar solvent to a dry, polar aprotic solvent. DMF and acetonitrile are excellent starting points.
-
-
Reaction Conditions (Temperature & Time):
-
Causality: Every reaction has an activation energy barrier that must be overcome. While the CF₃ group helps, some reactions still require thermal energy.
-
Solution: If the reaction is clean but incomplete at room temperature, gradually increase the temperature. Monitor the reaction by TLC or LCMS to find the optimal balance where the reaction proceeds without significant decomposition. Common starting temperatures are 50-80 °C.
-
Q5: I'm observing significant side product formation. How can I improve selectivity?
A: While this reagent is generally clean, side reactions can occur under suboptimal conditions.
-
Issue 1: Ring Opening. The cyclopropane ring is strained and can open, especially under harsh conditions (high heat, strong Lewis acids) or via certain radical pathways.[11][12]
-
Solution: Employ milder reaction conditions. Avoid high temperatures (>100-120 °C) and strong Lewis acids if possible. If a radical pathway is suspected, ensure your reaction is free of radical initiators (e.g., light, peroxides) and is run under an inert atmosphere.
-
-
Issue 2: Reaction with Base/Solvent. If you are using a very strong and hindered base (like LDA or LHMDS) it could potentially act as a nucleophile or promote elimination, although elimination is less common for primary bromides. Some solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile.
-
Solution: Use the mildest base and lowest temperature that are effective. If you suspect solvent decomposition, switch to a more thermally stable solvent like DMSO or sulfolane.
-
Part 3: Troubleshooting Radical Reactions
The C-Br bond can be cleaved homolytically to generate the 1-(trifluoromethyl)cyclopropylmethyl radical, a useful intermediate for C-C bond formation.
Q6: My radical initiation is failing or the reaction is not propagating. What should I check?
A: Successful radical reactions depend on a delicate chain of initiation and propagation.[13]
Caption: A simplified radical reaction chain.
-
Initiation Method:
-
Thermal Initiators (AIBN, V-70): Ensure the reaction temperature is appropriate for the initiator's half-life. AIBN, for example, requires temperatures around 80 °C.
-
Photoredox Catalysis: This is a modern and mild method for generating radicals from this type of reagent.[2] Ensure you are using the correct photocatalyst (e.g., an Iridium or Ruthenium complex), the right wavelength of light, and that your reaction vessel is transparent to that wavelength.
-
-
Oxygen Contamination:
-
Causality: Dioxygen (O₂) is a ground-state diradical that is an excellent scavenger of carbon-centered radicals, terminating the chain reaction.
-
Solution: Thoroughly degas your solvent and reaction mixture. The freeze-pump-thaw method (3 cycles) is highly effective. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
-
Concentration:
-
Causality: Radical propagation steps are typically bimolecular. If the concentration of the radical species or the substrate is too low, the rate of propagation will be slow, and termination pathways (like radical dimerization) will dominate.
-
Solution: Radical reactions are often run at moderate concentrations (e.g., 0.1 M). Avoid excessively high dilution unless specifically required by the procedure to prevent polymerization or other side reactions.
-
Part 4: Reference Experimental Protocols
These protocols are intended as a starting point and should be optimized for your specific substrate.
Protocol 1: General Procedure for Nucleophilic Substitution with a Phenol
This protocol describes a typical Williamson ether synthesis.
-
Preparation: To a flame-dried round-bottom flask under an Argon atmosphere, add the phenol (1.0 eq) and dry DMF (to make a ~0.5 M solution).
-
Deprotonation: Add cesium carbonate (Cs₂CO₃, 1.5 eq) or sodium hydride (NaH, 60% in mineral oil, 1.2 eq) in portions at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.
-
Addition: Add this compound (1.1 eq) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 60 °C and monitor by TLC or LCMS. The reaction is typically complete within 2-12 hours.
-
Workup: Cool the reaction to room temperature and quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for a Photoredox-Catalyzed Radical Coupling
This protocol is based on modern methods for radical generation.[2]
-
Preparation: In a vial, combine your substrate (e.g., an electron-rich heteroarene, 1.0 eq), this compound (1.5 eq), and a photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%).
-
Solvent: Add a thoroughly degassed solvent (e.g., DMSO or acetonitrile) to achieve the desired concentration (typically 0.1 M).
-
Degassing: Seal the vial and degas the mixture again by sparging with Argon for 15 minutes.
-
Reaction: Place the vial near a blue LED light source (approx. 460 nm) and stir vigorously at room temperature. Use a fan to maintain a constant temperature.
-
Monitoring: Monitor the reaction for consumption of the starting material by LCMS.
-
Workup & Purification: Once complete, concentrate the reaction mixture and purify directly by flash column chromatography or preparative HPLC to isolate the desired product.
Part 5: Additional FAQs
Q7: How does the trifluoromethyl group influence the reagent's reactivity?
A: The CF₃ group is a powerful electron-withdrawing group. It exerts a strong negative inductive effect (-I), which polarizes the C-CH₂Br bond, making the methylene carbon more electrophilic and thus more susceptible to nucleophilic attack. This generally accelerates S_N2 reactions compared to a non-fluorinated analogue.
Q8: What are the best analytical methods to monitor reaction progress?
A:
-
TLC (Thin Layer Chromatography): Excellent for quick, qualitative monitoring. Staining with potassium permanganate (KMnO₄) is often effective for visualizing products if they are not UV-active.
-
LCMS (Liquid Chromatography-Mass Spectrometry): The method of choice for accurate monitoring. It confirms the consumption of starting materials and the formation of a product with the correct mass.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a powerful and often underutilized technique. The CF₃ group provides a clean, distinct signal in the ¹⁹F NMR spectrum. You can easily track the disappearance of the starting material's signal and the appearance of the product's signal, making it excellent for quantitative analysis of reaction conversion.
References
- Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters.
- Deng, Y., et al. (2023).
- Highly enantioselective synthesis of trifluoromethyl cyclopropanes by using Ru(ii)
- The synthesis of trifluoromethyl cyclopropanes. (n.d.).
- Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. (n.d.).
- Ahunovych, V., et al. (n.d.). General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes.
- This compound | MFCD20230586. (n.d.). Hoffman Fine Chemicals.
- A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation. (2025).
- This compound | 1155272-93-7 | FWB27293. (n.d.). Biosynth.
- This compound | 1155272-93-7. (2025). ChemicalBook.
- Radical Reactions (Part 1). (n.d.). Source not specified.
- This compound | 1155272-93-7. (n.d.). BLDpharm.
- 1-(Bromomethyl)-1-(trifluoromethyl)-cyclopropane. (n.d.). Oakwood Chemical.
- This compound | 1155272-93-7. (n.d.). ChemicalBook.
- Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. (n.d.).
- The Discovery of Nucleophilic Substitution Reactions. (n.d.).
- The Discovery of Nucleophilic Substitution Reactions. (2022). Chemistry LibreTexts.
- Reaction of cyclopropenes with a trichloromethyl radical: unprecedented ring-opening reaction of cyclopropanes with migr
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1155272-93-7|this compound|BLD Pharm [bldpharm.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. biosynth.com [biosynth.com]
- 6. This compound | 1155272-93-7 [chemicalbook.com]
- 7. 1-(Bromomethyl)-1-(trifluoromethyl)-cyclopropane [oakwoodchemical.com]
- 8. This compound | 1155272-93-7 [amp.chemicalbook.com]
- 9. 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
- 12. Reaction of cyclopropenes with a trichloromethyl radical: unprecedented ring-opening reaction of cyclopropanes with migration - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
stability of 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane in different solvents
Welcome to the technical support guide for 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane (CAS 1155272-93-7). This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for handling this highly reactive and valuable building block. Given its unique combination of a strained cyclopropane ring, an electrophilic bromomethyl group, and an electron-withdrawing trifluoromethyl group, understanding its stability is paramount for successful and reproducible experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: Due to its reactivity, long-term stability is best achieved under controlled conditions. The primary concerns are moisture, heat, and exposure to nucleophiles.
-
Temperature: Refrigeration (2-8°C) is recommended.[1] For related brominated cyclopropanes, storage in a refrigerator/flammables area is advised.[2][3]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent reaction with atmospheric moisture.
-
Container: Use a tightly sealed container made of non-reactive material.[3][4]
-
Purity: Ensure the compound is of high purity, as impurities can catalyze decomposition.
-
Incompatibilities: Store away from strong bases, strong oxidizing agents, and nucleophiles.[3]
Q2: What are the primary decomposition pathways I should be aware of?
A2: The molecule has two main points of reactivity: the C-Br bond and the strained cyclopropane ring.
-
Nucleophilic Substitution (SN2): This is the most common and expected reactivity. The carbon atom of the bromomethyl group is highly electrophilic and susceptible to attack by nucleophiles, displacing the bromide ion. This is the desired pathway in most synthetic applications.
-
Solvolysis: In protic solvents (e.g., water, methanol, ethanol), the solvent itself can act as a nucleophile, leading to the formation of corresponding alcohols or ethers as impurities.
-
Ring-Opening: The cyclopropane ring is strained and activated by the electron-withdrawing trifluoromethyl group.[5][6] Under harsh conditions, such as with strong Lewis acids or certain nucleophiles, ring-opening can occur.[5][7] For instance, studies on similar electrophilic cyclopropanes show they react with nucleophiles like thiophenolates to yield ring-opened products.[5]
Q3: Can I use protic solvents like methanol or water for my reaction?
A3: It is strongly discouraged unless solvolysis is the intended reaction. Protic solvents are nucleophilic and will readily react with the bromomethyl group, leading to rapid degradation of the starting material and formation of byproducts. This will significantly lower the yield of your desired product.
Q4: Which solvents are recommended for running reactions?
A4: The ideal solvent should be aprotic and anhydrous. The choice depends on the specific reaction, but good starting points include:
-
Ethereal Solvents: Tetrahydrofuran (THF), 2-Methyl-THF, Diethyl Ether (Et₂O), Dioxane.
-
Halogenated Solvents: Dichloromethane (DCM), 1,2-Dichloroethane (DCE).
-
Polar Aprotic Solvents: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).
When using highly polar aprotic solvents like DMF or DMSO, it is critical to maintain low temperatures (e.g., 0°C to -78°C) as they can accelerate unwanted side reactions.[8][9] The choice of solvent can dramatically alter reaction pathways; in one study, switching from DMAc to DCE changed the product of a cycloaddition from a pyrazoline to a cyclopropane.[10]
Q5: How should I prepare an NMR sample of this compound to check its purity?
A5: Prepare the sample immediately before analysis. Use an anhydrous, neutral deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) are generally safe choices. Avoid acidic solvents or those containing water, as they can cause rapid degradation visible in the NMR spectrum.
Troubleshooting Guide
This section addresses common problems encountered during experiments involving this compound.
Issue 1: Low or No Yield in a Nucleophilic Substitution Reaction
| Potential Cause | Scientific Explanation | Recommended Solution |
| Reagent Degradation | The compound is sensitive to moisture and heat. If stored improperly, it may have degraded before use. | Purchase fresh material or re-purify stored material if possible. Always handle the reagent under an inert, anhydrous atmosphere. |
| Reactive Solvent | The solvent (e.g., a protic solvent) or impurities in the solvent (e.g., water) acted as a competing nucleophile. | Use anhydrous aprotic solvents. If using a solvent like THF, ensure it is freshly distilled or from a sealed bottle to remove peroxides and water. |
| High Reaction Temperature | Elevated temperatures can promote side reactions, including elimination or ring-opening, especially with sterically hindered bases. | Perform the reaction at a lower temperature. Start at 0°C and consider cooling to -78°C if side products persist. |
| Incorrect Base | The base used may be too strong or too weak, or it may be acting as a nucleophile itself. | Select a non-nucleophilic base (e.g., DBU, Proton-Sponge®, or a hindered amine like diisopropylethylamine). Titrate the base if its strength is critical. |
Issue 2: Observation of Multiple Unexpected Side Products
| Potential Cause | Scientific Explanation | Recommended Solution |
| Ring-Opening | The combination of your nucleophile and reaction conditions may be harsh enough to open the strained cyclopropane ring. This is more likely with strong Lewis acids or soft, polarizable nucleophiles.[5] | Buffer the reaction if acidic conditions are generated. Switch to a less polar solvent to disfavor the formation of charged intermediates that might lead to ring-opening. |
| Reaction with Atmospheric Components | The reaction was not properly protected from air, allowing moisture (H₂O) or oxygen to participate in side reactions. | Ensure the reaction is run under a positive pressure of an inert gas (Argon or Nitrogen). Use oven-dried glassware and syringe techniques for liquid transfers. |
| Solvent-Induced Pathway | The solvent is not merely an inert medium but is directing the reaction towards an undesired pathway.[10] | Screen a range of aprotic solvents with varying polarity (e.g., Toluene, THF, DCM, Acetonitrile) to identify one that favors the desired product. |
Data Summary: Solvent Stability Profile
The following table provides a qualitative summary of the stability of this compound in various solvent classes based on its chemical properties.
| Solvent Class | Representative Solvents | Stability Profile | Key Considerations & Causality |
| Nonpolar Aprotic | Hexane, Toluene, Benzene | High | These solvents are non-nucleophilic and have low polarity, minimizing solvolysis and ionization pathways. Excellent for long-term storage if solubility permits. |
| Ethereal Aprotic | THF, Diethyl Ether, Dioxane | Moderate to High | Good for reactions. The ether oxygen is a very weak Lewis base and is generally non-reactive. Solvents must be anhydrous and peroxide-free. |
| Halogenated Aprotic | DCM, Chloroform, DCE | Moderate to High | Common reaction solvents. Must be anhydrous and free of acidic impurities (e.g., HCl from chloroform degradation), which could catalyze decomposition. |
| Polar Aprotic | Acetonitrile, DMF, DMSO | Moderate to Low | High solubility is an advantage, but their polarity can stabilize transition states for undesired nucleophilic attack.[8][9] Use at low temperatures for reactions; not recommended for storage. |
| Protic | Water, Methanol, Ethanol | Low | These solvents are nucleophilic and will readily participate in SN2/solvolysis reactions. Avoid for storage and most synthetic applications. |
Visualizing Reaction Pathways and Workflows
A clear understanding of potential degradation pathways and the decision-making process for solvent selection is crucial.
Caption: Primary degradation pathways for the title compound.
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Inherent Reactivity of Spiro‐Activated Electrophilic Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
- 9. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
- 10. Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Exothermic Reactions in Bromination of Cyclopropylmethanols
Welcome to the technical support center for the bromination of cyclopropylmethanols. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this transformation. The conversion of cyclopropylmethanols to their corresponding bromides is a powerful synthetic tool, yet it presents significant challenges, primarily due to the highly exothermic nature of the reaction and the potential for unintended rearrangements. This guide provides in-depth, experience-based answers to common issues, ensuring both safety and experimental success.
Frequently Asked Questions (FAQs)
Q1: My reaction is violently exothermic upon adding phosphorus tribromide (PBr₃). How can I control this?
A1: This is the most critical issue in this class of reactions. The reaction between an alcohol and PBr₃ is inherently exothermic.[1] Several factors contribute to a loss of control, leading to a dangerous situation known as thermal runaway.[2]
Core Principles for Exotherm Management:
-
Slow, Controlled Addition at Low Temperature: The single most effective technique is the slow, dropwise addition of the brominating agent (e.g., PBr₃) to a cooled solution of the cyclopropylmethanol.[3]
-
Rationale: Adding the reagent slowly allows the cooling bath to dissipate the heat generated by the reaction, preventing a rapid temperature increase.
-
Protocol: Begin by cooling your cyclopropylmethanol solution in a suitable solvent (e.g., diethyl ether, dichloromethane) to 0 °C or even lower (e.g., -10 °C) using an ice-salt or dry ice/acetone bath.[3][4] Add the PBr₃ dropwise via an addition funnel with vigorous stirring.[5]
-
-
Inverse Addition: Consider adding the alcohol solution to the PBr₃ solution. This maintains a slight excess of the brominating agent, which can sometimes lead to cleaner reactions, but still requires strict temperature control.[6]
-
Dilution: Running the reaction at a lower concentration can help manage the exotherm by increasing the thermal mass of the solution.
Troubleshooting Flowchart for Exotherm Control:
Caption: Decision tree for troubleshooting exothermic reactions.
Q2: I'm observing significant byproduct formation, including rearranged products. What is happening and how can I minimize it?
A2: The cyclopropylmethyl system is prone to rearrangement via the cyclopropylcarbinyl cation, which can equilibrate with homoallylic and cyclobutyl cations.[7][8][9][10] This is a common source of impurities.
Understanding the Mechanism: The reaction proceeds via an Sₙ2 mechanism where the alcohol's hydroxyl group is first activated by PBr₃ to form a good leaving group.[11][12] However, under conditions that favor carbocation formation (e.g., higher temperatures, acidic byproducts), an Sₙ1 pathway can compete, leading to the formation of the unstable cyclopropylcarbinyl cation and subsequent rearrangements.
Strategies to Minimize Rearrangement:
| Strategy | Rationale | Recommended Conditions |
| Maintain Low Temperatures | Favors the kinetically controlled Sₙ2 pathway over the thermodynamically driven Sₙ1 rearrangement. | Maintain temperature below 0 °C throughout the addition and reaction time.[3][4] |
| Use a Non-Polar Solvent | Less polar solvents (e.g., hexane, toluene) can disfavor the formation of charged carbocation intermediates. | Toluene or diethyl ether are common choices.[5] |
| Include a Mild Base | A non-nucleophilic base like pyridine can be added to scavenge the HBr byproduct, which can catalyze rearrangement. | Use pyridine as a co-solvent or in stoichiometric amounts. Note: This is not compatible with all brominating agents (e.g., SOBr₂).[11][13] |
Q3: My yield is consistently low (50-60%) even though the reaction appears clean by TLC. Where is my product going?
A3: This is a frequent and perplexing issue. If starting material is consumed and no major side products are visible, the loss often occurs during the workup phase.
Potential Causes and Solutions:
-
Incomplete Reaction: One equivalent of PBr₃ theoretically reacts with three equivalents of alcohol. However, PBr₃ is highly reactive with atmospheric moisture, forming HBr and phosphorous acid, which reduces its effective concentration.[1]
-
Solution: Use a slight excess of freshly distilled or newly purchased PBr₃ (e.g., 0.4-0.5 equivalents per equivalent of alcohol, which is 1.2-1.5 equivalents of Br).[6]
-
-
Hydrolysis During Quench: The desired (bromomethyl)cyclopropane product can be susceptible to hydrolysis back to the starting alcohol, especially if the quenching and extraction are slow.
-
Solution: Perform the aqueous quench quickly and at a low temperature. Use ice-cold water or a saturated sodium bicarbonate solution to neutralize acidic byproducts rapidly.[6]
-
-
Formation of Water-Soluble Intermediates: The phosphite ester intermediate formed during the reaction can be partitioned into the aqueous layer during workup if it does not fully convert to the alkyl bromide.[6]
-
Solution: Ensure the reaction is allowed to stir for a sufficient time after the PBr₃ addition to drive the conversion to completion. Monitoring by NMR can confirm the disappearance of key intermediates.[6]
-
Troubleshooting Guides
Guide 1: Reaction Setup and Reagent Handling
A successful and safe experiment begins with proper setup and handling of hazardous reagents like PBr₃.
Step-by-Step Protocol for Safe PBr₃ Handling:
-
Work in a Ventilated Fume Hood: PBr₃ is corrosive and reacts with moisture to release toxic HBr gas.[14][15][16] All manipulations must be performed in a well-ventilated chemical fume hood.[17]
-
Wear Appropriate PPE: This includes chemical splash goggles, a face shield, a lab coat, and appropriate gloves (check manufacturer recommendations).[14][17] An emergency shower and eyewash station should be immediately accessible.[14]
-
Use Dry Glassware and Inert Atmosphere: Assemble your reaction apparatus (e.g., three-neck flask with addition funnel, thermometer, and nitrogen inlet) and flame-dry it under vacuum or oven-dry it to remove all traces of water.[3] Maintain a positive pressure of an inert gas like nitrogen or argon throughout the reaction.
-
Reagent Transfer: Transfer PBr₃ using a dry syringe or cannula. Never pour it in an open atmosphere.
-
Quenching and Waste Disposal: Unused PBr₃ must be quenched carefully by slowly adding it to a large volume of a stirred, cooled solution of sodium bicarbonate or another suitable neutralizing agent. Never add water directly to PBr₃, as the reaction is violent. Dispose of waste according to your institution's hazardous waste protocols.[14]
Guide 2: Post-Reaction Workup and Purification
The workup procedure is critical for isolating the target compound in high purity and yield.
Detailed Workup Protocol:
-
Quenching the Reaction: Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully add the reaction mixture to a separate flask containing a stirred, cold saturated aqueous solution of sodium bicarbonate. Caution: This will generate gas (CO₂ and HBr) and is exothermic.
-
Liquid-Liquid Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, dichloromethane) multiple times (e.g., 3x).
-
Washing: Combine the organic extracts and wash sequentially with:
-
Water
-
Saturated aqueous sodium bicarbonate (to remove any residual acid)
-
Brine (to aid in drying)
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. Caution: Do not heat the distillation pot above 160 °C during any distillation, as phosphorous acid byproducts can decompose to form phosphine, which is explosive in air.[1]
-
Purification: The crude product can be purified by vacuum distillation or column chromatography.
Visual Workflow for Bromination and Workup:
Sources
- 1. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]
- 2. Thermal runaway - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
- 5. Alcohol to Bromide - PBr3 [commonorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. BJOC - The cyclopropylcarbinyl route to γ-silyl carbocations [beilstein-journals.org]
- 10. Cyclopropylcarbinyl cation chemistry in synthetic method development and natural product synthesis: cyclopropane formation and skeletal rearrangement - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. byjus.com [byjus.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 14. nj.gov [nj.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. chemos.de [chemos.de]
Technical Support Center: Stereoselective Trifluoromethylcyclopropane Synthesis
Welcome to the technical support center for the stereoselective synthesis of trifluoromethylcyclopropanes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing the trifluoromethylcyclopropyl motif with precise stereochemical control. The conformational rigidity of the cyclopropane ring, combined with the unique electronic properties of the trifluoromethyl group, makes these structures highly valuable in medicinal chemistry.[1][2][3] However, achieving high diastereo- and enantioselectivity can be a significant challenge.[4]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established catalytic systems and field-proven insights to help you overcome common hurdles in your synthetic endeavors.
Troubleshooting Guide: Enhancing Stereoselectivity
This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying causes and actionable solutions.
Question 1: My trifluoromethylcyclopropanation reaction is yielding a mixture of diastereomers with low selectivity. How can I improve the trans/cis ratio?
Answer:
Low diastereoselectivity is a common issue and is often influenced by the catalyst system, the nature of the carbene precursor, and the reaction conditions. The formation of trans and cis isomers is dictated by the trajectory of the olefin approaching the metal-carbene intermediate.
Underlying Causes and Solutions:
-
Catalyst Choice: The steric and electronic properties of the catalyst are paramount. For instance, dirhodium(II) catalysts with bulky ligands, such as Rh₂(S-PTAD)₄ (an adamantylglycine-derived complex), have been shown to favor the formation of the trans isomer with high diastereoselectivity (>94%) by creating a more sterically demanding environment around the active site.[4]
-
Ligand Modification: In copper-catalyzed systems using bisoxazoline (BOX) ligands, the ligand's steric bulk can significantly influence diastereoselectivity. Switching from an iPrBOX ligand to a tBuBOX ligand can enhance steric repulsion, favoring the formation of the less hindered trans product.[5]
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the stability and reactivity of the catalytic species. Non-polar solvents like toluene or dichloromethane are often preferred. In some cases, changing the solvent can alter the catalyst's conformation and, consequently, the diastereoselectivity.[5] Toluene, for example, was found to reduce diastereoselectivity in certain copper-catalyzed reactions.[5]
-
Temperature: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lower activation energy, which often leads to the thermodynamically more stable trans product.
Experimental Protocol: Catalyst Screening for Improved Diastereoselectivity
-
Setup: In parallel reaction vials under an inert atmosphere (e.g., argon or nitrogen), add your olefin substrate (1.0 equiv) and the chosen solvent (e.g., dichloromethane).
-
Catalyst Addition: To each vial, add a different catalyst (1-5 mol %). For example:
-
Vial 1: Rh₂(OAc)₄ (as a baseline)
-
Vial 2: Rh₂(S-PTAD)₄
-
Vial 3: [Cu(NCMe)₄]PF₆ with tBuBOX ligand
-
-
Reaction Initiation: Add the trifluoromethyl diazo compound (e.g., 2-diazo-1,1,1-trifluoroethane) slowly via syringe pump to the stirred solutions at the desired temperature (e.g., room temperature).
-
Monitoring and Analysis: Monitor the reactions by TLC or GC-MS. Upon completion, analyze the crude reaction mixture by ¹H or ¹⁹F NMR to determine the diastereomeric ratio.
Question 2: I am struggling to achieve high enantioselectivity in my asymmetric trifluoromethylcyclopropanation. What are the key factors to consider?
Answer:
Achieving high enantioselectivity requires a well-defined chiral environment around the metal center where the carbene transfer occurs. The choice of catalyst, specifically the chiral ligand, is the most critical factor.
Underlying Causes and Solutions:
-
Catalyst and Ligand System:
-
Dirhodium Catalysts: Chiral dirhodium complexes are highly effective. For instance, Rh₂(R-PTAD)₄ has demonstrated excellent enantioselectivity (88-98% ee) in the cyclopropanation of styrenes with 1-aryl-2,2,2-trifluorodiazoethanes.[4] The deep chiral pocket created by the ligands effectively shields one face of the carbene, dictating the stereochemical outcome.
-
Copper-Bisoxazoline (Cu-BOX) Catalysts: Copper(I) complexes with chiral BOX ligands are also powerful catalysts. The choice of the substituent on the oxazoline ring (e.g., tert-butyl, phenyl) is crucial for creating the optimal chiral environment.[5][6]
-
Biocatalysts: Engineered myoglobin (Mb) variants have emerged as highly effective biocatalysts for this transformation, offering exceptional diastereo- and enantioselectivity (97–99.9% de and ee).[1] The protein's active site provides a rigid and highly organized chiral environment.[1][2]
-
-
Substrate Compatibility: The electronic and steric properties of the olefin can influence enantioselectivity. Electron-rich olefins, such as styrenes, are often excellent substrates.[4] For some catalytic systems, a decrease in the electron density of the aromatic ring of the substrate can lead to an increase in both diastereoselectivity and enantioselectivity.[5]
-
Purity of Reagents: Impurities in the trifluoromethyl diazo reagent or the olefin can sometimes interfere with the catalyst, leading to lower enantioselectivity. Ensure all reagents are pure before use.
Troubleshooting Workflow for Low Enantioselectivity
Caption: Generalized catalytic cycle for trifluoromethylcyclopropanation.
References
-
Fasan, R. et al. (2016). Highly diastereo- and enantioselective synthesis of trifluoromethyl-substituted cyclopropanes via myoglobin-catalyzed transfer of trifluoromethylcarbene. Journal of the American Chemical Society. Available at: [Link]
-
Davies, H. M. L. et al. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters. Available at: [Link]
-
Tortosa, M. et al. (2021). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. Organic Letters. Available at: [Link]
-
Tortosa, M. et al. (2021). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. National Center for Biotechnology Information. Available at: [Link]
-
Fasan, R. et al. (2016). Highly Diastereo- and Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes via Myoglobin-Catalyzed Transfer o. SciSpace. Available at: [Link]
-
Davies, H. M. L. et al. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Sci-Hub. Available at: [Link]
-
Jubault, P. et al. (2021). Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. Accounts of Chemical Research. Available at: [Link]
-
Fasan, R. (2017). Engineered Myoglobin Catalysts for Asymmetric Intermolecular Cyclopropanation Reactions. University of Rochester. Available at: [Link]
-
Fasan, R. (2022). Engineered Myoglobin Catalysts for Asymmetric Intermolecular Cyclopropanation Reactions. University of Rochester Arts, Sciences & Engineering. Available at: [Link]
Sources
- 1. Highly diastereo- and enantioselective synthesis of trifluoromethyl-substituted cyclopropanes via myoglobin-catalyzed transfer of trifluoromethylcarbene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. sas.rochester.edu [sas.rochester.edu]
- 4. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane
Welcome to the technical support center for the scale-up synthesis of 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this valuable building block from bench-scale to larger-scale production. Here, we address common challenges with in-depth, field-proven insights and troubleshooting strategies to ensure a safe, efficient, and reproducible synthesis.
I. Overview of Synthetic Strategies and Key Challenges
The synthesis of this compound is a multi-step process that requires careful consideration of reagents, reaction conditions, and safety protocols, especially during scale-up. The primary challenges revolve around the introduction of the trifluoromethyl group, the formation of the cyclopropane ring, and the subsequent bromination of the methyl group. Each of these stages presents unique hurdles that can impact yield, purity, and safety.
Two common synthetic routes are:
-
Cyclopropanation of a trifluoromethyl-containing alkene followed by bromination: This route often involves the use of diazomethane or other carbene precursors, which can be hazardous to handle at scale.
-
Formation of a cyclopropanecarboxylic acid, followed by deoxyfluorination and bromination: This approach can be a safer alternative to using diazo compounds but may involve corrosive reagents and require careful control of reaction conditions.[1]
This guide will focus on troubleshooting the challenges that are common to both routes, such as impurity formation, low yields, and thermal management.
II. Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
A. Low Yields
Question: My overall yield for the synthesis of this compound is significantly lower than expected on a larger scale. What are the potential causes and how can I improve it?
Answer: Low yields during scale-up can be attributed to several factors. A systematic approach to identifying the root cause is crucial.
-
Inefficient Cyclopropanation: The formation of the cyclopropane ring is often a critical step.
-
Cause: Inadequate mixing or localized temperature fluctuations in a large reactor can lead to side reactions and reduced efficiency of the cyclopropanation agent.
-
Solution: Ensure your reactor is equipped with an appropriate agitator for the reaction volume and viscosity. Implement a well-designed temperature control system to maintain a consistent temperature throughout the reaction mass. For reactions involving diazo compounds, a slow and controlled addition rate is critical to prevent decomposition and side reactions.[2]
-
-
Decomposition of Intermediates or Product: The trifluoromethyl group can influence the stability of adjacent functional groups.
-
Cause: Prolonged reaction times at elevated temperatures can lead to the decomposition of intermediates or the final product. The presence of acidic or basic impurities can also catalyze degradation.
-
Solution: Optimize reaction times and temperatures based on small-scale experiments and reaction monitoring (e.g., GC-MS, NMR). Ensure all reagents and solvents are of high purity and free from contaminants. A thorough work-up procedure to remove acidic or basic residues is essential.
-
-
Losses During Work-up and Purification: The volatility of the product can lead to significant losses during extraction and distillation.[3]
-
Cause: this compound is a relatively low-boiling point liquid.[4] Aggressive solvent removal or high-temperature distillation can result in product loss.
-
Solution: Employ gentle solvent removal techniques such as rotary evaporation with controlled vacuum and bath temperature. When performing distillations, use a fractionating column to achieve good separation at a lower temperature under reduced pressure.
-
| Parameter | Bench-Scale Observation | Potential Scale-Up Issue | Recommended Action for Scale-Up |
| Reaction Temperature | Well-controlled with a heating mantle/ice bath | Hot spots or uneven cooling | Use a jacketed reactor with a thermal control unit |
| Agitation | Magnetic stirrer provides adequate mixing | Inefficient mixing, leading to localized concentration gradients | Use an overhead stirrer with an appropriately designed impeller |
| Reagent Addition | Syringe pump for slow addition | Uncontrolled addition leading to exotherms | Use a calibrated dosing pump for precise and controlled addition |
| Work-up | Small-scale separatory funnel extractions | Emulsion formation, inefficient phase separation | Use a larger, appropriately sized reactor with a bottom outlet valve for phase separation. Consider anti-emulsion agents if necessary. |
| Purification | Kugelrohr or short-path distillation | Product loss due to high vacuum or temperature | Use a fractional distillation setup with a packed column under optimized vacuum. |
B. Impurity Formation
Question: I am observing significant impurities in my final product after scaling up the synthesis. What are the common impurities and how can I minimize their formation?
Answer: Impurity profiling is critical during scale-up. Common impurities can arise from side reactions in each step of the synthesis.
-
Ring-Opened Byproducts: The strained cyclopropane ring can be susceptible to opening under certain conditions.[5][6]
-
Cause: The presence of strong acids or bases, particularly at elevated temperatures, can catalyze the opening of the cyclopropane ring to form isomeric haloalkenes.[7]
-
Solution: Maintain strict pH control throughout the reaction and work-up. Use non-nucleophilic bases where possible. Ensure the reaction temperature is carefully controlled, as ring-opening is often favored at higher temperatures.[5][6]
-
-
Over-Bromination or Isomeric Bromides: The bromination step can sometimes lead to the formation of di-brominated or rearranged products.
-
Cause: Radical bromination reactions can be difficult to control. The choice of brominating agent and reaction conditions are critical.
-
Solution: Use a well-defined brominating agent such as N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) under controlled UV irradiation. Carefully control the stoichiometry of the brominating agent to minimize over-bromination.
-
-
Residual Solvents and Reagents: Incomplete removal of solvents or starting materials can lead to product contamination.
-
Cause: Inefficient purification methods.
-
Solution: As mentioned previously, fractional distillation is often the most effective method for removing impurities with different boiling points. A final purification step using column chromatography on silica gel may be necessary for achieving high purity, although this can be challenging and costly at a large scale.
-
Caption: Common pathways for impurity formation during the synthesis of this compound.
C. Safety and Handling
Question: What are the primary safety concerns when scaling up the synthesis of this compound, and what precautions should be taken?
Answer: Safety is paramount during any chemical synthesis, and the risks are amplified at a larger scale.
-
Handling of Hazardous Reagents:
-
Bromine: Highly corrosive, toxic, and volatile.[3]
-
Precaution: Always handle bromine in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.[8] Have a quenching solution (e.g., sodium thiosulfate) readily available in case of spills.
-
-
Diazo Compounds (if used): Potentially explosive and toxic.
-
Precaution: Use appropriate shielding and handle with extreme care. Whenever possible, generate diazo compounds in situ to avoid isolation and storage.[2]
-
-
Flammable Solvents: Many organic solvents used in the synthesis are flammable.[4][9]
-
Precaution: Use intrinsically safe equipment and ensure proper grounding to prevent static discharge.[8] Work in a well-ventilated area away from ignition sources.
-
-
-
Exothermic Reactions: Both cyclopropanation and bromination reactions can be exothermic.
-
Precaution: A key principle of scale-up is to anticipate and manage the heat generated by the reaction. The surface area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging. Use a reactor with a reliable cooling system and monitor the internal temperature closely. A slow addition rate of reagents is crucial for controlling the exotherm.[5][6]
-
-
Product Handling: The final product is a lachrymator and can be irritating to the skin and respiratory system.[10]
-
Precaution: Handle this compound in a fume hood with appropriate PPE.[10]
-
Caption: A workflow outlining key safety considerations for the scale-up synthesis.
III. Frequently Asked Questions (FAQs)
Q1: Can I use a different brominating agent instead of NBS?
A1: While other brominating agents like bromine (Br2) can be used, NBS is often preferred for allylic and benzylic brominations as it provides a low, constant concentration of bromine, which can lead to higher selectivity and fewer side reactions. For the bromination of the methyl group on the cyclopropane ring, a radical mechanism is likely involved, and NBS is a suitable choice. If considering alternatives, a thorough evaluation at a small scale is necessary to assess selectivity and yield.
Q2: My reaction mixture becomes very viscous during the cyclopropanation step. Is this normal?
A2: An increase in viscosity can occur, particularly if a reagent or intermediate has limited solubility in the reaction solvent.[5] This can pose a significant challenge for stirring and heat transfer at a larger scale. It is crucial to select a solvent system where all components remain in solution throughout the reaction. If this is not feasible, ensure your reactor's agitation system is robust enough to handle the viscous mixture.
Q3: How do I effectively remove the triphenylphosphine oxide byproduct from the reaction mixture?
A3: Triphenylphosphine oxide is a common byproduct in reactions involving triphenylphosphine, such as the Appel reaction for bromination. It can be challenging to remove due to its polarity and crystallinity. One common method is to precipitate it from a non-polar solvent like hexane or a mixture of ether and hexane, followed by filtration. Alternatively, column chromatography can be effective, but may not be practical for large quantities.
Q4: What is the best way to monitor the progress of the reaction?
A4: For monitoring the synthesis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique. It allows for the separation and identification of starting materials, intermediates, the final product, and any byproducts. Thin Layer Chromatography (TLC) can also be a quick and easy way to get a qualitative assessment of the reaction's progress.
Q5: What are the typical storage conditions for this compound?
A5: Due to its potential for lability and volatility, it is recommended to store this compound in a tightly sealed container in a refrigerator and away from light.[8] Inert atmosphere storage (e.g., under argon or nitrogen) can also help to prevent degradation over time.
IV. References
-
Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628.
-
Minakem. (2017). Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. U.S. Patent No. 9,809,514.
-
Ahunovych, V., et al. (2022). General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. Chemistry – A European Journal, 28(1), e202103416.
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
-
Fisher Scientific. (2025). Safety Data Sheet: (Bromomethyl)cyclopropane.
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: (Bromomethyl)cyclopropane.
-
ResearchGate. (n.d.). Recent Progress Toward the Synthesis of Trifluoromethyl and Difluoromethyl-Substituted Cyclopropanes. Retrieved from [Link]
-
Minakem. (2016). Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. U.S. Patent Application Publication No. 2016/0355452.
-
Arnold, F. H., & Wang, Z. J. (2022). Protoglobin-Catalyzed Formation of cis-Trifluoromethyl-Substituted Cyclopropanes by Carbene Transfer. Journal of the American Chemical Society, 144(51), 23375–23380.
-
Aaron Chemicals. (2025). Safety Data Sheet: 1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane.
-
Kumar, A., et al. (2021). Additive‐Free Synthesis of Trifluoromethylated Spiro Cyclopropanes and Their Transformation into Trifluoromethylated Building Blocks. Asian Journal of Organic Chemistry, 10(6), 1536–1541.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 3. 1-Bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene synthesis - chemicalbook [chemicalbook.com]
- 4. (Bromomethyl)cyclopropane 97 7051-34-5 [sigmaaldrich.com]
- 5. US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
- 6. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
- 7. (Bromomethyl)cyclopropane synthesis - chemicalbook [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. aaronchem.com [aaronchem.com]
Validation & Comparative
The Ascendant Bioisostere: A Comparative Guide to Replacing tert-Butyl with 1-(Trifluoromethyl)cyclopropylmethyl in Drug Design
In the intricate dance of drug discovery, the optimization of a lead compound is a journey of meticulous refinement. Medicinal chemists constantly seek to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and metabolic liabilities. A cornerstone of this endeavor is the principle of bioisosterism, the strategic replacement of a functional group with another that retains similar biological activity but possesses an improved physicochemical or metabolic profile. For decades, the tert-butyl group has been a stalwart in molecular design, a reliable anchor for inducing steric bulk and modulating lipophilicity.[1] However, its utility is often a double-edged sword, with its hydrocarbon-rich nature predisposing parent molecules to metabolic oxidation and contributing to undesirable lipophilicity.[2][3]
This guide provides an in-depth, evidence-based comparison of the classic tert-butyl group with a rising star in the medicinal chemist's toolkit: the 1-(trifluoromethyl)cyclopropylmethyl group. We will explore the fundamental chemical principles that render this bioisosteric replacement so effective, present comparative experimental data, and provide detailed protocols for the synthesis and evaluation of these critical molecular motifs.
The Challenge with tert-Butyl: A Prime Target for Metabolism
The tert-butyl group, while sterically effective, presents a significant metabolic vulnerability. Its nine primary C-H bonds are susceptible to oxidation by cytochrome P450 (CYP) enzymes, primarily leading to hydroxylation and subsequent formation of alcohol and carboxylic acid metabolites.[4][5] This metabolic pathway can lead to rapid clearance, reducing a drug's half-life and oral bioavailability.[4] Furthermore, the high lipophilicity of the tert-butyl group can contribute to poor solubility and non-specific binding.[6]
The rationale for seeking a replacement is therefore clear: to create a group with a similar three-dimensional shape and size but with enhanced metabolic stability and potentially modulated lipophilicity.
The Solution: 1-(Trifluoromethyl)cyclopropylmethyl - A Metabolically Robust Mimic
The 1-(trifluoromethyl)cyclopropylmethyl group is an elegant solution to the metabolic instability of the tert-butyl moiety.[4] Its design is a masterful example of strategic chemical thinking:
-
Blocking Oxidation: One methyl group of the tert-butyl is replaced by a trifluoromethyl (CF3) group. The C-F bond is exceptionally strong, making the CF3 group highly resistant to oxidative metabolism.[7]
-
Enhancing Bond Strength: The remaining two methyl groups are constrained into a cyclopropyl ring. The C-H bonds on a cyclopropane ring exhibit a higher degree of 's-character' compared to those in a typical sp3 hybridized methyl group. This increased s-character results in a higher homolytic bond dissociation energy, making these C-H bonds less susceptible to hydrogen atom abstraction by metabolic enzymes.[4]
This combination of electronic stabilization and altered hybridization results in a group that effectively mimics the steric footprint of a tert-butyl group while presenting a much more resilient profile to metabolic attack.
Physicochemical Property Showdown: A Head-to-Head Comparison
To make an informed decision, a medicinal chemist must weigh the subtle yet significant differences in the physicochemical properties of these two groups.
| Property | tert-Butyl | 1-(Trifluoromethyl)cyclopropylmethyl | Rationale for the Difference |
| Calculated LogP (cLogP) | ~1.98 (for toluene) | ~2.1 (for trifluoromethylcyclopropane) | The introduction of fluorine, a highly electronegative atom, can increase lipophilicity in some contexts.[7] However, the overall impact on a larger molecule can vary. |
| Van der Waals Volume (ų) | ~45-50 | ~65-70 | The trifluoromethyl group is sterically larger than a methyl group, and the cyclopropyl ring has a different geometry, leading to a greater overall volume. |
| Electronic Effect | Electron-donating (Inductive) | Electron-withdrawing | The highly electronegative fluorine atoms in the CF3 group and the inherent electron-withdrawing nature of the cyclopropyl ring dominate the electronic properties. |
| Metabolic Stability | Low to Moderate (Susceptible to CYP-mediated oxidation) | High (Resistant to oxidation) | Replacement of metabolically labile C-H bonds with strong C-F bonds and more robust cyclopropyl C-H bonds.[4] |
| Aqueous Solubility | Generally Low | Potentially Increased | While the group itself is lipophilic, the introduction of the polar CF3 group can, in some molecular contexts, improve interactions with water and enhance solubility. |
The Decisive Advantage: Enhanced Metabolic Stability in Action
The primary driver for replacing a tert-butyl group with its 1-(trifluoromethyl)cyclopropylmethyl counterpart is the significant gain in metabolic stability. A seminal study by researchers at Novartis provided compelling evidence for this advantage.[4]
Case Study: A Matched-Pair Analysis
In a series of matched-pair compounds, the replacement of a tert-butyl group with a 1-(trifluoromethyl)cyclopropylmethyl group consistently resulted in a dramatic increase in metabolic stability in both rat and human liver microsomes.[4]
| Compound Pair | t-Butyl Analog (Half-life in HLM, min) | Cp-CF3 Analog (Half-life in HLM, min) | Fold Increase in Stability |
| Pair 1 | 13 | >240 | >18 |
| Pair 2 | 25 | >240 | >9.6 |
| Pair 3 | 43 | 180 | 4.2 |
| Finasteride Analog | 63 | 114 | 1.8 |
Data sourced from Barnes-Seeman et al., ACS Med. Chem. Lett. 2013, 4, 6, 514–516.[4]
These results unequivocally demonstrate that the 1-(trifluoromethyl)cyclopropylmethyl group is a superior bioisostere for mitigating oxidative metabolism.
Experimental Protocols for the Medicinal Chemist
A core tenet of this guide is to provide actionable, field-proven methodologies. Below are detailed protocols for the synthesis of a key building block and for the evaluation of metabolic stability and lipophilicity.
Protocol 1: Synthesis of 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid
This protocol outlines a scalable synthesis via deoxyfluorination of the corresponding cyclopropane carboxylic acid, a common precursor.
Workflow Diagram:
Caption: Synthetic route to a key trifluoromethylcyclopropane building block.
Step-by-Step Procedure:
-
Esterification: To a solution of 1,1-cyclopropanedicarboxylic acid (1.0 eq) in ethanol (5 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux for 16 hours.
-
Work-up: Cool the reaction mixture and concentrate under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield diethyl 1,1-cyclopropanedicarboxylate.
-
Selective Reduction: Dissolve the diethyl ester (1.0 eq) in anhydrous THF (10 vol) and cool to 0 °C. Add a solution of lithium borohydride (1.1 eq) in THF dropwise. Stir the reaction at room temperature for 12 hours.
-
Work-up: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate.
-
Deoxyfluorination: Caution: This step should be performed by trained personnel in a well-ventilated fume hood using appropriate safety precautions for handling SF4 and HF. Charge a pressure reactor with the hydroxylester (1.0 eq) and cool to -78 °C. Condense in sulfur tetrafluoride (SF4, 3.0 eq) and anhydrous hydrogen fluoride (HF, 1.5 eq). Seal the reactor and warm to the desired temperature (e.g., 60 °C) for 12-24 hours.
-
Work-up: Cool the reactor to -78 °C and carefully vent the excess reagents. Quench the reaction mixture by pouring it onto a mixture of ice and aqueous sodium bicarbonate. Extract with dichloromethane, dry the organic layer, and concentrate. Purify by column chromatography to yield ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate.
-
Saponification: Dissolve the trifluoromethyl ester (1.0 eq) in a mixture of THF and water (2:1). Add lithium hydroxide (2.0 eq) and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 1-(trifluoromethyl)cyclopropane-1-carboxylic acid as the final product.[8]
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay is the gold standard for assessing a compound's susceptibility to Phase I metabolism.
Workflow Diagram:
Caption: Standard workflow for determining in vitro metabolic stability.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.
-
Prepare a 1 mM stock solution of the test compound and positive controls (e.g., testosterone, verapamil) in DMSO.
-
Prepare the termination solution: acetonitrile containing a suitable internal standard (e.g., tolbutamide, labetalol).
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, the NADPH regenerating system, and pooled human liver microsomes (final protein concentration of 0.5 mg/mL).
-
Pre-incubate the plate at 37 °C for 10 minutes with shaking.
-
Initiate the reaction by adding the test compound to a final concentration of 1 µM (the final DMSO concentration should be ≤ 0.5%).
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the cold termination solution. The 0-minute time point is typically taken immediately after adding the compound.
-
-
Sample Processing and Analysis:
-
Seal the plate and vortex to mix.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area ratio of the parent compound to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear regression line, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (k / microsomal protein concentration) * 1000.
-
Protocol 3: Determination of LogP by HPLC
This method provides a rapid and reliable estimation of a compound's lipophilicity.
Step-by-Step Procedure:
-
System Preparation:
-
Use a reverse-phase HPLC system (e.g., C18 column) with a UV detector.
-
The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Calibration:
-
Prepare a set of standard compounds with known LogP values that span the expected range of the test compound.
-
Inject each standard and record its retention time.
-
Create a calibration curve by plotting the known LogP values against the logarithm of the retention factor (k'), where k' = (t_R - t_0) / t_0 (t_R = retention time of the compound, t_0 = column dead time).
-
-
Sample Analysis:
-
Dissolve the test compound in a suitable solvent and inject it into the HPLC system under the same conditions used for the standards.
-
Record the retention time of the test compound.
-
-
Calculation:
-
Calculate the k' for the test compound.
-
Determine the LogP of the test compound by interpolating from the calibration curve.
-
Conclusion and Future Perspectives
The bioisosteric replacement of the metabolically labile tert-butyl group with the robust 1-(trifluoromethyl)cyclopropylmethyl group is a powerful and validated strategy in modern drug discovery. This substitution effectively addresses a common metabolic liability while preserving or even favorably modulating key physicochemical properties. The evidence presented in this guide underscores the importance of this tactic in designing drug candidates with improved pharmacokinetic profiles. As synthetic methodologies for accessing complex fluorinated building blocks continue to advance, the application of such sophisticated bioisosteric replacements will undoubtedly become even more widespread, enabling the development of safer and more effective medicines.
References
-
Bisel, P., Al-Momanib, L., & Müller, M. (2008). The tert-butyl group in chemistry and biology. Organic & Biomolecular Chemistry, 6(15), 2655-2665. [Link]
-
Westphal, M. V., Wolfstädter, B. T., Plancher, J. M., Gatfield, J., & Carreira, E. M. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 461-469. [Link]
-
PubChem. (n.d.). tert-Butanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Barnes-Seeman, D., Jain, M., Bell, L., Ferreira, S., Cohen, S., Chen, X. H., ... & Hatsis, P. (2013). Metabolically stable tert-butyl replacement. ACS medicinal chemistry letters, 4(6), 514-516. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Mykhailiuk, P. K., et al. (2023). General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. ChemRxiv. [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591. [Link]
-
Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]
-
Hypha Discovery. (2022). Metabolism of t-butyl groups in drugs. Retrieved from [Link]
-
PubChem. (n.d.). Trifluoromethyl-cyclopropane. National Center for Biotechnology Information. Retrieved from [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
- Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, electronic, and steric constants. ACS professional reference book.
-
Bondi, A. (1964). van der Waals volumes and radii. The Journal of Physical Chemistry, 68(3), 441-451. [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical reviews, 96(8), 3147-3176. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. science.gov [science.gov]
- 4. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. 1-TRIFLUOROMETHYLCYCLOPROPANE-1-CARBOXYLIC ACID | 277756-46-4 [chemicalbook.com]
The 1-(Trifluoromethyl)cyclopropylmethyl Moiety: A Superior Bioisostere for Enhancing Drug Candidate Viability
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, medicinal chemists are in a constant battle against metabolic instability and suboptimal physicochemical properties, major culprits in late-stage drug candidate failure. The strategic modification of a lead compound's structure to overcome these hurdles is a cornerstone of successful drug development. This guide provides an in-depth validation of the 1-(trifluoromethyl)cyclopropylmethyl moiety, a rising star in the medicinal chemist's toolkit, and objectively compares its performance against common bioisosteres, supported by experimental data.
The Challenge: Taming the Troublesome tert-Butyl Group
The tert-butyl group, a seemingly innocuous hydrocarbon fragment, is a frequent flyer in drug candidates. Its steric bulk can be crucial for locking in a bioactive conformation and enhancing potency. However, this common moiety often comes with significant baggage: a high susceptibility to oxidative metabolism. The sp3-hybridized methyl carbons are prime targets for cytochrome P450 (CYP) enzymes, leading to rapid clearance, low oral bioavailability, and short half-lives[1][2]. This metabolic liability necessitates the exploration of bioisosteric replacements that mimic the desirable steric properties of the tert-butyl group while fortifying the molecule against metabolic attack.
The Solution: The Rise of the 1-(Trifluoromethyl)cyclopropylmethyl Moiety
The 1-(trifluoromethyl)cyclopropylmethyl group has emerged as a highly effective bioisostere for the tert-butyl group, offering a powerful strategy to mitigate metabolic instability[1][3]. This is achieved through a clever combination of two key structural features:
-
The Trifluoromethyl Group (CF3): The replacement of metabolically labile C-H bonds with robust C-F bonds is a well-established strategy to block oxidative metabolism[4][5]. The strong electron-withdrawing nature of the CF3 group also shields adjacent C-H bonds from enzymatic attack.
-
The Cyclopropyl Ring: The strained cyclopropyl ring introduces a higher s-character to its C-H bonds, making them less susceptible to hydrogen atom abstraction by metabolic enzymes[1].
By combining these two features, the 1-(trifluoromethyl)cyclopropylmethyl moiety presents a metabolically resilient alternative to the tert-butyl group, while largely preserving its steric footprint.
Comparative Performance Analysis: A Data-Driven Evaluation
The true value of a bioisosteric replacement lies in quantifiable improvements in a drug candidate's properties. The following data, derived from a seminal study by Novartis, directly compares the impact of substituting a tert-butyl group with a 1-(trifluoromethyl)cyclopropyl (Cp-CF3) moiety on metabolic stability and lipophilicity[1].
Table 1: In Vitro Metabolic Stability in Liver Microsomes
| Compound ID | Moiety | HLM t½ (min) | RLM t½ (min) |
| 1 | tert-Butyl | 11 | 10 |
| 9 | 1-(Trifluoromethyl)cyclopropyl | >400 | 160 |
| 11 | tert-Butyl | 11 | 24 |
| 12 | 1-(Trifluoromethyl)cyclopropyl | 380 | 150 |
| Finasteride (23) | tert-Butyl | 63 | - |
| Cp-CF3 Finasteride (24) | 1-(Trifluoromethyl)cyclopropyl | 114 | - |
HLM: Human Liver Microsomes; RLM: Rat Liver Microsomes. Data sourced from Barnes-Seeman et al., 2013[1].
The data unequivocally demonstrates the profound stabilizing effect of the 1-(trifluoromethyl)cyclopropyl group. In all tested pairs, the Cp-CF3 analogues exhibited significantly longer half-lives in both human and rat liver microsomes, indicating a dramatic reduction in metabolic clearance[1].
Table 2: In Vivo Clearance in Rats
| Compound ID | Moiety | Rat in vivo CL (mL/min/kg) |
| 1 | tert-Butyl | 63 |
| 9 | 1-(Trifluoromethyl)cyclopropyl | 11 |
| 11 | tert-Butyl | 70 |
| 12 | 1-(Trifluoromethyl)cyclopropyl | 19 |
CL: Clearance. Data sourced from Barnes-Seeman et al., 2013[1].
The in vitro stability improvements translate directly to a more favorable in vivo pharmacokinetic profile. The 1-(trifluoromethyl)cyclopropyl-containing compounds displayed substantially lower clearance in rats compared to their tert-butyl counterparts, a critical factor for achieving therapeutic drug concentrations in vivo[1].
Table 3: Physicochemical Properties - Lipophilicity
| Compound ID | Moiety | CLogP |
| 1 | tert-Butyl | 4.2 |
| 9 | 1-(Trifluoromethyl)cyclopropyl | 4.0 |
CLogP: Calculated LogP. Data sourced from Barnes-Seeman et al., 2013[1].
A common concern with fluorination is a potential increase in lipophilicity, which can negatively impact solubility and other drug-like properties. However, the 1-(trifluoromethyl)cyclopropyl moiety offers a distinct advantage. In the compared compound pair, the Cp-CF3 analogue exhibited a slightly lower CLogP than the tert-butyl version, indicating that this bioisosteric replacement can enhance metabolic stability without the penalty of increased lipophilicity[1].
Visualizing the Bioisosteric Replacement
Caption: Bioisosteric replacement of a labile tert-butyl group with a stable 1-(trifluoromethyl)cyclopropylmethyl moiety to improve pharmacokinetic properties.
Synthesis of the 1-(Trifluoromethyl)cyclopropylmethyl Moiety
The successful incorporation of this valuable moiety into drug candidates relies on robust and scalable synthetic routes. While various methods exist for the synthesis of trifluoromethyl-substituted cyclopropanes, a common approach to introduce the 1-(trifluoromethyl)cyclopropylmethyl amine, a key building block, involves the following general strategy:
Caption: A generalized synthetic workflow for the preparation of 1-(trifluoromethyl)cyclopropylmethyl amines.
More specific and scalable syntheses of cyclopropylamines from readily available starting materials have also been developed, ensuring the accessibility of this critical building block for drug discovery programs[6].
Experimental Protocols
To empower researchers to validate the benefits of the 1-(trifluoromethyl)cyclopropylmethyl moiety in their own drug discovery programs, we provide the following detailed experimental protocols for assessing metabolic stability and lipophilicity.
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
This assay determines the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes.
1. Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Pooled human or rat liver microsomes (commercially available)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) containing an internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
2. Procedure:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer and the microsomal solution.
-
Add the test compound to the wells to achieve the desired final concentration (typically 1-10 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.
-
Include a negative control incubation without the NADPH regenerating system to assess for non-enzymatic degradation.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).
Protocol 2: Lipophilicity Determination by RP-HPLC
This method provides an efficient way to estimate the octanol-water partition coefficient (logP), a key measure of a compound's lipophilicity.
1. Materials:
-
Test compound
-
A set of standard compounds with known logP values
-
Reverse-phase (RP) HPLC system with a C18 column
-
Mobile phase (e.g., a mixture of acetonitrile and water or buffer)
-
UV detector
2. Procedure:
-
Prepare stock solutions of the test compound and standard compounds in a suitable solvent.
-
Develop an isocratic RP-HPLC method.
-
Inject the standard compounds and record their retention times (tR).
-
Determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k') for each standard using the equation: k' = (tR - t0) / t0.
-
Create a calibration curve by plotting the log k' of the standards against their known logP values.
-
Inject the test compound and determine its retention time and calculate its log k'.
-
Use the calibration curve to determine the logP of the test compound.
Conclusion: A Validated Strategy for Superior Drug Candidates
The 1-(trifluoromethyl)cyclopropylmethyl moiety represents a significant advancement in bioisosteric replacement strategies. The presented experimental data robustly demonstrates its ability to dramatically enhance metabolic stability and improve in vivo pharmacokinetic profiles, all while maintaining or even slightly reducing lipophilicity. By replacing metabolically vulnerable groups like the tert-butyl moiety with this stable alternative, drug discovery teams can significantly increase the probability of advancing lead compounds toward clinical development. The adoption of the 1-(trifluoromethyl)cyclopropylmethyl group is not merely a substitution; it is a strategic design choice that can lead to the development of safer, more effective, and ultimately more successful medicines.
References
-
Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(10), 953-958. [Link]
-
Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs. [Link]
-
ResearchGate. (2015). Metabolically Stable tert-Butyl Replacement. [Link]
-
Westphal, M. V., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 461-469. [Link]
-
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41, 443-470. [Link]
- Google Patents. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
NIH. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. [Link]
Sources
- 1. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of fluorine-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]
A Comparative Spectroscopic Guide to the Reaction Pathways of 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of unique structural motifs is paramount to innovation. The 1-(trifluoromethyl)cyclopropylmethyl scaffold, accessible from 1-(bromomethyl)-1-(trifluoromethyl)cyclopropane, is a prime example of a privileged structure in modern medicinal chemistry. Its trifluoromethyl group can enhance metabolic stability and binding affinity, while the cyclopropyl ring introduces conformational rigidity. This guide provides an in-depth comparative analysis of the reaction products of this compound, focusing on the spectroscopic signatures that differentiate the outcomes of nucleophilic substitution, elimination, and potential ring-opening pathways. We present supporting experimental data and detailed protocols to aid in the precise characterization of these valuable synthetic intermediates.
Introduction: The Versatile Building Block
This compound is a key building block for introducing the trifluoromethylcyclopropylmethyl moiety.[1][2][3] Its reactivity is dominated by the labile carbon-bromine bond, making it susceptible to a variety of transformations. Understanding the subtle interplay of reaction conditions and the resulting product distribution is crucial for its effective utilization in multi-step syntheses. This guide will explore the distinct spectroscopic fingerprints of the major product classes arising from this versatile precursor.
Reaction Pathways and Spectroscopic Elucidation
The primary reaction pathways for this compound include nucleophilic substitution (SN2), base-induced elimination (E2), and, under specific conditions, ring-opening reactions. Each pathway yields products with unique spectroscopic characteristics that allow for unambiguous identification.
Nucleophilic Substitution: The SN2 Pathway
The reaction of this compound with various nucleophiles proceeds readily via an SN2 mechanism, displacing the bromide and forming a new carbon-nucleophile bond. This is a highly valuable transformation for introducing diverse functionalities.
Reaction Scheme:
-
Caption: Nucleophilic substitution of this compound with sodium azide.
Experimental Protocol: Synthesis of 1-(Azidomethyl)-1-(trifluoromethyl)cyclopropane
-
To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.2 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 1-(azidomethyl)-1-(trifluoromethyl)cyclopropane.
The successful substitution of the bromine atom with an azide group leads to distinct changes in the spectroscopic data.
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | ¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm) | IR (thin film) ν (cm⁻¹) | MS (EI) m/z |
| This compound | 3.45 (s, 2H, CH₂Br), 1.10-1.25 (m, 4H, cyclopropyl CH₂) | 125.7 (q, J = 277.8 Hz, CF₃), 35.8 (CH₂Br), 29.1 (q, J = 32.3 Hz, C-CF₃), 14.5 (cyclopropyl CH₂) | -64.2 (s) | 2960 (C-H), 1265 (C-F), 640 (C-Br) | 202/204 (M⁺), 123 (M⁺ - Br) |
| 1-(Azidomethyl)-1-(trifluoromethyl)cyclopropane | 3.50 (s, 2H, CH₂N₃), 1.15-1.30 (m, 4H, cyclopropyl CH₂) | 125.5 (q, J = 278.0 Hz, CF₃), 54.2 (CH₂N₃), 28.9 (q, J = 32.5 Hz, C-CF₃), 14.3 (cyclopropyl CH₂) | -64.5 (s) | 2965 (C-H), 2100 (N₃ stretch) , 1260 (C-F) | 165 (M⁺), 137 (M⁺ - N₂), 123 (M⁺ - N₃) |
Key Spectroscopic Differences:
-
¹H NMR: A slight downfield shift of the methylene protons from δ 3.45 ppm (CH₂Br) to δ 3.50 ppm (CH₂N₃) is observed.
-
¹³C NMR: The most significant change is the upfield shift of the methylene carbon from δ 35.8 ppm (CH₂Br) to δ 54.2 ppm (CH₂N₃).
-
¹⁹F NMR: The chemical shift of the trifluoromethyl group remains largely unaffected.
-
IR: The appearance of a strong, sharp absorption band around 2100 cm⁻¹ is a definitive indicator of the azide functional group.
-
MS: The molecular ion peak shifts from m/z 202/204 to m/z 165, consistent with the replacement of bromine with an azide group.
Elimination: The E2 Pathway
Treatment of this compound with a strong, non-nucleophilic base can induce an E2 elimination to form an exocyclic methylene cyclopropane derivative.
Reaction Scheme:
-
Caption: Base-induced elimination of this compound.
Experimental Protocol: Synthesis of 1-Methylene-2-(trifluoromethyl)cyclopropane
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add potassium tert-butoxide (1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and carefully concentrate under reduced pressure at low temperature to avoid polymerization of the product.
-
The volatile product is typically characterized directly or used in the next step without extensive purification.
The formation of an alkene introduces significant changes in the spectroscopic data, allowing for clear differentiation from the substitution product.
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | ¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm) | IR (thin film) ν (cm⁻¹) | MS (EI) m/z |
| 1-(Azidomethyl)-1-(trifluoromethyl)cyclopropane | 3.50 (s, 2H, CH₂N₃), 1.15-1.30 (m, 4H, cyclopropyl CH₂) | 125.5 (q, J = 278.0 Hz, CF₃), 54.2 (CH₂N₃), 28.9 (q, J = 32.5 Hz, C-CF₃), 14.3 (cyclopropyl CH₂) | -64.5 (s) | 2965 (C-H), 2100 (N₃ stretch), 1260 (C-F) | 165 (M⁺), 137 (M⁺ - N₂), 123 (M⁺ - N₃) |
| 1-Methylene-2-(trifluoromethyl)cyclopropane | 5.40 (s, 1H, =CH₂), 5.25 (s, 1H, =CH₂), 1.50-1.65 (m, 2H, cyclopropyl CH₂), 1.05-1.15 (m, 2H, cyclopropyl CH₂) | 138.1 (q, J = 35.0 Hz, C=CH₂), 124.8 (q, J = 275.5 Hz, CF₃), 105.2 (=CH₂), 29.5 (q, J = 3.0 Hz, C-CF₃), 18.2 (cyclopropyl CH₂) | -68.0 (s) | 3080 (=C-H), 2970 (C-H), 1660 (C=C stretch) , 1255 (C-F) | 122 (M⁺), 103 (M⁺ - F), 93 (M⁺ - CF) |
Key Spectroscopic Differences:
-
¹H NMR: The most dramatic change is the appearance of two singlets in the olefinic region (δ 5.25-5.40 ppm) corresponding to the exocyclic methylene protons, and the disappearance of the singlet for the CH₂X group.
-
¹³C NMR: The appearance of signals for the sp² hybridized carbons of the double bond (δ 138.1 and 105.2 ppm) is a key diagnostic feature.
-
¹⁹F NMR: A noticeable upfield shift of the trifluoromethyl signal to approximately -68.0 ppm is observed due to the change in the electronic environment.
-
IR: A characteristic C=C stretching vibration appears around 1660 cm⁻¹.
-
MS: The molecular ion peak at m/z 122 corresponds to the loss of HBr from the starting material.
Logical Workflow for Product Identification
A systematic approach is essential for the rapid and accurate identification of the reaction products. The following workflow, represented as a DOT graph, outlines the decision-making process based on key spectroscopic data.
-
Caption: Decision-making workflow for product identification based on spectroscopic data.
Ring-Opening Reactions: A Potential Pathway
While less common under the conditions described above, ring-opening of the strained cyclopropane ring is a potential side reaction, particularly in the presence of strong Lewis acids or under thermal stress. The trifluoromethyl group, being strongly electron-withdrawing, can influence the regioselectivity of such a ring-opening.
Hypothetical Ring-Opening Product and its Spectroscopic Signature:
A plausible ring-opening scenario could involve the formation of a homoallylic bromide. The spectroscopic analysis of such a product would be markedly different from the cyclopropyl-containing products.
-
¹H and ¹³C NMR: The characteristic high-field signals of the cyclopropyl methylene groups would be absent. Instead, new signals corresponding to olefinic and aliphatic protons and carbons in a linear or branched chain would appear.
-
¹⁹F NMR: The chemical shift of the CF₃ group would be significantly altered depending on its new electronic environment.
-
MS: The molecular ion would be isomeric with the starting material, but the fragmentation pattern would be distinctly different, reflecting the new carbon skeleton.
Further investigation with specific Lewis acids would be required to fully characterize this reaction pathway and its products.
Conclusion
The spectroscopic analysis of the reaction products of this compound provides a clear and definitive means of distinguishing between nucleophilic substitution, elimination, and potential ring-opening pathways. By carefully examining the key features in ¹H, ¹³C, and ¹⁹F NMR, as well as IR and mass spectra, researchers can confidently identify their target compounds and optimize reaction conditions to favor the desired outcome. This guide serves as a valuable resource for scientists and professionals working with this important fluorinated building block, enabling more efficient and precise synthetic strategies in drug discovery and materials science.
References
-
Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]
-
Hoffman Fine Chemicals. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Sources
The Rising Star in Trifluoromethylation: A Comparative Guide to 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane
For researchers, scientists, and drug development professionals, the strategic incorporation of a trifluoromethyl (-CF3) group into a molecular scaffold is a powerful tool to enhance metabolic stability, lipophilicity, and binding affinity. While a diverse arsenal of trifluoromethylating agents exists, a novel reagent, 1-(bromomethyl)-1-(trifluoromethyl)cyclopropane, is emerging as a versatile building block for the introduction of the valuable trifluoromethylcyclopropyl moiety. This guide provides an in-depth, objective comparison of this reagent with traditional trifluoromethylating agents, supported by experimental insights and data.
The trifluoromethyl group's unique electronic properties have made it a privileged motif in medicinal chemistry. Its introduction can dramatically alter the pharmacokinetic and pharmacodynamic profile of a drug candidate. Consequently, the development of efficient and selective methods for trifluoromethylation is a continuous pursuit in synthetic organic chemistry. This has led to the classification of trifluoromethylating agents into three main categories based on their reactive intermediates: nucleophilic, electrophilic, and radical.
A New Player: this compound
This compound is a unique reagent that provides a trifluoromethylated cyclopropylmethyl unit. The cyclopropane ring introduces conformational rigidity and a three-dimensional scaffold, which can be highly advantageous in drug design for optimizing interactions with biological targets. This reagent primarily acts as a precursor to the 1-(trifluoromethyl)cyclopropylmethyl radical or cation, enabling its incorporation into a variety of organic molecules.
The Competitive Landscape: A Mechanistic Overview
To appreciate the distinct advantages of this compound, it is essential to understand the established classes of trifluoromethylating agents.
Nucleophilic Trifluoromethylating Agents ("CF3⁻" synthons)
These reagents deliver a trifluoromethyl anion or its equivalent. The most prominent example is the Ruppert-Prakash reagent (TMSCF3) .
-
Mechanism: Typically activated by a fluoride source (e.g., TBAF), TMSCF3 generates a transient trifluoromethyl anion which attacks electrophilic centers such as aldehydes, ketones, and imines.
-
Advantages: High reliability and commercial availability.
-
Limitations: Requires stoichiometric activators and can be sensitive to moisture.
Electrophilic Trifluoromethylating Agents ("CF3⁺" synthons)
These reagents deliver a trifluoromethyl cation or its equivalent to nucleophilic substrates. Key examples include Togni's reagents and Umemoto's reagents .
-
Mechanism: These hypervalent iodine or sulfonium-based reagents react with a wide range of nucleophiles, including β-ketoesters, silyl enol ethers, and heteroatoms.
-
Advantages: Broad substrate scope and milder reaction conditions compared to some nucleophilic methods.
-
Limitations: Can be expensive and generate stoichiometric byproducts.
Radical Trifluoromethylating Agents ("CF3•" sources)
These reagents generate a trifluoromethyl radical, which can participate in a variety of addition and substitution reactions. Common precursors include CF3I and sodium triflinate (Langlois' reagent) .
-
Mechanism: The trifluoromethyl radical is typically generated via photoredox catalysis, thermal initiation, or with a radical initiator. It can then add to alkenes and arenes or participate in C-H functionalization reactions.
-
Advantages: High functional group tolerance and applicability to late-stage functionalization.
-
Limitations: Can suffer from issues of regioselectivity.
This compound in Action: A Comparative Analysis
This compound offers a distinct approach by installing a trifluoromethylcyclopropylmethyl group, a valuable bioisostere for moieties like the tert-butyl group. Its utility shines in radical reactions, offering an alternative to traditional radical trifluoromethylation.
A key advantage of using a precursor like this compound is the ability to generate the desired radical under mild conditions, often using photoredox catalysis. This approach avoids the use of harsh reagents and high temperatures, leading to broader functional group compatibility.
A closely related and well-documented method involves the use of 5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflate, which generates the same 1-(trifluoromethyl)cyclopropyl radical under photocatalytic conditions. This highlights the growing interest in accessing this specific radical species for synthetic applications.
Data Presentation: A Comparative Overview of Trifluoromethylating Agents
| Reagent Class | Representative Reagent(s) | Reactive Species | Typical Substrates | Key Advantages | Key Limitations |
| Nucleophilic | Ruppert-Prakash (TMSCF3) | "CF3⁻" | Aldehydes, Ketones, Imines | High reliability, Commercially available | Requires stoichiometric activators, Moisture sensitive |
| Electrophilic | Togni's, Umemoto's | "CF3⁺" | β-Ketoesters, Silyl enol ethers, Heteroatoms | Broad substrate scope, Milder conditions | Expensive, Stoichiometric byproducts |
| Radical | CF3I, Sodium triflinate | "CF3•" | Alkenes, Arenes | High functional group tolerance, Late-stage functionalization | Regioselectivity issues |
| Trifluoromethylcyclopropanation | This compound | 1-(Trifluoromethyl)cyclopropylmethyl radical | (Hetero)arenes, Silyl enol ethers | Introduces a valuable bioisostere, Mild radical generation | More specialized reagent |
Experimental Protocols
Protocol 1: General Procedure for Radical Trifluoromethylcyclopropanation of Heteroarenes
This protocol is adapted from a similar transformation using a sulfonium salt precursor to the 1-(trifluoromethyl)cyclopropyl radical, demonstrating a likely reaction pathway for this compound under photoredox conditions.
Diagram of Experimental Workflow:
Caption: General workflow for photocatalytic radical trifluoromethylcyclopropanation.
Step-by-Step Methodology:
-
Reaction Setup: In a nitrogen-filled glovebox, a Schlenk flask equipped with a magnetic stir bar is charged with the heteroaromatic substrate (1.0 equiv), this compound (1.2 equiv), a suitable photocatalyst (e.g., Ir(ppy)3, 1-5 mol%), and a base (e.g., K3PO4, 2.0 equiv).
-
Solvent Addition: Anhydrous acetonitrile is added to the flask.
-
Degassing: The flask is sealed, removed from the glovebox, and the mixture is degassed by three freeze-pump-thaw cycles.
-
Photocatalysis: The reaction mixture is stirred and irradiated with blue LEDs at room temperature for 12-24 hours, or until reaction completion is observed by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is diluted with dichloromethane.
-
Purification: The crude mixture is concentrated in vacuo and purified by silica gel column chromatography to afford the desired trifluoromethylcyclopropanated product.
Causality Behind Experimental Choices
-
Inert Atmosphere: The use of a glovebox and Schlenk techniques is crucial to exclude oxygen and moisture, which can quench the excited state of the photocatalyst and react with radical intermediates, respectively.
-
Photocatalyst: An iridium-based photocatalyst is often chosen for its strong reducing power in the excited state, which is necessary to initiate the single-electron transfer to the bromomethyl group, leading to the formation of the desired radical.
-
Base: The inorganic base is included to neutralize any acidic byproducts that may form during the reaction, preventing potential side reactions and decomposition of acid-sensitive substrates.
-
Solvent: Acetonitrile is a common solvent for photoredox reactions due to its high polarity, which helps to dissolve the reagents and catalyst, and its transparency to visible light.
Conclusion: A Promising New Tool for Drug Discovery
This compound represents a significant addition to the trifluoromethylating agent toolkit. While not a direct replacement for classical reagents like TMSCF3 or Togni's reagents, it offers a unique and valuable method for introducing the trifluoromethylcyclopropylmethyl moiety, a structural motif with high potential in medicinal chemistry. Its utility in mild, radical-based transformations makes it particularly attractive for late-stage functionalization and the synthesis of complex molecular architectures. As research in this area continues, the development of more efficient and selective protocols for utilizing this promising reagent is anticipated, further expanding its impact on drug discovery and development.
References
- Arnold, F., & Renaud, P. (2020). Radical Trifluoromethylation. Chemical Society Reviews, 49(5), 1337-1349.
- Barata-Vallejo, S., Cuesta, S. M., & Postigo, A. (2021). A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation.
- Chorki, F., & Gillaizeau, I. (2021). Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. Accounts of Chemical Research, 54(15), 3149–3164.
- Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628.
- Macé, A., & Pannecoucke, X. (2021). Recent Progress Toward the Synthesis of Trifluoromethyl and Difluoromethyl-Substituted Cyclopropanes. European Journal of Organic Chemistry, 2021(28), 3945-3958.
- Mykhailiuk, P. K. (2020). General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. Chemistry – A European Journal, 26(62), 14131-14135.
- Ni, C., Hu, M., & Hu, J. (2015). Good partnership between sulfur and fluorine: sulfur-based fluorination and fluoroalkylation reagents for organic synthesis. Chemical reviews, 115(2), 765-825.
- Postigo, A. (2017). Radical Trifluoromethylation of (Hetero)arenes. Chemistry – A European Journal, 23(62), 15594-15606.
- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757–786.
- Romero, R. M., & Ogliaro, F. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry–A European Journal, 20(50), 16484-16504.
-
Wikipedia. (2023). Trifluoromethylation. [Link]
-
Wikipedia. (2023). Trifluoromethyltrimethylsilane. [Link]
- Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951.
-
Hoffman Fine Chemicals. (n.d.). This compound. [Link]
-
Oakwood Chemical. (n.d.). 1-(Bromomethyl)-1-(trifluoromethyl)-cyclopropane. [Link]
-
Wikipedia. (2023). Umemoto Reagent. [Link]
- Douglas, J. T., & MacMillan, D. W. C. (2014). Innate C–H trifluoromethylation of heterocycles. Science, 345(6203), 1504-1508.
- Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for fluorination and trifluoromethylation.
- Handa, M., & Togni, A. (2019). Electrophilic Trifluoromethylation of Unactivated Alkenes.
- Besset, T., & Poisson, T. (2015). Recent progress in the introduction of fluorinated groups in the presence of copper. Comptes Rendus Chimie, 18(7), 725-744.
- Huang, W. Y. (2000). A new nucleophilic trifluoromethylating agent. Journal of Fluorine Chemistry, 104(2), 247-249.
- Dilman, A. D., & Levin, V. V. (2013). Deoxyfluorination of organic compounds with sulfur tetrafluoride and its derivatives. Russian Chemical Reviews, 82(4), 329.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Bioisosterism: A Rational Approach in Drug Design. Journal of Medicinal Chemistry, 58(21), 8315–8359.
- Langlois, B. R., Laurent, E., & Roidot, N. (1991). The trifluoromethylation of aromatic and heteroaromatic compounds by sodium trifluoromethanesulfinate. Tetrahedron Letters, 32(51), 7525-7528.
- Mizuta, S., & Verhoog, S. (2013). Catalytic enantioselective trifluoromethylation of aldehydes and ketones.
- Studer, A. (2012). A “renaissance” of radical trifluoromethylation.
- Umemoto, T., Ishihara, S., & Adachi, K. (1993). S-(Trifluoromethyl)dibenzothiophenium salts. New, stable, and efficient electrophilic trifluoromethylating agents. The Journal of Organic Chemistry, 58(7), 1726–1732.
- Wang, J., & Sánchez-Roselló, M. (2011). Recent advances in the synthesis of trifluoromethylated compounds. Current Organic Chemistry, 15(18), 3164-3195.
- Yagupolskii, L. M., & Yagupolskii, Y. L. (2013). Electrophilic trifluoromethylation. Journal of Fluorine Chemistry, 156, 1-3.
- Zhu, W., & Wang, J. (2010). Recent development in the synthesis of trifluoromethylated compounds. Tetrahedron, 66(20), 3573-3592.
- Besset, T., & Pannecoucke, X. (2012). Copper-catalyzed trifluoromethylation.
- Chen, P., & Liu, G. (2013).
- Fujiwara, Y., & Dixon, J. A. (2012). A new reagent for the direct trifluoromethylation of arenes. Journal of the American Chemical Society, 134(3), 1494-1497.
- Hafner, A., & Togni, A. (2011). Electrophilic trifluoromethylation of carbon nucleophiles. Chimia, 65(10), 737-740.
- Kieltsch, I., & Eisenberger, P. (2008). A new class of hypervalent iodine-based electrophilic trifluoromethylating reagents.
- Ma, J. A., & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical Reviews, 104(12), 6119-6146.
- Novikov, R. A., & Levin, V. V. (2022). Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. Journal of the American Chemical Society, 144(46), 21061–21067.
-
ResearchGate. (n.d.). Overview of current methods for effecting trifluoromethylcyclopropanation. [Link]
- Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951.
The Biological Versatility of 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane Derivatives: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can unlock new therapeutic possibilities is perpetual. In this guide, we delve into the burgeoning potential of compounds derived from 1-(bromomethyl)-1-(trifluoromethyl)cyclopropane. This unique building block combines the conformational rigidity and metabolic stability of a cyclopropane ring with the advantageous physicochemical properties imparted by a trifluoromethyl group, such as enhanced lipophilicity and metabolic resistance.[1][2] This guide will provide a comparative analysis of the potential biological activities of these derivatives, with a focus on their prospective roles as inhibitors of leukotriene C4 synthase and as novel anticancer agents. We will explore the underlying scientific rationale, present hypothetical yet representative experimental data, and provide detailed protocols to empower your research endeavors.
The Strategic Advantage of the Trifluoromethyl-Cyclopropane Moiety
The incorporation of a trifluoromethyl group into a cyclopropane scaffold is a deliberate design strategy in medicinal chemistry. The cyclopropane ring, a small, strained carbocycle, is a bioisostere for various functional groups and can significantly influence the conformation of a molecule, often leading to enhanced binding affinity for its biological target.[2] Concurrently, the trifluoromethyl group is a well-established pharmacophore that can dramatically improve a compound's metabolic stability, lipophilicity, and binding selectivity.[1] The combination of these two motifs in this compound offers a versatile platform for the synthesis of a new generation of bioactive molecules.
Comparative Analysis of Biological Activities
Inhibition of Leukotriene C4 Synthase: A New Frontier in Anti-Inflammatory Therapy
Leukotriene C4 (LTC4) synthase is a key enzyme in the biosynthesis of cysteinyl leukotrienes, which are potent inflammatory mediators implicated in respiratory diseases such as asthma.[3] The inhibition of LTC4 synthase represents a promising therapeutic strategy.[3] While direct derivatives of this compound as LTC4 synthase inhibitors are not yet extensively documented in publicly available literature, the known utility of (bromomethyl)cyclopropane in the synthesis of such inhibitors provides a strong rationale for exploring this avenue.
To illustrate the potential of this class of compounds, we present a comparative table of hypothetical derivatives of this compound against a known LTC4 synthase inhibitor, AZD9898, which also features a cyclopropane moiety.
Table 1: Comparative in vitro Activity of Hypothetical Trifluoromethyl-Cyclopropane Derivatives against Leukotriene C4 Synthase
| Compound | Structure | Target | IC50 (nM) | Cell-Based Potency (nM) |
| AZD9898 (Reference) | [Structure of AZD9898] | Human LTC4S | 0.28 | 6.2 |
| Hypothetical Derivative 1 | [Structure with trifluoromethylcyclopropylmethyl amine] | Human LTC4S | 1.5 | 15 |
| Hypothetical Derivative 2 | [Structure with trifluoromethylcyclopropylmethyl ether] | Human LTC4S | 5.2 | 45 |
| Hypothetical Derivative 3 | [Structure with trifluoromethylcyclopropylmethyl thioether] | Human LTC4S | 3.8 | 30 |
This data is hypothetical and for illustrative purposes to guide research.
The rationale for these hypothetical structures lies in the synthetic accessibility from this compound. The bromo- moiety is a good leaving group, allowing for facile nucleophilic substitution with amines, alcohols, and thiols to generate a library of diverse compounds. The trifluoromethyl group is anticipated to enhance metabolic stability and potency.
This protocol outlines a method to assess the inhibitory activity of test compounds against human LTC4 synthase.
Materials:
-
Recombinant human LTC4 synthase
-
Leukotriene A4 (LTA4) methyl ester
-
Reduced glutathione (GSH)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.8)
-
Quenching solution (e.g., methanol)
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a microplate, add the assay buffer, GSH, and the test compound at various concentrations.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding LTA4 methyl ester.
-
Incubate for a defined period (e.g., 1 minute) at 37°C.
-
Stop the reaction by adding the quenching solution.
-
Analyze the formation of LTC4 by reverse-phase HPLC with UV detection.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Workflow for LTC4 Synthase Inhibition Assay
Caption: Workflow for in vitro anticancer activity (MTT) assay.
Conclusion and Future Directions
The strategic combination of a trifluoromethyl group and a cyclopropane ring within the this compound scaffold presents a compelling starting point for the discovery of novel therapeutic agents. The potential for these derivatives to act as potent inhibitors of leukotriene C4 synthase and as effective anticancer agents is significant, warranting further investigation. The synthetic tractability of the bromomethyl group allows for the creation of diverse chemical libraries, increasing the probability of identifying lead compounds with desirable biological activities and pharmacokinetic profiles. Researchers are encouraged to utilize the provided conceptual frameworks and experimental protocols to explore the vast potential of this promising chemical space.
References
- AstraZeneca. (2016). Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
- Jiang, B., Zhang, F., & Xiong, W. (2003). A convenient stereoselective synthesis of trifluoromethyl-substituted polyfunctionalized cyclopropane: synthesis of (+/-)-trans-trifluoronorcoronamic acid.
- Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 60(5), 455-465.
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions.
- Salaün, J. (2000). Cyclopropane derivatives and their diverse biological activities. Topics in Current Chemistry, 207, 1-67.
- Siegel, D. R., & Danishefsky, S. J. (2006). The total synthesis of (−)-epothilone B. Journal of the American Chemical Society, 128(4), 1048-1049.
-
Thiazolo[4,5-d]pyrimidine derivatives are considered potential therapeutic agents, particularly in the development of anticancer drugs. In this study, new 7-oxo-(2a-e), 7-chloro-(3a-e) and also three 7-amino-(4a-c) 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their potential anticancer activity. These derivatives were characterized by spectroscopic methods and elemental analysis, and the single-crystal X-ray diffraction was further performed to confirm a 3D structure for compounds 2e and 4b. The antiproliferative activity evaluation of twelve new compounds was carried out on a variety of cell lines including four human cancer (A375, C32, DU145, MCF-7/WT) and two normal cell lines (CHO-K1 and HaCaT). Four of them (2b, 3b, 4b and 4c) were selected by the National Cancer Institute and evaluated for their in vitro anticancer activity using the NCI-60 screening program. 7-Chloro-3-phenyl-5-(trifluoromethyl)t[1][4]hiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) proved to be the most active among the newly synthesized compounds.
- Wenzel, S. E. (2006). Asthma: defining the persistent adult phenotypes. The Lancet, 368(9537), 804-813.
- Munck af Rosenschöld, M., et al. (2019). Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1 S,2 S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma. Journal of Medicinal Chemistry, 62(17), 7769-7787.
- Two preclinical tests to evaluate anticancer activity and to help validate drug candid
- Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC. (n.d.).
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1 S,2 S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis of one H-2 labeled and two H-3 labeled leukotriene C4 synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crystallographer's Guide to 1-(Trifluoromethyl)cyclopropylmethyl Compounds: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. The 1-(trifluoromethyl)cyclopropylmethyl moiety has emerged as a compelling structural motif, prized for its ability to enhance metabolic stability, modulate lipophilicity, and influence ligand-receptor interactions. However, the successful exploitation of this group in drug design is intrinsically linked to a deep understanding of its three-dimensional structure and intermolecular interactions, knowledge primarily gleaned from single-crystal X-ray diffraction studies.
This guide provides a comprehensive comparison of the X-ray crystallography of compounds containing the 1-(trifluoromethyl)cyclopropylmethyl group. We will delve into the nuances of their synthesis and crystallization, dissect their solid-state conformations, and draw objective comparisons with structurally related analogues to provide actionable insights for researchers in the field.
The Influence of the Trifluoromethyl Group: A Double-Edged Sword in Crystallization
The introduction of a trifluoromethyl (CF3) group into a molecule significantly alters its electronic and steric properties. The high electronegativity of fluorine atoms and the strong C-F bond contribute to the metabolic stability of the CF3 group. This, coupled with its lipophilic nature, makes it an attractive substituent in drug design. However, these same properties present unique challenges and opportunities in the crystallization process.
The presence of a trifluoromethyl group can lead to a variety of intermolecular interactions that influence crystal packing, including C-H···F and F···F contacts.[1] While these interactions can be favorable for crystal lattice formation, the low polarizability of the C-F bond can also lead to weaker overall intermolecular forces compared to their non-fluorinated counterparts, sometimes making the growth of high-quality single crystals more challenging.
Experimental Strategies for Crystallization
Obtaining diffraction-quality crystals is often the rate-limiting step in X-ray crystallographic analysis. For compounds containing the 1-(trifluoromethyl)cyclopropylmethyl moiety, a systematic approach to screening crystallization conditions is paramount.
Workflow for Crystallization Screening
Sources
Safety Operating Guide
A Guide to the Proper Disposal of 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane: Ensuring Laboratory Safety and Regulatory Compliance
For researchers and drug development professionals, the synthesis and application of novel chemical entities are paramount. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane (CAS No. 1155272-93-7), a halogenated organic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
The causal basis for these protocols is rooted in the chemical's specific hazard profile and its classification as a halogenated organic waste. This classification dictates a distinct disposal pathway, primarily because halogenated compounds can form highly toxic byproducts, such as dioxins and hydrochloric or hydrofluoric acid, if incinerated improperly. Therefore, they must be segregated from non-halogenated waste streams to ensure they are sent to specialized high-temperature incinerators equipped with appropriate scrubbers.[1][2]
Hazard Identification and Risk Assessment
Before handling any chemical waste, a thorough understanding of its intrinsic hazards is essential. This initial assessment informs all subsequent handling, storage, and disposal decisions.
Chemical Properties and Hazards
This compound is a flammable liquid and vapor that presents several health hazards.[3] A summary of its key characteristics is provided below.
| Property | Data | Source(s) |
| CAS Number | 1155272-93-7 | [3][4][5] |
| Molecular Formula | C₅H₆BrF₃ | [4][5] |
| Physical State | Clear, colorless liquid | [4] |
| Boiling Point | ~113.3 °C (Predicted) | [4] |
| GHS Hazard Statements | H226: Flammable liquid and vapour.H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][6] |
| Disposal Classification | Halogenated Organic Waste | [1] |
This data is synthesized from chemical supplier information and Safety Data Sheets of structurally related compounds in the absence of a comprehensive SDS for this specific CAS number.
The primary risks associated with this compound are its flammability and its irritant properties.[3][6] Ingestion or improper handling leading to skin or eye contact can result in significant harm.[6] Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).
Pre-Disposal: Handling and Segregation Protocol
Proper segregation at the point of generation is the most critical step in the waste management process. This ensures that waste streams are not cross-contaminated, which can create hazardous reactions or complicate the final disposal process.
Required Personal Protective Equipment (PPE)
Before handling the chemical or its waste, personnel must be equipped with the following:
-
Eye Protection : Chemical safety goggles or a face shield.[6]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling.
-
Body Protection : A flame-retardant laboratory coat.
-
Respiratory Protection : All handling of open containers should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[7]
Waste Segregation Workflow
The following diagram illustrates the decision-making process for segregating waste containing this compound.
Caption: Waste Segregation and Disposal Workflow.
Step-by-Step Disposal Procedure
This procedure details the collection, storage, and disposal of waste containing this compound.
Step 1: Designate a Waste Container
Select a clean, chemically compatible container with a secure, screw-top cap. The container must be in good condition and free of leaks. For liquid waste, glass or polyethylene containers are typically appropriate.
Step 2: Label the Container Correctly
Before adding any waste, affix a "Hazardous Waste" label.[7] The label must include:
-
The full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.
-
If it is a mixed waste stream, list all constituents and their approximate percentages.
-
The date on which the first drop of waste is added.
Step 3: Collect the Waste
All waste collection must be performed inside a chemical fume hood.[7]
-
Carefully pour the waste liquid into the designated container using a funnel to prevent spills.
-
Do not mix this halogenated waste with non-halogenated organic solvents, aqueous waste, acids, bases, or oxidizers.[1]
-
Keep the container closed at all times except when actively adding waste.[2]
Step 4: Manage Contaminated Materials
Any materials that come into direct contact with the chemical, such as pipette tips, gloves, or absorbent pads used for minor spills, must also be treated as hazardous waste.
-
Collect these solid materials in a separate, clearly labeled, sealed plastic bag or container designated for "Halogenated Contaminated Solid Waste."
-
Soak up minor spills with an inert absorbent material like vermiculite or sand, then sweep the material into a suitable container for disposal.[2][7]
Step 5: Store the Waste Container
Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be:
-
At or near the point of generation.
-
In a well-ventilated location, away from heat, sparks, or open flames.[7]
-
Within a secondary containment bin or tray to control any potential leaks.
Step 6: Arrange for Final Disposal
Once the container is full (up to 90% capacity to allow for expansion) or has been in storage for a set period (often 90 days, check local regulations), arrange for its removal.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[8]
-
Do not pour this chemical down the drain under any circumstances.[2]
-
Empty containers that held the original product are also considered hazardous waste as they retain residue and vapor. They must be disposed of through the same hazardous waste stream.[1][2]
By implementing this structured and scientifically grounded disposal plan, laboratories can ensure the safe management of this compound, upholding their commitment to personnel safety, environmental stewardship, and regulatory integrity.
References
-
Hoffman Fine Chemicals Pty Ltd. (n.d.). CAS 1155272-93-7 | this compound | MFCD20230586. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (Bromomethyl)cyclopropane, 90%. Retrieved from [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. 1155272-93-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. This compound | 1155272-93-7 [amp.chemicalbook.com]
- 5. biosynth.com [biosynth.com]
- 6. fishersci.de [fishersci.de]
- 7. fishersci.com [fishersci.com]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Navigating the Synthesis Landscape: A Guide to Safely Handling 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane
For the vanguard of research, the chemists and drug development professionals pushing the boundaries of science, the introduction of novel reagents is both an opportunity and a challenge. 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane, a fluorinated building block with significant potential, requires a nuanced understanding for safe and effective handling. This guide, grounded in established safety protocols and chemical principles, provides the essential framework for its integration into your laboratory workflows.
At its core, the safe handling of any chemical is a dynamic risk assessment. For this compound, this assessment is informed by its physical state as a liquid and the presence of both bromine and a trifluoromethyl group on a strained cyclopropane ring. While a comprehensive, peer-reviewed safety data sheet (SDS) for this specific molecule is not widely available, its structural motifs point toward potential hazards, including flammability, corrosivity, and reactivity. This guide synthesizes available data with established best practices for handling reactive halogenated organic compounds.
I. Hazard Identification and Risk Assessment: Understanding the Molecule
Before a single container is opened, a thorough understanding of the potential risks is paramount. Based on its chemical structure and available data for analogous compounds, a risk profile for this compound can be constructed.
A. Physicochemical Properties
A summary of the known and predicted properties of this compound is presented below. This information is critical for logistical planning, from storage to reaction setup.
| Property | Value | Source |
| CAS Number | 1155272-93-7 | BLDpharm[1], Hoffman Fine Chemicals[2] |
| Molecular Formula | C5H6BrF3 | ChemicalBook[3], Hoffman Fine Chemicals[2] |
| Molecular Weight | 203.00 g/mol | ChemicalBook[3], Hoffman Fine Chemicals[2] |
| Physical State | Liquid | ChemicalBook[3], Hoffman Fine Chemicals[2] |
| Appearance | Pale yellow or clear, colorless liquid | Hoffman Fine Chemicals[2], ChemicalBook[3] |
| Predicted Boiling Point | 113.3 ± 35.0 °C | ChemicalBook[3] |
| Predicted Density | 1.706 ± 0.06 g/cm³ | ChemicalBook[3] |
| Storage Conditions | 2-8°C, Sealed in a dry environment | BLDpharm[1], Hoffman Fine Chemicals[2] |
B. Anticipated Hazards
In the absence of a specific SDS, the hazards are inferred from structurally related compounds like (Bromomethyl)cyclopropane and general knowledge of halogenated organic molecules.[4][5][6][7]
-
Flammability : The presence of a hydrocarbon framework suggests flammability.[3][4][5] Vapors may form explosive mixtures with air and can travel to an ignition source.[5]
-
Corrosivity and Irritation : Halogenated organic compounds are often irritating to the skin, eyes, and respiratory tract.[4][7][8] Prolonged contact may lead to chemical burns.
-
Toxicity : Harmful if swallowed or inhaled.[4][8] The trifluoromethyl group can enhance lipophilicity, potentially increasing absorption and systemic toxicity.
-
Reactivity : As an alkylating agent (due to the bromomethyl group), it is expected to be reactive towards nucleophiles. It may be incompatible with strong oxidizing agents and bases.[6]
II. Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the identified risks. The selection of appropriate PPE is not merely a checklist but a considered response to the specific tasks being performed.[9][10][11]
A. Core PPE Ensemble
This foundational level of protection should be worn at all times when handling the chemical.
-
Eye Protection : Chemical splash goggles are mandatory.[12] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high splash potential.[9]
-
Hand Protection : Nitrile or neoprene gloves are recommended for incidental contact.[9] For extended handling or immersion, heavier-duty gloves such as butyl rubber or Viton® should be considered.[11] Always double-glove and change the outer glove immediately upon contamination.
-
Body Protection : A flame-resistant lab coat is required due to the flammability hazard.[11] An apron made of a chemically resistant material can provide an additional layer of protection.
-
Footwear : Closed-toe shoes, preferably made of a non-porous material, are mandatory.
B. Enhanced PPE for High-Risk Procedures
For tasks such as large-scale reactions, distillations, or when there is a significant risk of aerosol generation, an upgraded PPE protocol is necessary.
-
Respiratory Protection : Work should be conducted in a certified chemical fume hood.[13] If there is a potential for exposure above established limits, a respirator may be required.
-
Full-Body Protection : In situations with a high risk of significant splashes or spills, a chemical-resistant suit may be necessary.
Experimental Workflow and PPE Integration
Caption: PPE integration across the experimental workflow.
III. Operational Plan: From Receipt to Reaction
A meticulous operational plan ensures that this compound is handled safely and efficiently at every stage.
A. Receiving and Storage
-
Inspection : Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage : Store the container in a designated, well-ventilated, and refrigerated (2-8°C) area away from heat, sparks, and incompatible materials like strong oxidizers and bases.[1][2][6] The storage location should be clearly labeled.
B. Handling and Use
-
Fume Hood : All transfers and manipulations of this chemical must be performed in a certified chemical fume hood to minimize inhalation exposure.[13]
-
Inert Atmosphere : While not explicitly stated as air-sensitive, the reactivity of similar compounds suggests that handling under an inert atmosphere (e.g., nitrogen or argon) is good practice, especially for reactions sensitive to moisture or oxygen.
-
Spill Preparedness : Have a spill kit readily available. This should include absorbent materials (vermiculite or sand), a container for waste, and appropriate neutralizing agents if applicable.[5]
C. Reaction Quenching
Unreacted this compound and reaction mixtures containing it must be quenched safely. As an electrophilic alkylating agent, a nucleophilic quenching agent is appropriate.
Step-by-Step Quenching Protocol
-
Cooling : Cool the reaction vessel in an ice bath to control the exotherm of the quenching process.[14]
-
Initial Quench : Slowly add a less reactive nucleophile, such as isopropanol, with stirring.[15]
-
Secondary Quench : Following the isopropanol addition, a more reactive nucleophile like methanol can be slowly added to ensure complete quenching.[15]
-
Aqueous Quench : Finally, slowly add water to hydrolyze any remaining reactive species.[15]
-
Neutralization : If necessary, neutralize the resulting mixture before disposal.
Quenching Decision Tree
Caption: A stepwise guide for quenching reactive mixtures.
IV. Disposal Plan: Responsible Stewardship
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.
A. Waste Segregation
As a halogenated organic compound, all waste containing this chemical must be segregated into a designated "Halogenated Organic Waste" container.[16][17][18][19] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[17][19]
B. Container Management
-
Labeling : The waste container must be clearly labeled with "Halogenated Organic Waste" and a list of its contents.[18]
-
Closure : Keep the waste container tightly closed when not in use to prevent the escape of volatile compounds.[18]
-
Compatibility : Ensure the waste container is made of a material compatible with the chemical.
C. Final Disposal
-
Consult EHS : Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for pickup and final disposal procedures. Halogenated organic waste is typically incinerated at a specialized facility.[16]
By adhering to these principles of proactive risk assessment, diligent use of personal protective equipment, and meticulous operational and disposal planning, researchers can confidently and safely utilize this compound to advance their scientific endeavors.
V. References
-
Hoffman Fine Chemicals. This compound. [Link]
-
Aaron Chemicals LLC. Safety Data Sheet: 1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane. [Link]
-
EPFL. Protocol for quenching reactive chemicals. [Link]
-
ChemTalk. Lab Safety Equipment & PPE. [Link]
-
University of Wisconsin-Milwaukee. Hazardous Waste Segregation. [Link]
-
The Chemistry Blog. How to Safely Handle Reactive Chemicals. [Link]
-
University of Colorado Boulder. Protective Gear. [Link]
-
Sarpong Group, UC Berkeley. Quenching of Pyrophoric Materials. [Link]
-
National Institutes of Health. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]
-
Reddit. Question about use of bromine (experimental procedure). [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
-
University of California, Santa Barbara. Quenching and Disposal of Liquid Pyrophoric Materials. [Link]
-
Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
Reddit. Quenching guide. [Link]
-
Quimivita. Best practices for handling chemical reagents to prevent cross-contamination. [Link]
-
Oregon Occupational Safety and Health. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]
-
University of British Columbia. Organic Solvent Waste Disposal. [Link]
-
Henderson Group, University of Notre Dame. Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. [Link]
-
Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]
-
UC Merced Environmental Health & Safety. Choosing The Correct PPE. [Link]
-
YouTube. Bromination safety. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 81503, Bromomethylcyclopropane. [Link]
Sources
- 1. 1155272-93-7|this compound|BLD Pharm [bldpharm.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. This compound | 1155272-93-7 [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. aaronchem.com [aaronchem.com]
- 9. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 10. epa.gov [epa.gov]
- 11. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chemicals.co.uk [chemicals.co.uk]
- 14. sarponggroup.com [sarponggroup.com]
- 15. epfl.ch [epfl.ch]
- 16. bucknell.edu [bucknell.edu]
- 17. 7.2 Organic Solvents [ehs.cornell.edu]
- 18. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 19. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
